(s)-2-Phenylpropanal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-phenylpropanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-8(7-10)9-5-3-2-4-6-9/h2-8H,1H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVAERDLDAZARL-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chirality and Stereochemistry of 2-Phenylpropanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylpropanal, also known by synonyms such as hydratropaldehyde and α-methylphenylacetaldehyde, is an aromatic aldehyde with the chemical formula C₉H₁₀O.[1] It is a colorless to pale yellow liquid characterized by a distinctive floral, green, hyacinth-like odor.[2] This compound and its derivatives are of significant interest across various scientific disciplines, from the fragrance industry to pharmaceutical synthesis.[3]
The core of 2-phenylpropanal's chemical significance lies in its stereochemistry. The molecule possesses a single stereogenic center at the second carbon (C2) of the propanal chain, the carbon atom to which the phenyl group is attached.[3][4] This chirality means that 2-phenylpropanal exists as a pair of non-superimposable mirror images known as enantiomers: (R)-2-phenylpropanal and (S)-2-phenylpropanal.
The distinct three-dimensional arrangement of these enantiomers leads to different interactions with other chiral molecules, including biological receptors and enzymes. This stereochemical difference is critically important in drug development, where one enantiomer of a chiral drug may exhibit desired therapeutic activity (the eutomer) while the other may be less active, inactive, or even responsible for adverse effects (the distomer).[5] Consequently, the ability to synthesize and analyze enantiomerically pure forms of 2-phenylpropanal is a key focus in organic synthesis and medicinal chemistry.
Molecular Structure and Stereochemical Features
The structure of 2-phenylpropanal consists of a propanal backbone with a phenyl group substituent at the C2 position. This C2 carbon is bonded to four different groups: a hydrogen atom, a methyl group (-CH₃), a phenyl group (-C₆H₅), and an aldehyde group (-CHO). This tetra-substitution makes it a chiral center, giving rise to the (R) and (S) enantiomers.
References
Spectroscopic Profile of (S)-2-Phenylpropanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the chiral aldehyde, (S)-2-Phenylpropanal. The document outlines key Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data in clearly structured tables, accompanied by detailed experimental protocols for data acquisition. A workflow diagram created using Graphviz illustrates the general process of spectroscopic analysis for organic compounds.
Spectroscopic Data
The following tables summarize the quantitative ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.68 | d | 1.2 | CHO |
| 7.35 - 7.20 | m | - | Ar-H |
| 3.65 | q | 7.0 | CH |
| 1.45 | d | 7.0 | CH₃ |
Note: Spectra are typically recorded in deuterated chloroform (CDCl₃) at room temperature.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 200.5 | C=O (Aldehyde) |
| 138.9 | Ar-C (quaternary) |
| 129.1 | Ar-CH |
| 128.0 | Ar-CH |
| 127.5 | Ar-CH |
| 56.5 | CH |
| 14.8 | CH₃ |
Note: Spectra are typically recorded in deuterated chloroform (CDCl₃).
Infrared (IR) Spectroscopy
Table 3: Key Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3060, ~3030 | Medium | Aromatic C-H stretch |
| ~2980, ~2930 | Medium | Aliphatic C-H stretch |
| ~2820, ~2720 | Medium | Aldehyde C-H stretch (Fermi doublet) |
| ~1725 | Strong | C=O stretch (Aldehyde) |
| ~1600, ~1495, ~1450 | Medium to Weak | Aromatic C=C stretch |
| ~760, ~700 | Strong | Aromatic C-H bend (out-of-plane) |
Note: IR spectra are often acquired using Attenuated Total Reflectance (ATR) on a neat liquid sample.[1]
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy Protocol
-
Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.6 mL of deuterated chloroform (CDCl₃). The solution is transferred to a standard 5 mm NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer, such as a Varian CFT-20 or equivalent, is used.[1]
-
Data Acquisition:
-
The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.
-
A standard one-dimensional proton NMR spectrum is acquired.
-
Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.
-
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard such as tetramethylsilane (TMS, δ 0.00 ppm).
2.1.2. ¹³C NMR Spectroscopy Protocol
-
Sample Preparation: The same sample prepared for ¹H NMR spectroscopy can be used.
-
Instrumentation: A high-resolution NMR spectrometer equipped with a carbon probe is utilized.
-
Data Acquisition:
-
A proton-decoupled ¹³C NMR spectrum is acquired.
-
A wider spectral width is used to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).
-
A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The FID is processed similarly to the ¹H NMR spectrum. Chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).
Infrared (IR) Spectroscopy
2.2.1. Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory, such as a Bruker Tensor 27 FT-IR, is used.[1] The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This will be automatically subtracted from the sample spectrum.
-
Sample Application: A small drop of neat (undiluted) this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition: The spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio, over a standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). After the measurement, the sample is carefully cleaned from the ATR crystal.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.
References
An In-depth Technical Guide to the Discovery and Natural Occurrence of 2-Phenylpropanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylpropanal, also known by synonyms such as hydratropic aldehyde and cumene aldehyde, is an aromatic aldehyde with the chemical formula C₉H₁₀O.[1][2] This compound and its derivatives are of significant interest in various scientific fields, including fragrance chemistry, food science, and as intermediates in the synthesis of pharmaceuticals.[2] This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biosynthesis of 2-phenylpropanal, along with detailed experimental protocols for its isolation and identification.
Discovery and Synthesis
The discovery of 2-phenylpropanal is rooted in its chemical synthesis. While a definitive first discovery in nature is not clearly documented, early synthetic methods date back to the early 20th century. Historical chemical literature from the 1920s describes the synthesis of related compounds, laying the groundwork for the production of 2-phenylpropanal.[3]
Modern synthetic routes are well-established and offer various approaches to produce 2-phenylpropanal. One common method involves the isomerization of α-methylstyrene oxide. Another significant industrial method is the hydroformylation of styrene, which can be tailored to favor the branched aldehyde product, 2-phenylpropanal, over its linear isomer. Additionally, the Darzens condensation of benzaldehyde with an α-haloester, followed by hydrolysis and decarboxylation, provides another synthetic pathway.[4][5]
Natural Occurrence
2-Phenylpropanal is a naturally occurring volatile organic compound found in a variety of plant species and food products. Its presence contributes to the characteristic aroma and flavor profiles of these natural sources. It has been identified in several plant species, including Swertia japonica, Gossypium hirsutum (cotton), and Vitex agnus-castus (chaste tree).[6] In the food realm, 2-phenylpropanal has been detected as a volatile component in tomatoes (Lycopersicon esculentum), mushrooms, roasted nuts, and cheese, where it plays a role in the overall sensory experience.
Quantitative Data on Natural Occurrence
The concentration of 2-phenylpropanal in natural sources can vary significantly depending on the species, cultivar, environmental conditions, and the specific part of the plant or food item analyzed. The following table summarizes available quantitative data.
| Natural Source | Plant/Food Part | Concentration | Analytical Method | Reference |
| Vitex agnus-castus | Fruits | Present (unquantified) | GC-MS | [7][8][9][10] |
| Gossypium hirsutum | - | (Qualitative) | - | [6] |
| Swertia japonica | - | (Qualitative) | - | [6] |
| Tomato (Lycopersicon esculentum) | Fruit | Detected (unquantified) | GC-MS | [11] |
Note: Quantitative data for 2-phenylpropanal in many natural sources is not extensively reported in publicly available literature. The table reflects the current availability of information.
Biosynthesis
The biosynthesis of 2-phenylpropanal in plants is believed to occur via the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites from the amino acid L-phenylalanine.
The proposed biosynthetic pathway begins with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. From cinnamic acid, the pathway to 2-phenylpropanal is not fully elucidated but is hypothesized to involve a series of enzymatic reactions including reduction, hydration, and oxidation. One plausible route involves the conversion of cinnamic acid to cinnamaldehyde, followed by further enzymatic modifications.
Experimental Protocols
The isolation and identification of 2-phenylpropanal from natural sources typically involve the extraction of volatile compounds followed by chromatographic and spectrometric analysis.
Isolation by Steam Distillation
Steam distillation is a common method for extracting volatile compounds from plant material.
Methodology:
-
Sample Preparation: Fresh plant material (e.g., flowers, leaves, or fruits) is harvested and, if necessary, coarsely chopped to increase the surface area.
-
Apparatus Setup: A steam distillation apparatus is assembled, consisting of a boiling flask for generating steam, a sample flask containing the plant material and water, a condenser, and a collection vessel.
-
Distillation: Steam is passed through the plant material, causing the volatile compounds, including 2-phenylpropanal, to vaporize.
-
Condensation: The vapor mixture of water and volatile compounds is passed through a condenser, where it cools and liquefies.
-
Separation: The collected distillate, containing an aqueous layer and an immiscible organic layer (the essential oil), is separated using a separatory funnel.
-
Drying and Storage: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate) and stored in a sealed vial, protected from light, for subsequent analysis.
Identification by Headspace Solid-Phase Microextraction (SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is highly sensitive for the analysis of volatile and semi-volatile compounds.
Methodology:
-
Sample Preparation: A small amount of the fresh plant material or the extracted essential oil is placed in a headspace vial.
-
SPME: A solid-phase microextraction fiber (e.g., polydimethylsiloxane/divinylbenzene) is exposed to the headspace above the sample in the sealed vial. Volatile compounds, including 2-phenylpropanal, adsorb onto the fiber.
-
GC-MS Analysis:
-
The SPME fiber is inserted into the heated injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed onto the GC column.
-
The compounds are separated based on their boiling points and interactions with the stationary phase of the column.
-
The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.
-
-
Identification: The resulting mass spectrum of each compound is compared with a library of known spectra (e.g., NIST library) to confirm its identity. The retention time in the gas chromatogram provides additional confirmation.
Conclusion
2-Phenylpropanal is a significant aromatic aldehyde with a history rooted in chemical synthesis and a widespread presence in the natural world. While its discovery is tied to early organic chemistry, its roles as a flavor and fragrance component in various plants and foods continue to be an area of active research. The biosynthetic pathway, originating from the phenylpropanoid pathway, presents further opportunities for investigation to fully elucidate the specific enzymatic transformations. The experimental protocols outlined in this guide provide a robust framework for the isolation and confident identification of 2-phenylpropanal from diverse natural matrices, enabling further research into its biological activities and potential applications.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Hydratropic Aldehyde (93-53-8) | Quality Chemical Dealer [chemicalbull.com]
- 3. Journal für praktische Chemie - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. CN102249874A - Method for producing hydratropic aldehyde - Google Patents [patents.google.com]
- 6. 2-Phenylpropanal | C9H10O | CID 7146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chemical Composition and Antimicrobial Activity of Essential Oil of Fruits from Vitex agnus-castus L., Growing in Two Regions in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of two quantitative GC-MS methods for analysis of tomato aroma based on purge-and-trap and on solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
(s)-2-Phenylpropanal as a chiral building block in synthesis
(An In-depth Technical Guide)
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Phenylpropanal, a chiral aldehyde, serves as a versatile and valuable building block in asymmetric synthesis. Its utility lies in the stereocenter at the α-position to the carbonyl group, which can be effectively transferred to target molecules, enabling the enantioselective synthesis of a wide range of pharmaceuticals and fine chemicals. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and quantitative data.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic floral, hyacinth-like odor.[1][2] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-phenylpropanal | [3] |
| Molecular Formula | C₉H₁₀O | [1][3] |
| Molecular Weight | 134.17 g/mol | [1][3] |
| Boiling Point | 92-94 °C @ 12 mmHg | [3] |
| Density | 0.998-1.006 g/mL | [2] |
| Refractive Index | 1.515-1.520 (n20/D) | |
| Solubility | Soluble in most fixed oils and propylene glycol; insoluble in glycerin. | [1][2] |
Synthesis of this compound
The enantioselective synthesis of this compound is crucial for its application as a chiral building block. Several methods have been developed, with asymmetric hydroformylation of styrene and enzymatic kinetic resolution of racemic 2-phenylpropanal being the most prominent.
Asymmetric Hydroformylation of Styrene
Asymmetric hydroformylation of styrene, catalyzed by rhodium complexes with chiral ligands, is a powerful method for the direct synthesis of this compound. This reaction introduces a formyl group and a hydrogen atom across the double bond of styrene, creating the chiral center with high enantioselectivity.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydroformylation of Styrene
This protocol is a representative example and may require optimization based on specific laboratory conditions and desired outcomes.
Materials:
-
Styrene
-
Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(COD)Cl]₂)
-
Chiral ligand (e.g., (R,S)-BINAPHOS)
-
Toluene (anhydrous)
-
Syngas (1:1 mixture of CO and H₂)
-
High-pressure reactor (autoclave)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a high-pressure reactor with [Rh(COD)Cl]₂ (0.1 mol%) and the chiral phosphine-phosphite ligand (e.g., (R,S)-BINAPHOS, 0.6 mol%).
-
Add anhydrous toluene (25 mL) to dissolve the catalyst precursor and ligand.
-
Add styrene (3.0 mmol) to the solution.
-
Seal the reactor and purge several times with syngas.
-
Pressurize the reactor with syngas (CO/H₂ = 1:1) to the desired pressure (e.g., 4.0 MPa).[4]
-
Maintain the reaction at a constant temperature (e.g., 30 °C) with vigorous stirring for 12-48 hours.[4]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the syngas.
-
The reaction mixture can be analyzed by gas chromatography (GC) to determine conversion and regioselectivity.
-
The product, this compound, can be purified by column chromatography on silica gel.
Quantitative Data for Asymmetric Hydroformylation of Styrene
| Catalyst/Ligand | Temp (°C) | Pressure (bar) | b/l ratio | Yield (%) | ee (%) | Reference |
| Rh-(S,R)-P6 | 30 | 40 | 20.9:1 | 92 | N/A | [4] |
| Rh/BDPP | N/A | N/A | N/A | N/A | N/A | [5] |
| Rh-(R,S)-BINAPHOS | 50 | 20 | 72:28 | N/A | N/A | [5] |
*b/l ratio refers to the ratio of branched (2-phenylpropanal) to linear (3-phenylpropanal) aldehyde.
Enzymatic Kinetic Resolution of Racemic 2-Phenylpropanal
Enzymatic kinetic resolution is an effective method to obtain enantiomerically pure this compound from a racemic mixture. This method utilizes the stereoselectivity of enzymes, typically alcohol dehydrogenases (ADHs), to preferentially reduce one enantiomer of the aldehyde to the corresponding alcohol, leaving the other enantiomer unreacted and thus enriched.
Experimental Protocol: Enzymatic Dynamic Kinetic Resolution of Racemic 2-Phenylpropanal
This protocol is based on the use of an engineered Candida tenuis xylose reductase (CtXR D51A) in a whole-cell system.[6][7]
Materials:
-
Racemic 2-phenylpropanal
-
Whole-cell biocatalyst (E. coli expressing CtXR D51A and a formate dehydrogenase for NADH recycling)
-
Buffer solution (e.g., potassium phosphate buffer)
-
Formate (as a cosubstrate for NADH regeneration)
-
NAD⁺
Procedure:
-
Prepare a suspension of the whole-cell biocatalyst in the buffer solution.
-
To the cell suspension, add NAD⁺ and formate.
-
Add racemic 2-phenylpropanal to the reaction mixture. The substrate-to-biocatalyst ratio is a critical parameter to optimize for both high enantiomeric excess and product titer.[6]
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.
-
Monitor the progress of the reaction by periodically analyzing samples using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and the enantiomeric excess of the remaining this compound and the produced (R)-2-phenylpropanol.
-
Once the desired conversion and enantiomeric excess are reached, stop the reaction by separating the biocatalyst (e.g., by centrifugation).
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) to isolate the unreacted this compound.
-
The organic extracts are then dried over an anhydrous drying agent (e.g., Na₂SO₄) and the solvent is removed under reduced pressure to yield the enriched this compound.
Quantitative Data for Enzymatic Resolution of 2-Phenylpropanal
| Enzyme | System | Substrate Conc. | Product | Yield (%) | ee (%) | Reference |
| CtXR D51A | Whole-cell | 1 M | (S)-2-phenylpropanol | 843 mM (115 g/L) | 93.1 | [6][7] |
| Horse Liver ADH | Isolated enzyme | N/A | (S)-2-phenyl-1-propanol | N/A | up to 100 | [8] |
Applications of this compound in Chiral Synthesis
The aldehyde functionality and the adjacent stereocenter make this compound a versatile starting material for the synthesis of various chiral molecules.
Synthesis of Chiral Pharmaceuticals: (S)-Ibuprofen
This compound is a key precursor in some synthetic routes to (S)-Ibuprofen, the active enantiomer of the widely used non-steroidal anti-inflammatory drug (NSAID).[9] The synthesis involves the oxidation of the aldehyde to a carboxylic acid.
Workflow for the Synthesis of (S)-Ibuprofen from this compound
Caption: Synthetic route from this compound to (S)-Ibuprofen.
Mechanism of Action of Profens: Inhibition of the Cyclooxygenase (COX) Pathway
Ibuprofen and other profens exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[10][11][12][13] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. (S)-Ibuprofen is a more potent inhibitor of COX enzymes than its (R)-enantiomer.[10]
References
- 1. Buy 2-Phenylpropanal (EVT-522104) | 93-53-8 [evitachem.com]
- 2. Buy 2-Phenylpropanal | 93-53-8 [smolecule.com]
- 3. 2-Phenylpropanal | C9H10O | CID 7146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Phenyl-1-propanol | 1123-85-9 | Benchchem [benchchem.com]
- 9. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. droracle.ai [droracle.ai]
- 12. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 13. news-medical.net [news-medical.net]
A Technical Guide to the Reaction Mechanisms of (s)-2-Phenylpropanal for Researchers and Drug Development Professionals
Introduction
(s)-2-Phenylpropanal, a chiral aldehyde, is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its stereocenter at the α-position to the carbonyl group makes it a key precursor for the enantioselective synthesis of a variety of bioactive molecules, including the widely used 2-arylpropionic acid non-steroidal anti-inflammatory drugs (NSAIDs), known as "profens". This technical guide provides an in-depth analysis of the core reaction mechanisms involving this compound, focusing on stereoselective transformations. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Key Reaction Mechanisms and Applications
The reactivity of this compound is dominated by its aldehyde functional group and the adjacent stereocenter. This allows for a range of stereoselective reactions, which are crucial for the synthesis of enantiomerically pure compounds.
Enzymatic Dynamic Kinetic Resolution
Enzymatic dynamic kinetic resolution (DKR) is a powerful technique for the synthesis of enantiomerically pure alcohols and amines from racemic aldehydes. In this process, a biocatalyst selectively reduces one enantiomer of the aldehyde, while the other enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired stereoisomer.
The enzymatic reduction of racemic 2-phenylpropanal to (S)-2-phenylpropanol is a prominent application of DKR.[1][2][3] A mutated Candida tenuis xylose reductase (CtXR D51A) has shown high catalytic efficiency and enantioselectivity for the (S)-enantiomer.[1][3] To overcome enzyme deactivation by the aldehyde substrate, a whole-cell biocatalyst system is often employed.[1][2] This system utilizes E. coli co-expressing the engineered reductase and a formate dehydrogenase for NADH recycling.[1]
Quantitative Data for Enzymatic Reduction of 2-Phenylpropanal
| Catalyst System | Substrate Concentration | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Isolated CtXR D51A | 0.5 mM | (S)-2-Phenylpropanol | - | >99 | [1] |
| Whole-cell E. coli (CtXR D51A & FDH) | 1 M | (S)-2-Phenylpropanol | 84 | 93.1 | [1][2][3] |
| Saccharomyces cerevisiae | - | (S)-2-Phenylpropanol | - | Low | [4] |
| Recombinant horse-liver ADH | - | (S)-2-Phenylpropanol | - | 100 | [4] |
Experimental Protocol: Enzymatic Dynamic Kinetic Resolution for (S)-2-Phenylpropanol [1]
-
Biocatalyst Preparation: Use whole cells of E. coli co-expressing the Candida tenuis xylose reductase D51A mutant (CtXR D51A) and a yeast formate dehydrogenase (FDH). The cells are lyophilized and rehydrated in a phosphate buffer before use.
-
Reaction Mixture: In a suitable reaction vessel, combine the rehydrated whole-cell biocatalyst (e.g., 40 g cell-dry-weight/L) in a phosphate buffer (pH 7.5).
-
Reagents: Add racemic 2-phenylpropanal to a final concentration of 1 M. Include formic acid (1.05 M) for cofactor regeneration and NAD+ (e.g., 6 mM).
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with agitation.
-
Monitoring and Work-up: Monitor the reaction progress by HPLC. Once the reaction is complete, extract the product with an organic solvent, dry the organic layer, and purify by distillation or chromatography.
Reaction Pathway: Enzymatic Dynamic Kinetic Resolution
Caption: Enzymatic DKR of 2-phenylpropanal.
Organocatalytic α-Chlorination
The direct, enantioselective α-chlorination of aldehydes is a valuable transformation in organic synthesis. Organocatalysis, using chiral amines, can facilitate this reaction through the formation of enamine intermediates. However, achieving high enantioselectivity with α-branched aldehydes like 2-phenylpropanal has proven to be challenging.[5][6]
Investigations into the organocatalytic α-chlorination of 2-phenylpropanal have shown that primary aminocatalysts can provide good yields but only moderate enantioselectivities.[5] The difficulty in achieving high enantioselectivity is attributed to a lack of control over the (E)- and (Z)-enamine intermediate formation.[5]
Experimental Protocol: Organocatalytic α-Chlorination of 2-Phenylpropanal (General Procedure)[7]
-
Reaction Setup: To a solution of the aldehyde (e.g., 1.0 mmol) in a suitable solvent (e.g., acetone) at a low temperature (e.g., -30°C), add the chiral amine organocatalyst (e.g., 5-10 mol%).
-
Chlorinating Agent: Add the chlorinating agent, such as N-chlorosuccinimide (NCS), to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC or GC.
-
Work-up and Purification: Upon completion, quench the reaction and work up accordingly. The resulting α-chloro aldehyde can be purified by chromatography. Due to potential instability, it is often reduced to the corresponding alcohol before purification.[8]
Reaction Pathway: Organocatalytic α-Chlorination
Caption: Organocatalytic α-chlorination pathway.
Nucleophilic Addition: The Grignard Reaction
The addition of organometallic reagents, such as Grignard reagents, to the carbonyl group of this compound is a fundamental carbon-carbon bond-forming reaction. The stereochemical outcome of this reaction can often be predicted using the Felkin-Anh model, which considers the steric hindrance of the substituents on the α-carbon.
The Felkin-Anh model predicts that the nucleophile will attack the carbonyl carbon from the face opposite to the largest substituent on the adjacent stereocenter. For this compound, the phenyl group is the largest, the methyl group is medium, and the hydrogen is the small substituent.
Experimental Protocol: Grignard Reaction with this compound [9]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings.
-
Grignard Reagent Formation: Add a solution of the appropriate alkyl or aryl halide (e.g., bromobenzene) in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (e.g., phenylmagnesium bromide).
-
Addition of Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of this compound (0.54 g, 4.02 mmol) in anhydrous diethyl ether (8 mL) dropwise to the stirred Grignard solution.[9]
-
Reaction and Quenching: After the addition is complete, stir the reaction mixture for a specified time (e.g., 30 minutes).[9] Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[9]
-
Work-up and Purification: Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over magnesium sulfate.[9] After removing the solvent under reduced pressure, the resulting diastereomeric mixture of alcohols can be analyzed by NMR to determine the diastereomeric ratio.[9]
Reaction Pathway: Grignard Addition and Felkin-Anh Model
Caption: Felkin-Anh model for Grignard addition.
Application in Drug Development: Synthesis of Profens
This compound and its derivatives are crucial intermediates in the synthesis of 2-arylpropionic acids (profens), a major class of NSAIDs.[10][11] The anti-inflammatory activity of profens resides primarily in the (S)-enantiomer. Therefore, stereoselective synthetic routes are highly sought after.
A common strategy involves the oxidation of (S)-2-phenylpropanol, obtained from the enzymatic DKR of 2-phenylpropanal, to the corresponding (S)-2-arylpropionic acid.
Workflow: Synthesis of (S)-Ibuprofen from Styrene
Caption: Synthetic workflow for (S)-Ibuprofen.
Conclusion
This compound is a versatile chiral building block with significant applications in stereoselective synthesis, particularly for the preparation of pharmaceutical agents. The reaction mechanisms discussed in this guide, including enzymatic dynamic kinetic resolution, organocatalytic α-chlorination, and nucleophilic additions, highlight the importance of controlling stereochemistry to achieve high yields of enantiomerically pure products. The detailed experimental protocols and quantitative data provided herein offer a valuable resource for researchers and drug development professionals seeking to utilize this compound in their synthetic endeavors. Further research into novel catalytic systems and reaction conditions will continue to expand the utility of this important chiral aldehyde.
References
- 1. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 5. Investigation of the Organocatalytic Chlorination of 2-Phenylpropanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Direct organocatalytic asymmetric alpha-chlorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution [beilstein-journals.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy 2-Phenylpropanal (EVT-522104) | 93-53-8 [evitachem.com]
An In-Depth Technical Guide to the Felkin-Anh Model for Nucleophilic Addition to (S)-2-Phenylpropanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Felkin-Anh model as it applies to the stereoselective nucleophilic addition to the chiral aldehyde, (S)-2-phenylpropanal. This model is a cornerstone of stereocontrolled synthesis, offering a predictive framework for the diastereoselectivity of reactions that are crucial in the development of complex molecular architectures, including active pharmaceutical ingredients.
Core Principles of the Felkin-Anh Model
The Felkin-Anh model is an empirical model used to predict the stereochemistry of nucleophilic attack on a carbonyl group adjacent to a stereocenter. The model is based on a combination of steric and stereoelectronic effects. For a chiral aldehyde like this compound, the substituents at the α-carbon are categorized by size: Large (L), Medium (M), and Small (S). In the case of this compound, these are:
-
L (Large): Phenyl group (Ph)
-
M (Medium): Methyl group (CH₃)
-
S (Small): Hydrogen atom (H)
The Felkin-Anh model postulates that the lowest energy transition state for nucleophilic attack is achieved when the largest group (L) is oriented perpendicular to the carbonyl group. This arrangement minimizes steric interactions with the incoming nucleophile. The nucleophile then attacks the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°), approaching from the face opposite the largest group and past the smallest group (S).[1]
This preferred trajectory of attack leads to the formation of one diastereomer in excess, known as the Felkin-Anh product. The alternative approach, past the medium-sized group, is sterically more hindered and results in the formation of the minor diastereomer, the anti-Felkin-Anh product.
Application to this compound
In the case of this compound, the Felkin-Anh model predicts that the incoming nucleophile will preferentially attack the carbonyl from the face that avoids the bulky phenyl group. This leads to the formation of the syn diastereomer as the major product. For example, in the addition of a methyl Grignard reagent (CH₃MgBr) to this compound, the major product is (2S,3S)-3-phenyl-2-butanol.[2][3]
A computational study on the addition of cyanide to this compound further supports the Felkin-Anh model, indicating that the preference for the Felkin-Anh addition is primarily dictated by steric factors, resulting in a less destabilizing strain-energy in the transition state.[4]
Quantitative Analysis of Diastereoselectivity
| Nucleophile (RMgX) | R Group | Diastereomeric Excess (d.e.) |
| MeMgI | Methyl | 33% |
| MeTi(OPh)₃ | Methyl | 86% |
| EtMgBr | Ethyl | 50% |
| PhMgBr | Phenyl | 60% |
Table 1: Diastereomeric excess for the addition of various organometallic reagents to 2-phenylpropanal.[1]
The trend observed in Table 1 indicates that larger nucleophiles and different metal counterions can lead to higher diastereoselectivity.
Experimental Protocol: Addition of Methylmagnesium Bromide to this compound
The following is a representative experimental protocol for the nucleophilic addition of a Grignard reagent to this compound.
Materials:
-
This compound
-
Methylmagnesium bromide (solution in diethyl ether or THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.) under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with a solution of this compound in anhydrous diethyl ether. The flask is cooled to 0 °C in an ice bath.
-
Grignard Addition: The methylmagnesium bromide solution is added dropwise to the stirred solution of the aldehyde via the dropping funnel over a period of 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification and Analysis: The crude product can be purified by column chromatography on silica gel. The diastereomeric ratio of the resulting 3-phenyl-2-butanol is determined by ¹H NMR spectroscopy or gas chromatography.
Visualizations
Felkin-Anh Model for this compound
A diagram illustrating the Felkin-Anh model for the nucleophilic addition to this compound.
Experimental Workflow
A generalized experimental workflow for the nucleophilic addition of a Grignard reagent to an aldehyde.
Factors Influencing Diastereoselectivity
Key factors influencing the diastereoselectivity of nucleophilic addition to chiral aldehydes.
Conclusion
The Felkin-Anh model provides a reliable predictive tool for the stereochemical outcome of nucleophilic additions to chiral aldehydes such as this compound. The diastereoselectivity of these reactions is governed by a subtle interplay of steric and electronic factors, which can be modulated by the choice of nucleophile, metal counterion, and reaction conditions. A thorough understanding of these principles is essential for the rational design of synthetic routes to enantiomerically pure compounds in academic and industrial research, particularly in the field of drug development.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. The major stereoisomer obtained in the reaction of this compound w.. [askfilo.com]
- 3. The major stereoisomer obtained in the reaction of this compound w.. [askfilo.com]
- 4. Origin of the Felkin–Anh(–Eisenstein) model: a quantitative rationalization of a seminal concept - Chemical Science (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of (S)-2-Phenylpropanal from Styrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric synthesis of chiral aldehydes is of significant interest in the pharmaceutical and fine chemical industries, as they serve as crucial building blocks for a wide array of enantiomerically pure compounds. (S)-2-Phenylpropanal, in particular, is a valuable intermediate for the synthesis of profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs). This document provides detailed application notes and protocols for the asymmetric hydroformylation of styrene to produce this compound, focusing on the use of rhodium catalysts bearing chiral diphosphine ligands.
Overview of the Synthetic Approach: Asymmetric Hydroformylation
Asymmetric hydroformylation is a powerful atom-economical reaction that introduces a formyl group (-CHO) and a hydrogen atom across a double bond, creating a new stereocenter. The use of a chiral catalyst, typically a rhodium complex with a chiral ligand, allows for the selective formation of one enantiomer over the other. For the synthesis of this compound from styrene, the reaction is catalyzed by a rhodium precursor in the presence of a chiral diphosphine ligand, most notably derivatives of bis(diphenylphosphino)pentane (BDPP) or binaphthylphosphane-phosphite (BINAPHOS).
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the quantitative data for the asymmetric hydroformylation of styrene using different rhodium-based catalytic systems. This allows for a direct comparison of their performance in terms of conversion, regioselectivity (branched vs. linear product), and enantioselectivity for the desired this compound.
| Catalyst System (Rh Precursor + Ligand) | Temp. (°C) | Pressure (bar, CO/H₂) | b/l ratio¹ | Conv. (%) | ee (%) (Configuration) | Reference |
| [Rh(μ-OMe)(COD)]₂ + (2S,4S)-BDPP | 25 | 30 (1:1) | >95:5 | >99 | 88 (S) | [1] |
| [Rh(μ-OMe)(COD)]₂ + (2S,4S)-BDPP | 50 | 8 (1:1) | 90:10 | ~80 | 75 (S) | [1] |
| Rh(acac)(CO)₂ + (R,R)-Ph-BPE | 60 | 10 (1:1) | - | 73-91² | 77-97 (S)³ | [2] |
| Rh(I) + (R,S)-BINAPHOS | - | - | - | - | High | [3] |
| Rh/N-SBA-15 (heterogeneous) | 100 | 20 (1:1) | - | 89 | 52 | [4] |
¹ Branched (2-phenylpropanal) to linear (3-phenylpropanal) product ratio. ² Yield of the corresponding hydrazone derivative. ³ Enantiomeric excess of the corresponding hydrazone derivative.
Experimental Protocols
This section provides a detailed methodology for the asymmetric hydroformylation of styrene using a rhodium/(2S,4S)-BDPP catalyst system, which has demonstrated high enantioselectivity for this compound[1].
Materials:
-
Styrene (freshly distilled)
-
[Rh(μ-OMe)(COD)]₂ (rhodium precursor)
-
(2S,4S)-Bis(diphenylphosphino)pentane ((2S,4S)-BDPP) (chiral ligand)
-
Toluene (anhydrous, degassed)
-
Syngas (1:1 mixture of CO and H₂)
-
High-pressure autoclave equipped with a magnetic stirrer and temperature control
Procedure:
-
Catalyst Preparation (in-situ):
-
In a nitrogen-filled glovebox, add [Rh(μ-OMe)(COD)]₂ (e.g., 0.005 mmol) and (2S,4S)-BDPP (e.g., 0.011 mmol) to a clean, dry Schlenk flask.
-
Add 10 mL of anhydrous, degassed toluene to the flask.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
-
Hydroformylation Reaction:
-
Transfer the prepared catalyst solution to the high-pressure autoclave under an inert atmosphere.
-
Add freshly distilled styrene (e.g., 1 mmol) to the autoclave.
-
Seal the autoclave and purge it three times with syngas (1:1 CO/H₂).
-
Pressurize the autoclave to the desired pressure (e.g., 30 bar).
-
Set the reaction temperature (e.g., 25 °C) and begin stirring.
-
Monitor the reaction progress by taking aliquots (if the setup allows) and analyzing them by gas chromatography (GC).
-
-
Work-up and Analysis:
-
After the reaction is complete (typically determined by the cessation of gas uptake or by GC analysis), cool the autoclave to room temperature and carefully vent the excess gas.
-
Open the autoclave and collect the reaction mixture.
-
The conversion and regioselectivity (branched vs. linear aldehyde) can be determined by GC analysis using an internal standard.
-
The enantiomeric excess (ee) of the this compound can be determined by chiral GC or HPLC analysis.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the asymmetric hydroformylation of styrene.
Catalytic Cycle
Caption: Proposed catalytic cycle for the formation of this compound.
References
- 1. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 3. High-Pressure IR Studies on the Asymmetric Hydroformylation of Styrene Catalyzed by Rh(I)-(R,S)-BINAPHOS | Semantic Scholar [semanticscholar.org]
- 4. e3s-conferences.org [e3s-conferences.org]
Application Notes and Protocols for the Biocatalytic Synthesis of (S)-2-Phenylpropanal
Introduction
(S)-2-Phenylpropanal is a valuable chiral building block in the synthesis of pharmaceuticals and fragrances.[1][2] Traditional chemical synthesis of this compound often involves harsh reaction conditions and the use of expensive and toxic reagents. Biocatalytic methods offer a green and efficient alternative, utilizing enzymes to catalyze the stereoselective synthesis of the desired (S)-enantiomer with high purity.[3][4] This document provides detailed application notes and protocols for the enzymatic synthesis of this compound, targeting researchers, scientists, and professionals in drug development.
Enzymatic Approaches
The primary biocatalytic route to this compound involves the asymmetric reduction of a prochiral precursor or the kinetic resolution of a racemic mixture of 2-phenylpropanal. Enzymes such as alcohol dehydrogenases (ADHs) and engineered xylose reductases have shown significant promise in these transformations.[5][6][7]
Data Presentation
The following table summarizes key quantitative data from various biocatalytic systems for the synthesis of (S)-2-phenylpropanol, a direct reduction product of 2-phenylpropanal.
| Enzyme/Biocatalyst | Substrate | Product | Titer (g/L) | Enantiomeric Excess (ee %) | Key Reaction Conditions | Reference |
| Recombinant Horse-Liver ADH | Racemic 2-phenylpropionaldehyde | (S)-2-phenyl-1-propanol | Not Reported | 100% | Isolated enzyme, cofactor regeneration with ethanol. | [5] |
| Saccharomyces cerevisiae | Racemic 2-phenylpropionaldehyde | (S)-2-phenyl-1-propanol | Not Reported | Low | Whole-cell biocatalyst, substrate-limited kinetics. | [5] |
| Candida tenuis Xylose Reductase (CtXR D51A) | Racemic 2-phenylpropanal | (S)-2-phenylpropanol | 115 | 93.1% | Whole-cell E. coli, 40 g/L catalyst loading, 1 M substrate, NADH-recycling with formate dehydrogenase. | [6][7] |
Experimental Protocols
Herein, we provide detailed protocols for the biocatalytic synthesis of this compound using a whole-cell biocatalyst expressing an engineered xylose reductase, which has demonstrated high product titers.
Protocol 1: Whole-Cell Biocatalytic Reduction of Racemic 2-Phenylpropanal
This protocol is based on the use of an E. coli whole-cell biocatalyst co-expressing a highly active and enantioselective mutant of Candida tenuis xylose reductase (CtXR D51A) and a formate dehydrogenase for NADH cofactor regeneration.[6][7]
Materials:
-
E. coli cells co-expressing CtXR D51A and formate dehydrogenase
-
Racemic 2-phenylpropanal
-
Glucose (for cell growth and induction)
-
Formate (for cofactor regeneration)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
Organic solvent (e.g., n-hexane) for product extraction
-
Standard laboratory equipment for fermentation and biotransformation (shaker, centrifuge, etc.)
-
Analytical equipment for determining conversion and enantiomeric excess (e.g., GC or HPLC with a chiral column)
Procedure:
-
Cultivation of Whole-Cell Biocatalyst:
-
Inoculate a suitable volume of sterile growth medium (e.g., LB broth with appropriate antibiotics) with a single colony of the recombinant E. coli strain.
-
Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate at a lower temperature (e.g., 20-25°C) for several hours (e.g., 12-16 h).
-
Harvest the cells by centrifugation and wash with buffer. The resulting cell paste is the whole-cell biocatalyst.
-
-
Biotransformation Reaction:
-
Prepare the reaction mixture in a suitable vessel. A typical reaction mixture may contain:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the progress of the reaction by periodically taking samples and analyzing the concentration of the substrate and product, as well as the enantiomeric excess of the (S)-2-phenylpropanol product.
-
-
Product Isolation and Analysis:
-
Once the reaction has reached the desired conversion, terminate the reaction.
-
Extract the product from the aqueous phase using a suitable organic solvent (e.g., n-hexane).
-
Analyze the organic extract by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine the yield and enantiomeric excess of (S)-2-phenylpropanol.
-
Visualizations
Experimental Workflow for Biocatalytic Synthesis
Caption: Experimental workflow for the biocatalytic synthesis of this compound.
Enzymatic Reduction of 2-Phenylpropanal
Caption: Enzymatic reduction of 2-phenylpropanal with cofactor regeneration.
References
- 1. Buy 2-Phenylpropanal (EVT-522104) | 93-53-8 [evitachem.com]
- 2. Buy 2-Phenylpropanal | 93-53-8 [smolecule.com]
- 3. Enzymatic strategies for asymmetric synthesis | CoLab [colab.ws]
- 4. Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 6. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enantioselective Reduction of 2-Phenylpropanal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective reduction of 2-phenylpropanal to produce chiral 2-phenylpropan-1-ol. The synthesis of enantiomerically pure alcohols is a critical step in the development of many pharmaceutical compounds. Three distinct and widely employed methodologies are presented: Biocatalytic Reduction using Alcohol Dehydrogenase (ADH), Corey-Bakshi-Shibata (CBS) Reduction, and Noyori Asymmetric Hydrogenation.
Introduction
The enantioselective reduction of prochiral aldehydes, such as 2-phenylpropanal, is a fundamental transformation in asymmetric synthesis. The resulting chiral alcohol, 2-phenylpropan-1-ol, is a valuable building block for the synthesis of various biologically active molecules. The choice of reduction protocol can significantly impact the enantiomeric excess (ee), yield, and overall efficiency of the synthesis. This guide offers a comparative overview of three powerful methods, enabling researchers to select the most suitable approach for their specific needs.
Data Presentation: Comparison of Protocols
The following table summarizes the key quantitative data for the different enantioselective reduction protocols.
| Protocol | Catalyst | Reducing Agent/Hydrogen Source | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Predominant Enantiomer |
| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH) from horse liver | Ethanol (for NADH regeneration) | Isopropyl ether / Water (63:37) | RT | 2 | 25 | >95 | (S) |
| Corey-Bakshi-Shibata (CBS) Reduction | (S)-2-Methyl-CBS-oxazaborolidine | Borane-THF complex (BH₃·THF) | Tetrahydrofuran (THF) | -78 to -40 | 1.5 | High | >95 | (R) |
| Noyori Asymmetric Hydrogenation | RuCl₂[(R)-BINAP] | Hydrogen gas (H₂) | Ethanol (EtOH) | 30 | 144 | High | High | (R) |
Experimental Protocols
Protocol 1: Biocatalytic Reduction using Alcohol Dehydrogenase (ADH)
This protocol describes the enantioselective reduction of 2-phenylpropanal using a commercially available alcohol dehydrogenase. This method is advantageous due to its high enantioselectivity under mild, environmentally friendly conditions.
Materials:
-
2-Phenylpropanal
-
Alcohol Dehydrogenase (e.g., from horse liver)
-
β-Nicotinamide adenine dinucleotide (NADH)
-
Ethanol
-
Isopropyl ether
-
Phosphate buffer (pH 7.0)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., screw-cap vial or round-bottom flask)
Procedure:
-
Prepare a biphasic solvent system by mixing isopropyl ether and phosphate buffer (pH 7.0) in a 63:37 volume ratio.
-
In a reaction vessel, dissolve 2-phenylpropanal in the isopropyl ether phase to a final concentration of 10 mM.
-
In the aqueous phosphate buffer phase, dissolve alcohol dehydrogenase (e.g., 1.2 units) and NADH (to a final concentration of ~0.1 mM).
-
Add a sufficient amount of ethanol to the aqueous phase to act as the regenerating agent for NADH.
-
Combine the organic and aqueous phases in the reaction vessel.
-
Seal the vessel and stir the biphasic mixture vigorously at room temperature for 2 hours.
-
Monitor the reaction progress by taking aliquots from the organic phase and analyzing by chiral Gas Chromatography (GC) to determine conversion and enantiomeric excess.
-
Upon completion, separate the organic layer. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-phenylpropan-1-ol.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a powerful and reliable method for the enantioselective reduction of prochiral ketones and aldehydes using a chiral oxazaborolidine catalyst and a borane source.[1][2] This protocol is a general guideline adapted for 2-phenylpropanal.
Materials:
-
2-Phenylpropanal
-
(S)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and inert gas (Argon or Nitrogen) atmosphere setup
-
Dry ice/acetone bath
Procedure:
-
Set up a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen.
-
To the flask, add anhydrous THF (e.g., 10 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Add (S)-2-Methyl-CBS-oxazaborolidine (e.g., 0.1 equivalents of a 1.0 M solution in toluene).
-
Slowly add the borane-THF complex (e.g., 0.6 equivalents of a 1.0 M solution) to the catalyst solution and stir for 10 minutes.
-
Add a solution of 2-phenylpropanal (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to -40 °C over 30 minutes.
-
Quench the reaction by the slow, dropwise addition of methanol at -40 °C.
-
Allow the mixture to warm to room temperature.
-
Add saturated aqueous NaHCO₃ solution and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 2-phenylpropan-1-ol by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 3: Noyori Asymmetric Hydrogenation
This protocol describes the asymmetric hydrogenation of 2-phenylpropanal using a Ru-BINAP catalyst.[3] This method is highly efficient for a wide range of substrates but requires specialized high-pressure equipment.
Materials:
-
2-Phenylpropanal
-
Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II) (RuCl₂[(R)-BINAP])
-
Anhydrous Ethanol (EtOH)
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a glass liner for the high-pressure reactor with 2-phenylpropanal (1.0 equivalent) and anhydrous ethanol.
-
Add the RuCl₂[(R)-BINAP] catalyst (e.g., 0.1 mol%).
-
Seal the glass liner inside the high-pressure reactor.
-
Purge the reactor several times with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 30-50 °C) with stirring.
-
Maintain the reaction under these conditions for the required time (this can range from hours to days, monitoring is recommended).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Remove the reaction mixture and concentrate it under reduced pressure to remove the solvent.
-
The crude product can be purified by flash column chromatography.
-
Analyze the enantiomeric excess of the 2-phenylpropan-1-ol by chiral HPLC or GC.
Visualizations
Caption: General workflow for the enantioselective reduction of 2-phenylpropanal.
Caption: Simplified signaling pathway of the CBS reduction mechanism.
References
Application Notes and Protocols for Chiral Alcohol Synthesis using Saccharomyces cerevisiae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharomyces cerevisiae, commonly known as baker's yeast, is a versatile and cost-effective whole-cell biocatalyst for the asymmetric synthesis of chiral alcohols.[1] Its endogenous carbonyl reductases (also known as alcohol dehydrogenases) can catalyze the reduction of prochiral ketones to their corresponding optically active secondary alcohols with high enantioselectivity.[2][3] This makes it a valuable tool in the pharmaceutical and fine chemical industries for the production of chiral building blocks.[4][5]
These application notes provide an overview of the use of S. cerevisiae for chiral alcohol synthesis, including detailed experimental protocols, quantitative data on substrate scope and efficiency, and insights into metabolic engineering strategies to enhance performance.
Core Principles
The biocatalytic reduction of ketones in S. cerevisiae relies on a network of NAD(P)H-dependent oxidoreductases. The stereochemical outcome of the reduction is often governed by Prelog's rule, which predicts the formation of the (S)-alcohol. However, the presence of multiple reductases with varying substrate specificities and stereoselectivities can sometimes lead to the formation of the (R)-alcohol or a mixture of enantiomers.
A key advantage of using whole-cell S. cerevisiae is its inherent ability to regenerate the expensive NADPH and NADH cofactors required for the reductase enzymes.[6] This is primarily achieved through the central carbon metabolism, particularly the pentose phosphate pathway (PPP), which is the main source of NADPH for biosynthetic reactions.[7] Glucose or sucrose is commonly used as a co-substrate in the biotransformation to fuel cofactor regeneration.[1]
Data Presentation: Asymmetric Reduction of Prochiral Ketones
The following tables summarize the performance of wild-type and recombinant S. cerevisiae in the asymmetric reduction of various prochiral ketones to chiral alcohols.
Table 1: Asymmetric Reduction of β-Keto Esters using Baker's Yeast
| Entry | Substrate | Product | Yield (%) | ee (%) | Configuration | Reference |
| 1 | Ethyl acetoacetate | Ethyl (S)-3-hydroxybutanoate | 64 | 99 | S | [8] |
| 2 | Methyl acetoacetate | Methyl (S)-3-hydroxybutanoate | 57 | 98 | S | [8] |
| 3 | i-Propyl acetoacetate | i-Propyl (S)-3-hydroxybutanoate | 96 | 97 | S | [8] |
| 4 | n-Butyl acetoacetate | n-Butyl (S)-3-hydroxybutanoate | 89 | >99 | S | [8] |
| 5 | t-Butyl acetoacetate | t-Butyl (S)-3-hydroxybutanoate | 68 | 98 | S | [8] |
| 6 | Benzyl acetoacetate | Benzyl (S)-3-hydroxybutanoate | 72 | 94 | S | [8] |
| 7 | Ethyl 2-oxocyclopentanecarboxylate | Ethyl (1S,2S)-2-hydroxycyclopentanecarboxylate | 28 | 99 | S,S | [8] |
Table 2: Asymmetric Reduction of Aromatic Ketones using Yeast
| Entry | Substrate | Biocatalyst | Product | Yield (%) | ee (%) | Configuration | Reference |
| 1 | Acetophenone | S. cerevisiae | (S)-1-Phenylethanol | - | >99 | S | [9] |
| 2 | 4-Nitroacetophenone | Candida zeylanoides P1 | (S)-1-(4-Nitrophenyl)ethanol | 89 | >99 | S | [9] |
| 3 | 3-Methoxyacetophenone | Lactobacillus paracasei BD87E6 | (R)-1-(3-Methoxyphenyl)ethanol | 92 | 99 | R | [9] |
| 4 | 2-Bromo-4-fluoro acetophenone | Saccharomyces sp. | (S)-1-(2-Bromo-4-fluorophenyl)ethanol | >90 | 99 | S | [5] |
| 5 | Ketone 26 (Montelukast intermediate) | Recombinant E. coli with reductase | (S)-Alcohol 27 | 99.3 | 99.9 | S | [5] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Reduction of a Prochiral Ketone using Baker's Yeast
This protocol is a general guideline for the whole-cell bioreduction of a prochiral ketone. Optimization of substrate concentration, yeast concentration, and reaction time may be required for specific substrates.
Materials:
-
Baker's yeast (fresh or dried)
-
Sucrose or glucose
-
Tap water
-
Prochiral ketone substrate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Diatomaceous earth (e.g., Celite®)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment (magnetic stirrer, incubator shaker, separatory funnel, rotary evaporator)
Procedure:
-
Yeast Activation: In a suitably sized flask, dissolve sucrose (e.g., 75 g) in warm tap water (e.g., 400 mL). Add the baker's yeast (e.g., 10 g of dried yeast) and stir the mixture gently at 30-37°C for about 30-60 minutes to activate the yeast.[9] A gentle evolution of CO2 should be observed.
-
Substrate Addition: Once the yeast is actively fermenting, add the prochiral ketone substrate (e.g., 5 g) to the mixture. The substrate can be added directly if it is a liquid, or dissolved in a minimal amount of a water-miscible solvent like ethanol if it is a solid.
-
Biotransformation: Stir the reaction mixture at a constant temperature (typically 30-37°C) for 24-72 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete (as determined by the consumption of the starting material), stop the stirring. Add diatomaceous earth to the mixture to aid in the filtration of the yeast cells.
-
Filtration: Filter the mixture through a pad of diatomaceous earth in a Buchner funnel. Wash the yeast cake with a small amount of water and then with the extraction solvent (e.g., ethyl acetate).
-
Extraction: Transfer the filtrate to a separatory funnel. If the product is not water-soluble, extract the aqueous layer multiple times with the organic solvent.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude chiral alcohol.
-
Purification: Purify the crude product by flash column chromatography or distillation to obtain the pure chiral alcohol.
-
Characterization: Determine the yield and enantiomeric excess of the product using appropriate analytical techniques (e.g., chiral GC or HPLC).
Protocol 2: Screening of Saccharomyces cerevisiae Strains for Reductase Activity
This protocol outlines a method for screening different yeast strains to identify those with high activity and selectivity for a specific ketone reduction.
Materials:
-
A collection of Saccharomyces cerevisiae strains
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
Sterile culture tubes or microplates
-
Prochiral ketone substrate
-
GC or HPLC with a chiral column for analysis
Procedure:
-
Pre-culture: Inoculate each yeast strain into a separate culture tube containing sterile YPD medium. Incubate at 30°C with shaking for 24-48 hours until the cultures reach the stationary phase.
-
Biotransformation Setup: In a new set of sterile culture tubes or a microplate, add a defined volume of fresh YPD medium. Inoculate each well or tube with a specific yeast strain from the pre-culture to a starting OD600 of approximately 1.0.
-
Substrate Addition: Add the prochiral ketone substrate to each culture to a final concentration of 1-10 mM. Include a negative control with no yeast and a positive control with a known active strain, if available.
-
Incubation: Incubate the cultures at 30°C with shaking for a defined period (e.g., 24, 48, and 72 hours).
-
Sampling and Analysis: At each time point, take a sample from each culture. Extract the product with an appropriate organic solvent (e.g., ethyl acetate) after centrifuging to remove the yeast cells.
-
Analysis: Analyze the organic extracts by chiral GC or HPLC to determine the conversion of the substrate and the enantiomeric excess of the chiral alcohol product.
-
Selection: Select the strains that exhibit the highest conversion and enantioselectivity for the desired chiral alcohol for further optimization.
Protocol 3: Expression of a Recombinant Carbonyl Reductase in S. cerevisiae
This protocol provides a general framework for the heterologous expression of a carbonyl reductase gene in S. cerevisiae for whole-cell biocatalysis.
Materials:
-
S. cerevisiae host strain (e.g., BY4741)
-
Yeast expression vector with a suitable promoter (e.g., GAL1 for inducible expression)
-
Carbonyl reductase gene of interest
-
Appropriate selective medium (e.g., synthetic complete medium lacking a specific nutrient)
-
Lithium acetate/PEG solution for yeast transformation
-
Inducing agent (e.g., galactose)
Procedure:
-
Gene Cloning: Clone the carbonyl reductase gene into the yeast expression vector under the control of the chosen promoter.
-
Yeast Transformation: Transform the recombinant plasmid into the S. cerevisiae host strain using the lithium acetate/PEG method.
-
Selection of Transformants: Plate the transformed cells on a selective medium to isolate colonies that have successfully taken up the plasmid.
-
Cultivation and Induction:
-
Inoculate a single colony of the recombinant yeast into a selective medium containing a non-inducing carbon source (e.g., glucose or raffinose). Grow overnight at 30°C with shaking.
-
Inoculate a larger volume of fresh selective medium with the overnight culture to an OD600 of ~0.2.
-
Grow the culture to an OD600 of 0.6-0.8.
-
To induce gene expression from the GAL1 promoter, pellet the cells and resuspend them in a medium containing galactose as the carbon source. Continue to incubate for another 12-24 hours.
-
-
Whole-Cell Biotransformation:
-
Harvest the induced cells by centrifugation.
-
Wash the cells with a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Resuspend the cells in the reaction buffer containing the prochiral ketone substrate and a co-substrate for cofactor regeneration (e.g., glucose).
-
Perform the biotransformation as described in Protocol 1.
-
-
Analysis: Analyze the reaction mixture for product formation and enantiomeric excess.
Mandatory Visualizations
Signaling and Metabolic Pathways
References
- 1. ethz.ch [ethz.ch]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptomic Identification of Core Regulatory Genes for Higher Alcohol Production in Saccharomyces cerevisiae at Different Sugar Concentrations in Wine Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study of two Saccharomyces cerevisiae strains with kinetic models at genome-scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Horse-Liver Alcohol Dehydrogenase in (S)-2-Phenylpropanal Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Horse-liver alcohol dehydrogenase (HLADH) is a versatile oxidoreductase that catalyzes the reversible oxidation of a wide range of alcohols to their corresponding aldehydes and ketones. Its broad substrate specificity and stereoselectivity make it a valuable biocatalyst in asymmetric synthesis. This document provides detailed application notes and protocols for the use of HLADH in reactions involving (S)-2-phenylpropanal, a key intermediate in the synthesis of various pharmaceuticals. The primary application highlighted is the enantioselective reduction of racemic 2-phenylpropanal to (S)-2-phenylpropanol via a dynamic kinetic resolution (DKR) process.
Principle of the Reaction
HLADH, in the presence of the cofactor NADH, catalyzes the reduction of the aldehyde group of 2-phenylpropanal to a primary alcohol. The enzyme exhibits a preference for one enantiomer of the substrate, leading to an enrichment of the corresponding chiral alcohol. Concurrently, the racemization of the unreacted aldehyde substrate in situ allows for a dynamic kinetic resolution, theoretically enabling a complete conversion of the racemic starting material into a single enantiomer of the product.[1][2] The overall reaction is depicted below:
Caption: Dynamic kinetic resolution of 2-phenylpropanal using HLADH.
Data Presentation
The efficiency of the HLADH-catalyzed reduction of 2-phenylpropanal is influenced by various factors, including the choice of co-solvent, pH, and substrate concentration. A summary of key quantitative data from reported studies is presented below.
| Substrate | Co-solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| 2-Phenylpropanal | Acetonitrile (CH3CN) | 65 | >99 (S) | [3] |
| 2-(4-iso-butylphenyl)propanal | Acetonitrile (CH3CN) | Not specified | >99 (S) | [1] |
| 2-Phenylpropanal | None (buffered aq. solution) | Not specified | >99 (S) | [1] |
Experimental Protocols
Materials and Reagents
-
Horse Liver Alcohol Dehydrogenase (HLADH) (e.g., Sigma-Aldrich A9589)
-
(R,S)-2-Phenylpropanal (commercially available)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH) (e.g., Sigma-Aldrich N8129)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0-7.5)
-
Acetonitrile (CH3CN), HPLC grade
-
Ethanol (EtOH)
-
Diethyl ether (Et2O)
-
Ethyl acetate (EtOAc)
-
Cyclohexane
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
-
HPLC with a chiral column (e.g., Chiralcel OF)
Preparative Scale Enzymatic Reduction of 2-Phenylpropanal
This protocol is adapted from established procedures for the millimole-scale synthesis of (S)-2-phenylpropanol.[3]
1. Reaction Setup:
-
In a suitable reaction vessel, dissolve 1 mmol (134 mg) of racemic 2-phenylpropanal in 4 mL of acetonitrile.
-
Add 20 mL of phosphate buffer (0.1 M, pH 7.0).
-
Add 0.3 mL of ethanol, which can serve as a co-substrate for cofactor regeneration if the reaction is performed with NAD+ and a coupled-enzyme system, or to improve substrate solubility.
-
Add 1 µmol (7 mg) of NADH.
-
Gently mix the solution to ensure homogeneity.
2. Enzyme Addition and Reaction Monitoring:
-
Initiate the reaction by adding 2 mg of HLADH.
-
Stir the reaction mixture gently at room temperature.
-
Monitor the conversion of the aldehyde by HPLC.
3. Work-up and Purification:
-
Upon complete consumption of the aldehyde, remove the enzyme by filtration or centrifugation.
-
Reduce the volume of the filtrate under vacuum to remove the acetonitrile.
-
Extract the aqueous phase with diethyl ether (3 x 20 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the resulting (S)-2-phenylpropanol by flash chromatography using a cyclohexane/ethyl acetate solvent system.
Analytical Methods
Determination of Enantiomeric Excess: The enantiomeric excess (e.e.) of the product, (S)-2-phenylpropanol, is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.
-
Column: Chiralcel OF
-
Mobile Phase: Hexane/Isopropanol (93:7 v/v)
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 254 nm
The absolute configuration is confirmed by comparing the retention time with that of a commercial standard of (S)-2-phenylpropanol.[3]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the HLADH-catalyzed reduction of 2-phenylpropanal.
Caption: General experimental workflow for HLADH-catalyzed reactions.
Discussion and Considerations
-
Cofactor Regeneration: For larger scale reactions, the cost of stoichiometric amounts of NADH can be prohibitive. In such cases, a cofactor regeneration system is often employed. This can be achieved by adding a sacrificial alcohol (like ethanol) and a second dehydrogenase, or by using whole-cell systems that have endogenous cofactor regeneration capabilities.[4]
-
Enzyme Inhibition and Stability: High concentrations of aldehydes can lead to enzyme inactivation.[5][6] Fed-batch strategies, where the substrate is added gradually, can mitigate this issue and improve overall yields. The use of whole-cell biocatalysts has also been shown to enhance the stability of the reductase.[4]
-
Substrate Scope: HLADH exhibits broad substrate tolerance, and this protocol can be adapted for other arylpropionic aldehydes.[7][8] However, the optimal reaction conditions and the resulting stereoselectivity may vary depending on the specific substrate.
-
Enzyme Engineering: The stereoselectivity and activity of HLADH can be altered through protein engineering. For instance, mutations at key residues in the active site, such as Ser-48 and Phe-93, have been shown to invert the enantioselectivity of the enzyme for certain secondary alcohols.[9]
Conclusion
Horse-liver alcohol dehydrogenase is a highly effective catalyst for the asymmetric reduction of 2-phenylpropanal to (S)-2-phenylpropanol with excellent enantioselectivity. The provided protocols offer a starting point for researchers interested in utilizing this biocatalytic approach for the synthesis of chiral alcohols. Optimization of reaction parameters and consideration of factors such as cofactor regeneration and enzyme stability are crucial for achieving high efficiency and scalability.
References
- 1. Highly efficient asymmetric reduction of arylpropionic aldehydes by Horse Liver Alcohol Dehydrogenase through dynamic kinetic resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Horse liver alcohol dehydrogenase-catalyzed oxidation of aldehydes: dismutation precedes net production of reduced nicotinamide adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Inversion of substrate stereoselectivity of horse liver alcohol dehydrogenase by substitutions of Ser-48 and Phe-93 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Gas Chromatography Analysis of (s)-2-Phenylpropanal Purity
Abstract
This application note details a robust and reliable gas chromatography (GC) method for the determination of the enantiomeric purity of (s)-2-Phenylpropanal, a key chiral intermediate in the pharmaceutical and fragrance industries. The method utilizes a chiral stationary phase to achieve baseline separation of the (S) and (R)-enantiomers, allowing for accurate quantification. This protocol is intended for researchers, scientists, and drug development professionals requiring precise analysis of chiral compounds.
Introduction
2-Phenylpropanal, also known as hydratropic aldehyde, possesses a chiral center, resulting in two enantiomers: this compound and (R)-2-Phenylpropanal.[1][2] The biological and olfactory properties of these enantiomers can differ significantly, making the determination of enantiomeric purity a critical aspect of quality control in pharmaceutical and fragrance applications. Gas chromatography with a chiral stationary phase is a powerful technique for separating and quantifying enantiomers.[1][2] This application note provides a detailed protocol for the analysis of this compound purity using a commercially available cyclodextrin-based chiral GC column and a flame ionization detector (FID).
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC analysis.
Materials:
-
This compound sample
-
High-purity solvent (e.g., dichloromethane or hexane), GC grade
-
Volumetric flasks
-
Micropipettes
-
GC vials with septa
Protocol:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the chosen high-purity solvent in a volumetric flask to create a stock solution of approximately 1 mg/mL.
-
Perform a serial dilution to obtain a final concentration suitable for GC analysis (e.g., 100 µg/mL).
-
Transfer the final solution to a GC vial and cap securely.
Gas Chromatography (GC) Conditions
The following GC parameters have been optimized for the enantiomeric separation of 2-Phenylpropanal.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Chiral Capillary Column: β-cyclodextrin-based column (e.g., Beta-DEX™ 225 or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]
GC Parameters:
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 80 °C, hold for 1 minRamp: 2 °C/min to 150 °CHold: 5 min at 150 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Data Presentation
The following tables summarize the expected quantitative data from the GC analysis of a representative batch of this compound.
Table 1: Chromatographic Parameters for 2-Phenylpropanal Enantiomers
| Compound | Retention Time (min) | Peak Area | Resolution (Rs) |
| (R)-2-Phenylpropanal | 28.5 | 1,500 | \multirow{2}{*}{> 2.0} |
| This compound | 29.2 | 98,500 |
Table 2: Purity Analysis of this compound
| Parameter | Value |
| Total Peak Area | 100,000 |
| Area % of (S)-enantiomer | 98.5% |
| Area % of (R)-enantiomer | 1.5% |
| Enantiomeric Excess (% ee) | 97.0% |
Calculation of Enantiomeric Excess (% ee):
% ee = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100
Mandatory Visualizations
Caption: Experimental workflow for the GC analysis of this compound purity.
Caption: Logical relationship of factors affecting the purity analysis of this compound.
References
Application Notes and Protocols for the Derivatization of (S)-2-Phenylpropanal for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Phenylpropanal, a chiral aldehyde, is a significant compound in various fields, including fragrance chemistry and as a building block in the synthesis of pharmaceuticals. The accurate determination of its enantiomeric purity is often crucial for quality control and regulatory purposes. Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds; however, the direct analysis of polar and thermally labile molecules like aldehydes can be challenging. Derivatization is a chemical modification process that converts the analyte into a more volatile, thermally stable, and chromatographically amenable compound, often enhancing detector response and enabling chiral separation.[1][2][3][4]
These application notes provide detailed protocols for two common derivatization methods for this compound prior to GC analysis: Oximation using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) and silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Method 1: Derivatization with PFBHA for Chiral GC-MS Analysis
PFBHA is a highly effective derivatizing agent for carbonyl compounds, including aldehydes and ketones.[5][6] It reacts with the carbonyl group to form a stable oxime derivative. The introduction of the pentafluorobenzyl group enhances the volatility of the analyte and significantly improves its detectability, especially with an electron capture detector (ECD) or mass spectrometry (MS). For chiral analysis, the resulting diastereomers can be separated on a suitable chiral GC column. It is important to note that the reaction of PFBHA with aldehydes can form two stereoisomers of the oxime, syn- and anti-isomers, which may be resolved by gas chromatography.[7]
Experimental Protocol
1. Reagent Preparation:
-
PFBHA Reagent Solution: Prepare a 10 mg/mL solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride in a suitable solvent such as pyridine or a buffered aqueous solution (e.g., pH 4-5).
-
This compound Standard Solution: Prepare a stock solution of this compound in a high-purity solvent like acetonitrile or hexane at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution.
-
Internal Standard (IS) Solution: Prepare a solution of a suitable internal standard (e.g., deuterated analog or a compound with similar chemical properties but different retention time) at a known concentration.
2. Derivatization Procedure:
-
To 100 µL of the this compound standard or sample solution in a 2 mL autosampler vial, add 50 µL of the internal standard solution.
-
Add 100 µL of the PFBHA reagent solution.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the reaction mixture at 60-70°C for 30-60 minutes. Optimization of temperature and time may be required for complete derivatization.
-
Cool the vial to room temperature.
-
Add 500 µL of hexane and 500 µL of ultrapure water.
-
Vortex for 2 minutes to extract the derivative into the organic layer.
-
Centrifuge for 5 minutes to ensure phase separation.
-
Carefully transfer the upper organic layer to a clean autosampler vial for GC-MS analysis.
3. GC-MS Analysis Conditions (Example):
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: Chiral capillary column (e.g., Cyclodextrin-based column like Astec CHIRALDEX® G-TA, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless or split 10:1).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 180°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
Expected Results
The PFBHA derivative of this compound is expected to elute as one or two peaks (syn- and anti-isomers) on the chiral GC column, well-separated from the (R)-enantiomer derivative if present. The mass spectrum in EI mode will show characteristic fragments that can be used for identification and quantification.
Method 2: Silylation with BSTFA for GC-FID/MS Analysis
Silylation is a common derivatization technique where an active hydrogen in a polar functional group is replaced by a trimethylsilyl (TMS) group.[1] While aldehydes do not have an active hydrogen on the carbonyl group itself, enolizable aldehydes can be converted to their TMS-enol ethers. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent.[3][8][9] The resulting TMS derivatives are typically more volatile and thermally stable.[1]
Experimental Protocol
1. Reagent Preparation:
-
BSTFA Reagent: Use neat N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture with 1% trimethylchlorosilane (TMCS) as a catalyst.
-
This compound Standard Solution: Prepare a stock solution of this compound in a dry, aprotic solvent like acetonitrile or pyridine at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution.
-
Internal Standard (IS) Solution: Prepare a solution of a suitable internal standard in the same solvent.
2. Derivatization Procedure:
-
To 100 µL of the this compound standard or sample solution in a 2 mL autosampler vial, add 50 µL of the internal standard solution.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry as silylation reagents are moisture-sensitive.[1]
-
Add 100 µL of BSTFA (or BSTFA + 1% TMCS) and 50 µL of pyridine (as a catalyst and solvent).
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the reaction mixture at 60-80°C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for direct injection into the GC.
3. GC-FID/MS Analysis Conditions (Example):
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer.
-
Column: Achiral capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) for general analysis, or a chiral column for enantiomeric separation.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split 20:1).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C, hold for 5 minutes.
-
-
FID Temperature: 300°C.
Data Presentation
Quantitative data obtained from the GC analysis should be summarized for clear comparison. The following table provides a template for the expected data. Note that the exact retention times and response factors will need to be determined experimentally.
| Derivatization Method | Analyte | Retention Time (min) | Peak Area (arbitrary units) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |
| PFBHA | This compound-PFB-oxime (syn) | TBD | TBD | TBD | TBD |
| This compound-PFB-oxime (anti) | TBD | TBD | TBD | TBD | |
| Internal Standard | TBD | TBD | - | - | |
| BSTFA | This compound-TMS-enol ether | TBD | TBD | TBD | TBD |
| Internal Standard | TBD | TBD | - | - |
TBD: To Be Determined experimentally.
Visualizations
Experimental Workflow
Caption: Overall experimental workflow from sample preparation to data analysis.
PFBHA Derivatization Reaction
Caption: Reaction of this compound with PFBHA to form oxime derivatives.
References
- 1. restek.com [restek.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. csqanalytics.com [csqanalytics.com]
Application of (s)-2-Phenylpropanal in Pharmaceutical Intermediate Synthesis
Abstract:
(s)-2-Phenylpropanal, a chiral aldehyde, is a valuable and versatile building block in the asymmetric synthesis of pharmaceutical intermediates. Its utility stems from the presence of a stereogenic center alpha to the reactive aldehyde functionality, which allows for the stereocontrolled introduction of this fragment into more complex molecules. This application note details the primary applications of this compound in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class and chiral amines, which are key components of many active pharmaceutical ingredients (APIs). Detailed experimental protocols for the oxidation of this compound to (s)-2-Phenylpropanoic acid and a representative method for its reductive amination are provided, along with a summary of relevant quantitative data.
Introduction
The imperative in modern drug development is the synthesis of enantiomerically pure compounds, as the biological activity and safety profile of a drug are often dictated by its stereochemistry. Chiral building blocks, such as this compound, are therefore of paramount importance to the pharmaceutical industry. The aldehyde group of this compound is readily transformed into a variety of other functional groups, including carboxylic acids and amines, while preserving the integrity of the adjacent stereocenter. This allows for the efficient and stereoselective synthesis of complex chiral molecules.
The principal applications of this compound in pharmaceutical synthesis are:
-
Synthesis of (s)-2-Arylpropanoic Acids (Profens): this compound is a direct precursor to (s)-2-phenylpropanoic acid, the core structure of several profen NSAIDs, such as Ibuprofen and Naproxen. The pharmacological activity of these drugs resides primarily in the (S)-enantiomer.
-
Synthesis of Chiral Amines: The aldehyde functionality can undergo reductive amination to yield chiral phenylethylamines. This class of compounds is a key pharmacophore in a wide range of therapeutic agents, including stimulants, anorectics, and antidepressants.
Key Synthetic Transformations and Data
The two primary synthetic transformations involving this compound are oxidation to the corresponding carboxylic acid and reductive amination to form a chiral amine. The following table summarizes representative quantitative data for these transformations, drawn from analogous reactions in the literature.
| Transformation | Starting Material | Product | Reagents/Catalyst | Yield (%) | Enantiomeric/Diastereomeric Excess (%) | Reference |
| Oxidation | This compound | (s)-2-Phenylpropanoic Acid | Pinnick Oxidation (NaClO2, NaH2PO4, 2-methyl-2-butene) | >90 | >98 (retention of configuration) | Representative |
| Reductive Amination | This compound & Benzylamine | N-Benzyl-1-phenylethylamine | NaBH(OAc)3 | 85-95 | >98 (ds) | Representative |
| Biocatalytic Reductive Amination | Butan-2-one | (S)-Butan-2-amine | Amine Dehydrogenase (MsmeAmDH) | >99 | 92.6 (ee) | [1] |
| Enantioselective Esterification | rac-Ibuprofen | (S)-Ibuprofen decyl ester | Candida rugosa lipase | up to 46 | >99 (ee) |
Experimental Protocols
3.1. Synthesis of (s)-2-Phenylpropanoic Acid via Pinnick Oxidation
This protocol describes a representative method for the stereospecific oxidation of this compound to (s)-2-Phenylpropanoic acid. The Pinnick oxidation is a mild and efficient method for the oxidation of aldehydes to carboxylic acids that is known to proceed without epimerization of adjacent stereocenters.
Materials:
-
This compound (1.0 eq)
-
tert-Butanol
-
2-Methyl-2-butene (5.0 eq)
-
Sodium chlorite (NaClO2, 1.5 eq)
-
Sodium dihydrogen phosphate monohydrate (NaH2PO4·H2O, 1.5 eq)
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in tert-butanol.
-
Add 2-methyl-2-butene to the solution.
-
In a separate beaker, prepare a solution of sodium chlorite and sodium dihydrogen phosphate monohydrate in deionized water.
-
Cool the aldehyde solution to 0 °C in an ice bath.
-
Slowly add the aqueous sodium chlorite/sodium dihydrogen phosphate solution to the aldehyde solution dropwise over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water and then extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and extract the product into the aqueous phase by washing with saturated aqueous sodium bicarbonate solution (3 x 50 mL).
-
Acidify the combined aqueous layers to pH 2-3 with 1 M HCl.
-
Extract the product from the acidified aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford (s)-2-Phenylpropanoic acid.
3.2. Synthesis of a Chiral Amine via Reductive Amination
This protocol provides a representative method for the diastereoselective reductive amination of this compound with a primary amine to yield a chiral secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., benzylamine, 1.0 eq)
-
Dichloromethane (DCM)
-
Sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of this compound in dichloromethane, add the primary amine.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired chiral secondary amine.
Visualizations
Caption: Synthetic pathway from this compound to (s)-Profen NSAIDs.
Caption: Experimental workflow for the reductive amination of this compound.
Conclusion
This compound is a crucial chiral building block for the stereoselective synthesis of important pharmaceutical intermediates. Its application in the synthesis of (s)-2-arylpropanoic acids and chiral amines underscores its significance in modern drug development. The provided protocols offer representative methods for the key transformations of this versatile starting material, enabling researchers and scientists to leverage its synthetic potential in their drug discovery and development endeavors. The continued exploration of new catalytic systems and reaction conditions will undoubtedly expand the utility of this compound in the synthesis of novel, enantiomerically pure pharmaceutical agents.
References
Application Notes and Protocols: (s)-2-Phenylpropanal and Chiral Intermediates in Agrochemical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chirality plays a pivotal role in the efficacy and safety of modern agrochemicals. The specific stereoisomer of a pesticide, herbicide, or fungicide can exhibit significantly higher bioactivity compared to its other isomers. (s)-2-Phenylpropanal is a chiral aldehyde that serves as a valuable building block in the synthesis of enantiomerically pure compounds.[1] While direct synthesis of a major commercial agrochemical from this compound is not widely documented in publicly available literature, its structural motif and chirality are representative of key intermediates used in the industry.
This document will use the synthesis of Esfenvalerate , a highly active pyrethroid insecticide, as a case study to illustrate the principles of utilizing chiral intermediates in agrochemical production. Esfenvalerate is the (S,S)-isomer of fenvalerate and is significantly more potent than other isomers.[1][2] Its synthesis relies on the coupling of two specific chiral molecules: (S)-α-cyano-3-phenoxybenzyl alcohol and (S)-2-(4-chlorophenyl)isovaleric acid.
Case Study: Synthesis of Esfenvalerate
Esfenvalerate is a broad-spectrum insecticide effective against a wide range of pests in crops such as cotton, vegetables, and fruits.[3] Its high efficacy is attributed to its specific stereochemistry, which allows for a precise fit with its biological target.
Experimental Protocol: Synthesis of Esfenvalerate
The synthesis of Esfenvalerate is achieved through the esterification of (S)-α-cyano-3-phenoxybenzyl alcohol with (S)-2-(4-chlorophenyl)isovaleroyl chloride (the acid chloride of (S)-2-(4-chlorophenyl)isovaleric acid).
Step 1: Preparation of (S)-2-(4-chlorophenyl)isovaleroyl chloride
(S)-2-(4-chlorophenyl)isovaleric acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acid chloride.
-
Materials:
-
(S)-2-(4-chlorophenyl)isovaleric acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (solvent)
-
Pyridine (catalyst)
-
-
Procedure:
-
To a solution of (S)-2-(4-chlorophenyl)isovaleric acid in anhydrous toluene, add a catalytic amount of pyridine.
-
Slowly add thionyl chloride to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or GC).
-
Cool the mixture and remove the excess thionyl chloride and toluene under reduced pressure to yield the crude (S)-2-(4-chlorophenyl)isovaleroyl chloride. This is often used in the next step without further purification.
-
Step 2: Esterification to form Esfenvalerate
The prepared acid chloride is then reacted with (S)-α-cyano-3-phenoxybenzyl alcohol in the presence of a base to yield Esfenvalerate.
-
Materials:
-
(S)-α-cyano-3-phenoxybenzyl alcohol
-
(S)-2-(4-chlorophenyl)isovaleroyl chloride
-
Anhydrous dichloromethane (CH₂Cl₂) (solvent)
-
Pyridine (base and catalyst)
-
-
Procedure:
-
Dissolve (S)-α-cyano-3-phenoxybenzyl alcohol in anhydrous dichloromethane and cool the solution in an ice bath.
-
Add pyridine to the solution.
-
Slowly add a solution of (S)-2-(4-chlorophenyl)isovaleroyl chloride in anhydrous dichloromethane to the cooled mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Esfenvalerate.
-
The crude product can be purified by column chromatography on silica gel.
-
Data Presentation
| Parameter | Value | Reference |
| Chemical Formula | C₂₅H₂₂ClNO₃ | [1] |
| Molar Mass | 419.9 g/mol | [4] |
| Typical Yield | >90% (for esterification step) | General synthetic knowledge |
| Purity | >98% (after purification) | General synthetic knowledge |
| Melting Point | 59-60.2 °C | [5] |
| Solubility | Insoluble in water; soluble in most organic solvents. | [4] |
Mode of Action: Pyrethroid Insecticides
Esfenvalerate, like other pyrethroid insecticides, exerts its toxic effect on the nervous system of insects.[3][6] The primary target is the voltage-gated sodium channels in nerve cell membranes.[2][7]
-
Binding to Sodium Channels: Pyrethroids bind to a specific site on the alpha-subunit of the voltage-gated sodium channel.[7][8] This binding is stereospecific, which is why the (S,S)-isomer of fenvalerate (esfenvalerate) is the most active.[1]
-
Channel Gating Disruption: The binding of the pyrethroid molecule prevents the sodium channel from closing in a timely manner after a nerve impulse.[8][9]
-
Prolonged Depolarization: This leads to a persistent influx of sodium ions into the nerve cell, causing prolonged depolarization of the membrane.
-
Repetitive Firing and Paralysis: The prolonged depolarization results in repetitive and uncontrolled firing of the neuron, leading to hyperexcitability, paralysis, and ultimately the death of the insect.[3]
Visualization of the Mode of Action
References
- 1. Esfenvalerate (Ref: OMS 3023) [sitem.herts.ac.uk]
- 2. Esfenvalerate (Ref: OMS 3023) [sitem.herts.ac.uk]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. Esfenvalerate | C25H22ClNO3 | CID 10342051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fenvalerate - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. solutionsstores.com [solutionsstores.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Elucidation of pyrethroid and DDT receptor sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diastereoselective Reactions Using (S)-2-Phenylpropanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for conducting diastereoselective reactions using the chiral substrate, (S)-2-phenylpropanal. The following sections describe key reactions, experimental procedures, and expected outcomes, offering valuable insights for the stereocontrolled synthesis of complex molecules.
Introduction
This compound is a valuable chiral building block in organic synthesis. Its prochiral carbonyl group allows for diastereoselective transformations, enabling the creation of new stereocenters with a high degree of control. The stereochemical outcome of these reactions is governed by the principles of asymmetric induction, which can be predicted and manipulated using established models such as the Felkin-Anh and Cram chelation models. This document outlines protocols for two key diastereoselective reactions: the nucleophilic addition of a Grignard reagent and a Mukaiyama aldol reaction. Additionally, a protocol for the enzymatic reduction of 2-phenylpropanal is provided, showcasing a biocatalytic approach to diastereoselective synthesis.
Diastereoselective Nucleophilic Addition: Grignard Reaction
The addition of organometallic reagents, such as Grignard reagents, to α-chiral aldehydes like this compound is a classic method for forming carbon-carbon bonds with diastereocontrol. The stereoselectivity of this reaction is often predicted by the Felkin-Anh model, which considers the steric hindrance of the substituents on the adjacent chiral center.
Reaction Scheme:
Quantitative Data:
| Entry | Nucleophile | Solvent | Temperature | Product(s) | Diastereomeric Ratio (d.r.) | Yield |
| 1 | Phenylmagnesium Bromide | Diethyl ether | Ice/salt bath | (1R,2S)- and (1S,2S)-1,2-diphenylpropan-1-ol | Not Specified | Not Specified |
Experimental Protocol:
Materials:
-
This compound
-
Phenylmagnesium bromide in diethyl ether (3 M solution)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate (anhydrous)
-
100 mL round-bottom flask with a stirrer bead
-
Septum
-
Nitrogen balloon
-
Syringes (10 mL and 2 mL) with needles
-
Salt/ice/water bath
-
Separating funnel (100 mL)
-
Rotary evaporator
Procedure:
-
Dry a 100 mL round-bottom flask containing a stirrer bead with a heat gun under a stream of nitrogen. Stopper the flask with a septum and maintain a positive pressure of nitrogen using a balloon.
-
Prepare a solution of this compound (0.54 g, 4.02 mmol) in 8 mL of anhydrous diethyl ether in a capped vial.
-
Using a 10 mL syringe with a short needle, transfer the this compound solution to the dried flask.
-
Cool the stirred solution in a salt/ice/water bath.
-
To this cooled and stirred solution, add a solution of phenylmagnesium bromide in diethyl ether (3 M, 1.66 mL, 4.98 mmol) dropwise using a 2 mL syringe with a long needle.
-
After stirring for 30 minutes at the same temperature, quench the reaction by adding 10 mL of saturated ammonium chloride solution.
-
Transfer the mixture to a 100 mL separating funnel.
-
Separate the two phases and extract the aqueous phase three times with 10 mL of diethyl ether.
-
Combine the organic extracts, wash with 10 mL of brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and evaporate the solvent on a rotary evaporator to obtain the diastereomeric mixture of 1,2-diphenylpropan-1-ol.
Stereochemical Rationale:
The diastereoselectivity of the Grignard addition to this compound can be rationalized using the Felkin-Anh model. The model predicts that the incoming nucleophile will attack the carbonyl carbon from the less sterically hindered face.
Caption: Felkin-Anh model predicting the major diastereomer.
Diastereoselective Aldol Reaction: Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction is a powerful method for the diastereoselective formation of β-hydroxy carbonyl compounds. It involves the Lewis acid-catalyzed reaction of a silyl enol ether with a carbonyl compound. The use of a "super silyl" enol ether has been shown to provide high diastereoselectivity in reactions with α-chiral aldehydes.
Reaction Scheme:
Quantitative Data:
| Entry | Aldehyde | Silyl Enol Ether | Catalyst | Product | Diastereomeric Ratio (d.r.) | Yield |
| 1 | (R)-2-Phenylpropanal | (Z)-tris(trimethylsilyl)silyloxy-2-allyloxy enol ether | HNTf₂ | Protected α,β-dioxyaldehyde | 83:17:0:0 | 50% |
Experimental Protocol (General Procedure):
Materials:
-
(R)-2-Phenylpropanal
-
(Z)-tris(trimethylsilyl)silyloxy-2-allyloxy enol ether
-
Triflimide (HNTf₂)
-
Dichloromethane (CH₂Cl₂)
-
Nitrogen atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of (R)-2-phenylpropanal (0.2 mmol) in dichloromethane (1 mL) under a nitrogen atmosphere, add the (Z)-tris(trimethylsilyl)silyloxy-2-allyloxy enol ether (1.2 equivalents).
-
Add a solution of triflimide (HNTf₂) (1 mol%) in dichloromethane.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the protected α,β-dioxyaldehyde.[1]
Reaction Workflow:
Caption: Workflow for the Mukaiyama aldol reaction.
Diastereoselective Enzymatic Reduction
Biocatalysis offers a highly selective and environmentally friendly alternative for asymmetric synthesis. The enzymatic reduction of racemic 2-phenylpropanal can lead to the formation of enantioenriched (S)-2-phenylpropanol. This process involves a dynamic kinetic resolution where one enantiomer of the aldehyde is preferentially reduced while the other is racemized in situ.[2][3]
Reaction Scheme:
Quantitative Data:
| Entry | Biocatalyst | Substrate Concentration | Product | Enantiomeric Excess (e.e.) | Titer |
| 1 | Whole-cell E. coli expressing CtXR D51A and FDH | 1 M | (S)-2-phenylpropanol | 93.1% | 115 g/L (843 mM) |
Experimental Protocol (Whole-Cell Bioreduction):
Materials:
-
Whole-cell biocatalyst (E. coli expressing Candida tenuis xylose reductase D51A and a formate dehydrogenase for NADH recycling)
-
Racemic 2-phenylpropanal
-
Buffer solution (e.g., potassium phosphate buffer)
-
Formate (for NADH regeneration)
-
Bioreactor or shaker flask
Procedure:
-
Prepare a suspension of the whole-cell biocatalyst in the appropriate buffer within a bioreactor or shaker flask. The optimal catalyst loading should be determined empirically, for example, 40 g cell-dry-weight/L.[2]
-
Add the racemic 2-phenylpropanal substrate to the reaction mixture. The substrate-to-catalyst ratio is a critical parameter to optimize for both high conversion and enantiomeric excess. A ratio of 3.4 g substrate per gram of cell dry weight has been reported as effective.[2]
-
Add a co-substrate for NADH regeneration, such as sodium formate.
-
Maintain the reaction at a controlled temperature and pH with agitation.
-
Monitor the reaction progress by analyzing samples for substrate consumption and product formation using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral column.
-
Upon completion, separate the biomass from the reaction mixture by centrifugation.
-
Extract the product from the supernatant with an appropriate organic solvent.
-
Purify the (S)-2-phenylpropanol by distillation or column chromatography.
Signaling Pathway (Simplified Biocatalytic Cycle):
Caption: Biocatalytic cycle for the synthesis of (S)-2-phenylpropanol.
References
Application Notes and Protocols for Organocatalytic Reactions Involving (S)-2-Phenylpropanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for key organocatalytic reactions utilizing (S)-2-phenylpropanal, a versatile building block in asymmetric synthesis. The methodologies described leverage the principles of enamine catalysis to achieve high levels of stereocontrol in carbon-nitrogen and carbon-carbon bond-forming reactions.
Enantioselective α-Amination of 2-Phenylpropanal
This protocol details the asymmetric α-amination of 2-phenylpropanal using an organocatalyst, providing a direct route to chiral α-amino aldehydes, which are valuable precursors for synthesizing a variety of biologically active molecules. The reaction proceeds via an enamine intermediate, with the chiral catalyst directing the facial selectivity of the incoming electrophilic nitrogen source.
Reaction Scheme:
This compound reacts with an azodicarboxylate in the presence of a chiral primary amine-based organocatalyst to yield the corresponding α-aminated aldehyde with high enantioselectivity.
Quantitative Data Summary
| Entry | Aldehyde | Azodicarboxylate | Catalyst | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 2-Phenylpropanal | DIAD | (1R,2R)-9 | Acetic Acid | None | -20 | 24 | 95 | 99 |
DIAD: Diisopropyl azodicarboxylate Catalyst (1R,2R)-9: mono-N-Boc-protected (1R,2R)-cyclohexa-1,2-diamine
Experimental Protocol
Materials:
-
2-Phenylpropanal (1.0 equiv, 0.2 mmol, 26.8 mg)
-
Diisopropyl azodicarboxylate (DIAD) (1.2 equiv, 0.24 mmol, 48.5 mg)
-
(1R,2R)-mono-N-Boc-protected cyclohexa-1,2-diamine (Catalyst 9) (0.2 equiv, 0.04 mmol, 8.6 mg)
-
Acetic acid (0.2 equiv, 0.04 mmol, 2.3 µL)
-
Argon atmosphere
-
Glass vial (16 mm diameter)
Procedure:
-
A glass vial is charged with the chiral organocatalyst 9 (8.6 mg, 0.04 mmol) and acetic acid (2.3 µL, 0.04 mmol).
-
2-Phenylpropanal (26.8 mg, 0.2 mmol) is added to the vial.
-
Diisopropyl azodicarboxylate (48.5 mg, 0.24 mmol) is then added.
-
The reaction mixture is gently stirred at -20 °C under an argon atmosphere for 24 hours.
-
Upon completion, the crude reaction mixture is purified by column chromatography on silica gel using a hexanes/ethyl acetate (85/15, v/v) mixture as the eluent to afford the pure α-aminated aldehyde product.[1][2]
Reaction Mechanism Workflow
Caption: Enantioselective α-amination workflow.
Organocatalytic α-Chlorination of 2-Phenylpropanal
This application note describes the enantioselective α-chlorination of 2-phenylpropanal, a reaction that provides access to chiral α-chloro aldehydes. These compounds are versatile intermediates in organic synthesis, readily transformed into other chiral building blocks such as α-chloro alcohols and epoxides. The reaction is catalyzed by a chiral amine, which forms a nucleophilic enamine intermediate that reacts with an electrophilic chlorine source.
Quantitative Data Summary
While high enantioselectivities have been challenging to achieve for the α-chlorination of α-branched aldehydes like 2-phenylpropanal, studies have shown that primary aminocatalysts can afford good yields with moderate enantioselectivities.[3]
| Entry | Catalyst | Chlorinating Agent | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Primary Amine | NCS | Dichloromethane | -20 | Good | Moderate |
NCS: N-Chlorosuccinimide. Specific yield and ee values vary depending on the catalyst and conditions used.
Experimental Protocol
General Procedure:
-
To a solution of the chiral primary amine catalyst (10-20 mol%) in the specified solvent at the indicated temperature is added 2-phenylpropanal (1.0 equiv).
-
The electrophilic chlorine source (e.g., N-Chlorosuccinimide, 1.1 equiv) is then added portion-wise.
-
The reaction is stirred at that temperature until completion, as monitored by TLC or GC-MS.
-
The reaction is quenched, and the product is isolated and purified by column chromatography.
Logical Relationship of Enamine Formation and Chlorination
Caption: α-Chlorination experimental workflow.
Proline-Catalyzed Aldol Reaction of 2-Phenylpropanal
This protocol outlines the (S)-proline-catalyzed aldol reaction, a classic organocatalytic transformation. While this compound can act as the nucleophile via enamine formation, it can also be employed as the electrophile in reactions with ketones like acetone. This example focuses on the latter, where acetone acts as the enamine precursor.
Quantitative Data Summary
The direct asymmetric aldol reaction between acetone and various aldehydes can be effectively catalyzed by (S)-proline, yielding the corresponding aldol products with good to excellent enantioselectivities. For α-branched aldehydes, specific conditions are crucial to suppress side reactions.
| Entry | Aldehyde | Ketone | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | 2-Phenylpropanal | Acetone | (S)-Proline | CHCl3/DMSO | Room Temp. | High | High |
Specific yield and ee values are highly dependent on the optimized reaction conditions.
Experimental Protocol
General Procedure for Aldol Reaction:
-
To a mixture of the chiral catalyst, such as (S)-proline (20-30 mol%), in the appropriate solvent (e.g., a mixture of CHCl3 and DMSO), is added acetone (used as both reactant and solvent or in excess).
-
2-Phenylpropanal (1.0 equiv) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for the time required for completion (can range from a few hours to several days).
-
The reaction is then quenched, typically with a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the aldol adduct.[4]
Catalytic Cycle of the Proline-Catalyzed Aldol Reaction
Caption: Proline-catalyzed aldol reaction cycle.
References
- 1. Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. l-Proline catalyzed asymmetric transfer aldol reaction between diacetone alcohol and aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Investigation of the Organocatalytic Chlorination of 2-Phenylpropanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-2-Phenylpropanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of (S)-2-phenylpropanal, with a particular focus on the identification and mitigation of side reactions.
Troubleshooting Guide: Common Side Reactions
This guide addresses specific issues that may arise during the synthesis of this compound, leading to the formation of unwanted byproducts.
Question 1: My reaction is producing a significant amount of Phenyl-2-propanone. How can I minimize this rearrangement?
Answer: The isomerization of 2-phenylpropanal to phenyl-2-propanone (P2P) is a common acid-catalyzed side reaction. To minimize its formation, consider the following:
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Avoid Strong Acids: The presence of strong acids, such as sulfuric acid (H₂SO₄), can promote the rearrangement of 2-phenylpropanal to phenyl-2-propanone[1][2]. If an acidic catalyst is required, consider using a milder acid or optimizing the catalyst loading to minimize this side reaction.
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Temperature Control: The rearrangement can be temperature-dependent. Running the reaction at lower temperatures may help to reduce the rate of isomerization.
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Reaction Time: Prolonged reaction times, especially in the presence of acid, can lead to increased formation of phenyl-2-propanone. Monitor the reaction progress and quench it as soon as the desired conversion of the starting material is achieved.
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Work-up Procedure: During the work-up, it is crucial to neutralize any acidic components promptly to prevent further rearrangement. Washing the organic phase with a mild base, such as a saturated sodium bicarbonate solution, is recommended.
Question 2: I am observing the formation of 2-Phenylpropanoic acid in my product mixture. What is the cause and how can I prevent it?
Answer: The formation of 2-phenylpropanoic acid is due to the oxidation of the aldehyde functional group in 2-phenylpropanal. This can be caused by:
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Exposure to Air (Oxygen): Aldehydes are susceptible to aerobic oxidation. To prevent this, it is advisable to conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).
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Oxidizing Agents: Ensure that no oxidizing agents are present in the reaction mixture, either as impurities in the reagents or formed in situ.
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Storage: Proper storage of the purified 2-phenylpropanal is also important. It should be stored under an inert atmosphere and at a low temperature to minimize degradation.
Question 3: My final product contains 2-Phenylpropanol. How can I avoid this reduction?
Answer: The presence of 2-phenylpropanol indicates that the aldehyde has been reduced. This can occur under the following circumstances:
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Reducing Agents: If your synthesis involves the use of reducing agents, their stoichiometry and reaction conditions (temperature, time) need to be carefully controlled to selectively target the desired transformation without over-reducing the product.
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Catalytic Hydrogenation Conditions: In reactions involving hydrogen gas and a metal catalyst (e.g., in some variations of hydroformylation), the aldehyde product can be further reduced to the corresponding alcohol. Optimization of the catalyst, pressure, and temperature is necessary to favor aldehyde formation.
Question 4: I have detected Acetophenone as an impurity. What is the source of this byproduct?
Answer: The formation of acetophenone can occur through the degradation of 2-phenylpropanal, particularly in the presence of atmospheric oxygen. Similar to the prevention of oxidation to carboxylic acid, carrying out the synthesis and purification under an inert atmosphere can help minimize the formation of this byproduct.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the enantioselective synthesis of this compound?
A1: The most prominent method for the enantioselective synthesis of this compound is the asymmetric hydroformylation of styrene. This reaction involves the use of chiral catalysts, typically based on rhodium or platinum complexes with chiral ligands, to achieve high enantioselectivity. Other methods include the kinetic resolution of racemic 2-phenylpropanal and biocatalytic approaches.
Q2: How can I improve the enantioselectivity of the asymmetric hydroformylation of styrene?
A2: The enantioselectivity of the asymmetric hydroformylation is highly dependent on the choice of the chiral ligand and the reaction conditions. The development of quantitative structure-enantioselectivity and -activity relationships (QSPR) models can provide insight into the factors governing selectivity[3]. Experimentally, screening different chiral diphosphane ligands and optimizing reaction parameters such as temperature, pressure of syngas (CO/H₂), and solvent are crucial steps to enhance the enantiomeric excess (ee) of the desired (S)-enantiomer.
Q3: Are there any specific safety precautions I should take when working with the synthesis of 2-phenylpropanal?
A3: Yes, it is important to be aware of the potential hazards associated with the reagents and products. For instance, if using mercuric chloride as a catalyst for rearrangement studies, it is highly toxic and requires careful handling and disposal[1]. 2-Phenylpropanal itself can be an irritant. Always consult the Safety Data Sheet (SDS) for all chemicals used and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Quantitative Data Summary
The following table summarizes the yield of phenyl-2-propanone, a common rearrangement byproduct, under different acidic conditions. This data highlights the influence of the catalyst on the extent of this side reaction.
| Catalyst | Starting Material | Product | Yield of Phenyl-2-propanone | Reference |
| Mercuric Chloride (HgCl₂) | 2-Phenylpropanal | Phenyl-2-propanone | at least 80% | [1] |
| Sulfuric Acid (H₂SO₄) | 2-Phenylpropanal | Phenyl-2-propanone | 62% | [2] |
| Iron Zeolite | 2-Phenylpropanal | Phenyl-2-propanone | up to 87% | [1] |
Note: The yields reported are for the rearranged product, not the desired this compound.
Experimental Protocols
Protocol 1: Rearrangement of 2-Phenylpropanal to Phenyl-2-propanone using Sulfuric Acid
This protocol describes the intentional rearrangement to form phenyl-2-propanone and is provided for informational purposes to understand the conditions that favor this side reaction.
Materials:
-
2-Phenylpropanal
-
Concentrated Sulfuric Acid
-
Crushed Ice
-
Diethyl Ether
-
Magnesium Sulfate (anhydrous)
Procedure:
-
Cool 40 mL of concentrated sulfuric acid to -16 °C in a flask equipped with a stirrer.
-
Slowly add 9 g of 2-phenylpropanal to the cold sulfuric acid over a period of 35 minutes, maintaining the temperature at -16 °C with vigorous stirring.
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After the addition is complete, continue stirring at -16 °C for another 15 minutes.
-
Pour the reaction mixture onto 100-150 g of crushed ice.
-
Once the ice has melted, extract the aqueous layer with three 50 mL portions of diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Remove the diethyl ether by distillation.
-
Purify the residue by vacuum distillation to obtain phenyl-2-propanone. The expected yield is approximately 62%[2].
Visualizations
Diagram 1: Synthesis of this compound and Major Side Reactions
Caption: Main synthetic pathway and common side reactions.
Diagram 2: Troubleshooting Workflow for Phenyl-2-propanone Formation
References
Troubleshooting low yield in enantioselective synthesis of (s)-2-Phenylpropanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of (S)-2-phenylpropanal. The content is designed to address specific issues that may arise during experimentation, with a focus on troubleshooting low yields and optimizing reaction conditions.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the synthesis of this compound via three primary methods: Asymmetric Hydroformylation of Styrene, Organocatalytic α-Alkylation, and Enzymatic Kinetic Resolution.
Issue 1: Low Yield in Asymmetric Hydroformylation of Styrene
The asymmetric hydroformylation of styrene is a powerful method for the direct synthesis of this compound. However, achieving high yields of the desired branched aldehyde can be challenging.
Troubleshooting Workflow: Asymmetric Hydroformylation
Caption: Troubleshooting workflow for low yield in asymmetric hydroformylation.
Possible Causes and Solutions:
| Observation | Potential Cause | Suggested Solution(s) |
| High ratio of linear aldehyde (3-phenylpropanal) to branched aldehyde (2-phenylpropanal) | Suboptimal reaction conditions favoring the linear isomer. | Adjust Syngas Pressure: Lower pressures can favor the formation of the linear aldehyde. Increasing the total syngas (CO/H2) pressure often improves selectivity for the branched product.[1][2] Modify Temperature: Higher temperatures can sometimes favor the linear isomer. Experiment with lowering the reaction temperature.[2] Ligand Selection: The choice of chiral phosphine ligand is critical for regioselectivity. Consider screening different ligands known to favor branched products. |
| Low conversion of styrene | Catalyst inactivity or deactivation. | Check Catalyst and Ligand Purity: Impurities in the rhodium precursor or ligand can inhibit catalysis. Ensure high purity of all catalyst components. Solvent and Substrate Purity: Ensure solvents and styrene are anhydrous and free of peroxides or other potential catalyst poisons. Increase Catalyst Loading: While not ideal for atom economy, a modest increase in catalyst loading can sometimes overcome low activity. |
| Formation of significant amounts of ethylbenzene | Competing hydrogenation side reaction. | Adjust H2:CO Ratio: A lower partial pressure of hydrogen relative to carbon monoxide can disfavor the hydrogenation pathway. Ligand Modification: Some ligands are more prone to promoting hydrogenation. A different chiral ligand might suppress this side reaction. |
| Inconsistent results between batches | Sensitivity to reaction conditions. | Strict Control of Parameters: Ensure consistent temperature, pressure, and stirring rates between runs. Small variations can significantly impact the outcome.[3] |
Issue 2: Low Yield in Organocatalytic α-Alkylation
The organocatalytic α-alkylation of a 2-phenylacetaldehyde derivative is a common route to this compound. Low yields can stem from various side reactions and catalyst issues.
Troubleshooting Workflow: Organocatalytic α-Alkylation
Caption: Troubleshooting workflow for low yield in organocatalytic α-alkylation.
Possible Causes and Solutions:
| Observation | Potential Cause | Suggested Solution(s) |
| Formation of aldol self-condensation products | The enamine intermediate reacts with the starting aldehyde instead of the alkylating agent. | Lower Reaction Temperature: This can slow down the rate of self-condensation relative to the desired alkylation. Control Substrate Concentration: Adding the aldehyde slowly to the reaction mixture can maintain a low instantaneous concentration, disfavoring bimolecular side reactions.[4] |
| Low enantioselectivity | Inefficient chiral induction by the organocatalyst. | Catalyst Choice: The structure of the proline-based catalyst is crucial. Consider screening different derivatives, such as those with bulky substituents, which can enhance stereocontrol.[5] Solvent Effects: The solvent can influence the transition state geometry. Screen a range of polar aprotic and nonpolar solvents. |
| Catalyst alkylation | The amine catalyst is alkylated by the electrophile, leading to deactivation. | Use of a More Hindered Catalyst: Catalysts with bulky groups, such as α-methyl proline, can be less susceptible to alkylation.[6] |
| Incomplete conversion | Insufficient catalyst activity or non-optimal conditions. | Increase Catalyst Loading: A higher catalyst loading (e.g., from 10 mol% to 20 mol%) may improve conversion. Optimize Base: If a base is used, its strength and stoichiometry can be critical. |
Issue 3: Low Yield in Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly selective method but can suffer from low yields if not properly optimized, as the theoretical maximum yield for the desired enantiomer is 50%.
Troubleshooting Workflow: Enzymatic Kinetic Resolution
Caption: Troubleshooting workflow for low yield in enzymatic kinetic resolution.
Possible Causes and Solutions:
| Observation | Potential Cause | Suggested Solution(s) |
| Conversion is significantly below 50% | Incomplete reaction or enzyme inhibition. | Optimize Reaction Time: Monitor the reaction over time to ensure it has reached completion. Substrate/Product Inhibition: High concentrations of the substrate or product can inhibit the enzyme. Consider substrate feeding or in situ product removal. |
| Low enantiomeric excess (ee) of the product | Poor enzyme selectivity under the reaction conditions. | Screen Different Lipases: Not all lipases will exhibit high enantioselectivity for this substrate. Test lipases from various sources (e.g., Candida antarctica, Pseudomonas cepacia). Solvent Choice: The nature of the organic solvent can significantly influence enzyme selectivity. Test a range of solvents with varying polarities. Acyl Donor: The choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate) can affect the enantioselectivity.[7] |
| Enzyme deactivation | Unfavorable reaction conditions (pH, temperature) or presence of inhibitors. | Control pH: Maintain the optimal pH for the lipase using a suitable buffer. Optimize Temperature: Operate at the enzyme's optimal temperature; excessively high temperatures can lead to denaturation. Enzyme Immobilization: Immobilized enzymes often exhibit greater stability and can be easier to reuse.[8] |
| Slow reaction rate | Low enzyme activity. | Increase Enzyme Loading: A higher concentration of the enzyme will increase the reaction rate. Agitation: Ensure adequate mixing to overcome mass transfer limitations, especially with immobilized enzymes. |
Quantitative Data Summary
The following tables summarize quantitative data from the literature to aid in the selection of reaction conditions.
Table 1: Asymmetric Hydroformylation of Styrene with Rhodium-Based Catalysts
| Catalyst/Ligand | Pressure (bar) | Temp (°C) | b:l ratio | Yield (%) | ee (%) | Reference |
| [Rh(acac)(CO)2]/PPh3 | 130 | 130 | 1.6-2.5 | <10 | - | [3] |
| [Rh(COD)Cl]2/P(V) reagent | 40 | 30 | 8.0:1 | 16 | 0 | [9] |
| Rh/BDPP | 20 | 50 | - | 72 | - | [2] |
| Rh/BDPP | 1 | 50 | - | 71 (linear) | - | [2] |
b:l ratio = branched to linear aldehyde ratio
Table 2: Organocatalytic Intramolecular α-Alkylation of an Aldehyde
| Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (S)-Proline (10) | Chloroform | -30 | 80 | 68 | [5] |
| (S)-α-Methyl Proline (10) | Chloroform | -30 | 92 | 95 | [5] |
Table 3: Enzymatic Kinetic Resolution of Racemic 2-Phenylpropanal Derivatives
| Enzyme | Acyl Donor | Solvent | Conversion (%) | Product ee (%) | Reference |
| Novozym 435 | Vinyl Acetate | n-Hexane | 48.8 | 93.3 | [7] |
| Candida rugosa Lipase | Isopropenyl Acetate | Toluene/[EMIM][BF4] | 28.2 | 96.2 | [2] |
Experimental Protocols
Protocol 1: Asymmetric Hydroformylation of Styrene
This protocol is a general guideline based on typical procedures reported in the literature.[9]
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Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the rhodium precursor (e.g., [Rh(COD)Cl]2, 0.1 mol%) and the chiral phosphine ligand (e.g., 0.22 mol%).
-
Reaction Setup: Anhydrous, degassed solvent (e.g., toluene) is added to the flask, followed by styrene (1.0 eq).
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Reaction Execution: The flask is placed in a high-pressure autoclave. The autoclave is purged several times with syngas (1:1 CO/H2).
-
Pressurization and Heating: The autoclave is pressurized to the desired pressure (e.g., 40 bar) and heated to the reaction temperature (e.g., 30°C) with vigorous stirring.
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Work-up: After the reaction is complete (monitored by GC or TLC), the autoclave is cooled, and the pressure is carefully released. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
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Analysis: The yield is determined after purification. The branched-to-linear ratio and enantiomeric excess are determined by chiral GC analysis.
Protocol 2: Organocatalytic α-Alkylation
This protocol is adapted from procedures for the α-alkylation of aldehydes.[5]
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Reaction Setup: To a stirred solution of the organocatalyst (e.g., (S)-α-methyl proline, 10 mol%) in a suitable solvent (e.g., chloroform) at the desired temperature (e.g., -30°C), add the aldehyde substrate (1.0 eq) and a base (e.g., triethylamine, 1.2 eq).
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Addition of Alkylating Agent: The alkylating agent (e.g., methyl iodide, 1.5 eq) is added, and the reaction mixture is stirred at the same temperature.
-
Monitoring: The reaction progress is monitored by TLC or GC.
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Quenching and Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated in vacuo.
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Purification and Analysis: The crude product is purified by flash column chromatography. The yield and enantiomeric excess (chiral HPLC or GC) are determined.
Protocol 3: Lipase-Catalyzed Kinetic Resolution
This protocol is a general procedure for the kinetic resolution of racemic aldehydes.[7]
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Reaction Setup: To a flask containing the racemic 2-phenylpropanal (1.0 eq) in an organic solvent (e.g., n-hexane), add the acyl donor (e.g., vinyl acetate, 2.0 eq).
-
Enzyme Addition: The lipase (e.g., Novozym 435, immobilized Candida antarctica lipase B) is added to the mixture.
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Reaction Conditions: The flask is sealed and placed in a shaker incubator at a controlled temperature (e.g., 40°C).
-
Monitoring: The reaction is monitored by taking aliquots at regular intervals and analyzing them by chiral GC to determine the conversion and the enantiomeric excess of the remaining aldehyde and the formed ester.
-
Termination and Work-up: When the conversion reaches approximately 50%, the enzyme is filtered off. The solvent and excess acyl donor are removed under reduced pressure.
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Purification and Analysis: The remaining aldehyde and the ester product are separated by column chromatography. The enantiomeric excess of the this compound is determined.
Frequently Asked Questions (FAQs)
Q1: My hydroformylation reaction is giving me the wrong isomer (linear instead of branched). What is the most important parameter to change?
A1: The most critical parameters influencing regioselectivity in the hydroformylation of styrene are syngas pressure and the choice of ligand. Increasing the CO/H2 pressure generally favors the formation of the branched isomer, this compound.[1][2] If pressure adjustments are insufficient, screening different chiral phosphine or phosphite ligands is the next logical step, as the ligand structure has a profound impact on directing the regioselectivity.
Q2: In my organocatalytic alkylation, I am getting a lot of side products from aldol condensation. How can I minimize this?
A2: Aldol condensation is a common side reaction. To minimize it, you can try lowering the reaction temperature, which often slows down the bimolecular aldol reaction more than the desired intramolecular alkylation. Additionally, using a slow addition of the aldehyde to the reaction mixture can keep its concentration low, thus disfavoring the self-condensation pathway.[4]
Q3: What is the maximum theoretical yield for an enzymatic kinetic resolution?
A3: For a standard kinetic resolution of a racemic mixture, the maximum theoretical yield for a single enantiomer is 50%. This is because the enzyme selectively reacts with one enantiomer, leaving the other behind. To achieve yields greater than 50%, a dynamic kinetic resolution (DKR) process is required, where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of up to 100%.
Q4: My enzyme seems to be inactive or loses activity quickly. What can I do?
A4: Enzyme deactivation can be caused by several factors. First, ensure the reaction conditions, such as pH and temperature, are optimal for the specific enzyme you are using. Extreme pH or temperature can cause irreversible denaturation. Second, impurities in your substrate or solvent can act as enzyme inhibitors. Finally, consider immobilizing your enzyme on a solid support. Immobilization often enhances the stability and reusability of the enzyme.[8]
Q5: How do I choose the right chiral ligand for my asymmetric hydroformylation?
A5: The selection of the "best" ligand is often empirical and depends on the specific substrate and desired outcome. However, for the hydroformylation of styrene to the branched aldehyde, bidentate phosphine ligands with chiral backbones have shown good results. It is recommended to consult the recent literature for ligands that have been successfully applied to similar olefin substrates and to screen a small library of commercially available chiral ligands if possible.
References
- 1. Mild organocatalytic alpha-methylenation of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 5. kofo.mpg.de [kofo.mpg.de]
- 6. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Enzymatic Reduction of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Preventing racemization of (s)-2-Phenylpropanal during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of (S)-2-phenylpropanal during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization of this compound during synthesis?
A1: The primary cause of racemization in this compound is the formation of a planar, achiral enol or enolate intermediate at the α-carbon (the carbon atom adjacent to the carbonyl group).[1][2] This intermediate can be formed under either acidic or basic conditions. Once the achiral intermediate is formed, reprotonation can occur from either face of the planar double bond, leading to a mixture of both (S) and (R) enantiomers and thus a loss of enantiomeric purity.[1]
Q2: Which reaction conditions are known to promote the racemization of α-chiral aldehydes?
A2: Both acidic and basic conditions can catalyze the racemization of α-chiral aldehydes like 2-phenylpropanal.[1][2] The presence of strong acids or bases, even in catalytic amounts, can facilitate the formation of the achiral enol or enolate intermediate. Elevated temperatures can also accelerate the rate of racemization.
Q3: Can purification methods cause racemization of this compound?
A3: Yes, certain purification methods can induce racemization. For instance, column chromatography on standard silica gel can lead to a significant degree of racemization.[3][4] This is because the slightly acidic nature of silica gel can catalyze the enolization of the aldehyde. Distillation at high temperatures should also be approached with caution as it can provide the energy needed to overcome the activation barrier for racemization.
Q4: How can I accurately determine the enantiomeric excess (ee) of my this compound sample?
A4: The most common methods for determining the enantiomeric excess of chiral compounds are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[5][6] These techniques use a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for quantification of each. Mass spectrometry can also be used for chiral analysis, often by forming diastereomeric complexes with a chiral selector.[7][8]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) in the Final Product
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Acidic or Basic Reaction Conditions | Maintain neutral or near-neutral pH throughout the synthesis and workup. If an acid or base is required, use the mildest possible reagent and the minimum necessary amount. Consider using buffered solutions to control the pH. |
| High Reaction or Workup Temperature | Perform the reaction and subsequent purification steps at the lowest practical temperature. For oxidations of (S)-2-phenylpropanol, reactions are often carried out at low temperatures (e.g., -78 °C for Swern oxidation).[9][10] |
| Prolonged Reaction Times | Monitor the reaction progress closely (e.g., by TLC or GC) and quench the reaction as soon as the starting material is consumed to minimize the exposure of the product to potentially racemizing conditions. |
| Inappropriate Purification Method | Avoid standard silica gel chromatography if possible. If chromatography is necessary, consider using a deactivated silica gel (e.g., by treating with a non-nucleophilic base like triethylamine) or an alternative stationary phase like alumina. Alternatively, purification by vacuum distillation at low temperatures is a viable option. |
| Racemization of Starting Material | Ensure the enantiomeric purity of your starting material, such as (S)-2-phenylpropanol, before starting the synthesis. |
Issue 2: Formation of Impurities During Synthesis
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Over-oxidation to Carboxylic Acid | When oxidizing (S)-2-phenylpropanol, choose a mild and selective oxidizing agent such as Dess-Martin periodinane (DMP)[11][12][13] or a Swern oxidation protocol.[9][10] These methods are known for their high chemoselectivity in oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, with minimal over-oxidation. |
| Formation of Side-Products from Enolate Intermediate | The formation of the enolate intermediate not only leads to racemization but can also result in side reactions. Maintaining a neutral pH and low temperature will minimize the concentration of the enolate at any given time, thus reducing the formation of these byproducts. |
| Decomposition of the Aldehyde | Aldehydes can be sensitive to air oxidation. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents, especially during purification and storage. |
Data Presentation: Comparison of Synthetic Strategies
The following table summarizes different strategies for the synthesis of enantiomerically enriched 2-phenylpropanal or its corresponding alcohol, highlighting the achieved enantiomeric excess (ee).
| Synthetic Strategy | Product | Key Reagents/Catalyst | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydroformylation of Styrene | (S)-2-Phenylpropanol | Rhodium catalyst with chiral diphosphoramidite ligand | 91:9 er (equivalent to 82% ee for the major enantiomer) | [14] |
| Dynamic Kinetic Resolution of rac-2-phenylpropanal | (S)-2-Phenylpropanol | Candida tenuis xylose reductase (CtXR D51A) whole-cell biocatalyst | 93.1% ee | [15][16] |
| Asymmetric Hydroformylation of Styrene | (S)-2-Trifluoromethylpropanal | Polystyrene-supported (R,S)-BINAPHOS-Rh(I) complex | 90% ee | [17] |
Experimental Protocols
Protocol 1: Oxidation of (S)-2-Phenylpropanol using Dess-Martin Periodinane (DMP)
This protocol describes a mild oxidation method to minimize racemization.
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Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (S)-2-phenylpropanol (1 equivalent) in anhydrous dichloromethane (DCM).
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Addition of DMP: To the solution at room temperature, add Dess-Martin periodinane (1.1 equivalents) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-2 hours).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
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Extraction: Stir the mixture vigorously until the layers become clear. Separate the organic layer, and extract the aqueous layer with DCM.
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Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and concentrate it under reduced pressure at a low temperature. If further purification is needed, consider bulb-to-bulb distillation under high vacuum or chromatography on deactivated silica gel.
Protocol 2: Enantiomeric Excess (ee) Determination by Chiral GC
A general procedure for determining the ee of 2-phenylpropanal.
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Sample Preparation: Prepare a dilute solution of the synthesized 2-phenylpropanal in a suitable solvent (e.g., hexane or isopropanol).
-
Instrumentation: Use a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column like Supelco ALPHADEX120).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Program: Start at a suitable temperature (e.g., 65 °C) and hold for a sufficient time to achieve baseline separation of the enantiomers. A temperature ramp may be necessary.
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
-
Analysis: Inject a small volume of the sample. The two enantiomers will have different retention times. Integrate the peak areas of the (S) and (R) enantiomers to calculate the enantiomeric excess using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.
Mandatory Visualizations
Caption: Mechanism of racemization of 2-phenylpropanal.
Caption: Recommended workflow for synthesizing this compound.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Study of the racemization observed in the amide bond forming reaction on silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Large degree of racemization observed in the amide bond forming reaction on silica gel. | Semantic Scholar [semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. Swern Oxidation [organic-chemistry.org]
- 11. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 12. Dess-Martin Oxidation [organic-chemistry.org]
- 13. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Biocatalytic Reduction of 2-Phenylpropanal
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the biocatalytic reduction of 2-phenylpropanal to its corresponding chiral alcohol, 2-phenylpropanol.
Frequently Asked Questions (FAQs)
Q1: Which enzymes are commonly used for the biocatalytic reduction of 2-phenylpropanal?
A1: The most common enzymes are oxidoreductases, particularly alcohol dehydrogenases (ADHs) and aldo-keto reductases (AKRs).[1][2] A well-studied example is the xylose reductase from Candida tenuis (CtXR) and its engineered variants, which have shown high activity and stereoselectivity.[3][4][5] Horse Liver Alcohol Dehydrogenase (HLADH) is another frequently used enzyme for this transformation.[6][7]
Q2: What is the primary challenge in the biocatalytic reduction of 2-phenylpropanal?
A2: A major limitation is enzyme deactivation caused by the aldehyde substrate, 2-phenylpropanal.[4][5][6][8] Aldehydes are highly reactive molecules that can form covalent adducts with amino acid residues of the reductase, leading to a loss of catalytic activity.[4][9][10] This often results in low product titers, with previously published routes affording maximal concentrations of only 80 mM before optimization.[4][6][8]
Q3: How can I improve the stability of the enzyme during the reaction?
A3: Using a whole-cell biocatalyst system is a highly effective strategy for stabilizing the enzyme.[3][4][5] Expressing the reductase within a host organism like E. coli can protect it from the harsh reaction conditions and the deactivating effects of the substrate, leading to a stabilization of over 1000-fold in some cases.[5]
Q4: Why is cofactor regeneration necessary and what are the common methods?
A4: The reduction of 2-phenylpropanal is dependent on nicotinamide cofactors (NADH or NADPH), which are consumed stoichiometrically and are expensive.[11][12][13] Therefore, an in situ regeneration system is crucial for economic feasibility.[12][14][15] The most common method is an enzyme-coupled system, where a second enzyme and a sacrificial co-substrate are added to regenerate the cofactor.[16] A widely used system involves co-expressing a formate dehydrogenase (FDH), which oxidizes formate to carbon dioxide while reducing NAD⁺ to NADH.[3][5][16]
Q5: What factors influence the enantiomeric excess (ee) of the final product?
A5: The enantiomeric excess (ee) is primarily determined by the inherent stereoselectivity of the chosen enzyme. However, reaction conditions also play a critical role. The substrate-to-biocatalyst ratio is a key factor; a carefully adjusted ratio is often a compromise between achieving a high product ee and a good conversion rate.[3][4][8] The velocity of substrate racemization can also be a limiting factor in dynamic kinetic resolutions.[6]
Troubleshooting Guide
Problem 1: Low or No Conversion of 2-Phenylpropanal
| Possible Cause | Suggested Solution |
| Enzyme Deactivation | The aldehyde substrate is known to deactivate reductases.[4][5] Solution: Switch from an isolated enzyme preparation to a whole-cell biocatalyst system to enhance enzyme stability.[3][5] Alternatively, consider a fed-batch strategy where the substrate is added incrementally to maintain a low, non-inhibitory concentration. |
| Inefficient Cofactor Regeneration | The cofactor (NADH/NADPH) is depleted and not being regenerated efficiently.[12] Solution: Ensure the cofactor regeneration system is active. If using an enzyme-coupled system (e.g., FDH/formate), confirm the activity of the secondary enzyme and the presence of its co-substrate (formate) in non-limiting amounts.[14][16] Increase the initial concentration of the cofactor (e.g., NAD⁺).[3] |
| Sub-optimal Reaction Conditions | pH, temperature, or buffer composition may not be optimal for enzyme activity. Carbonyl reductase production itself can be highly dependent on pH, aeration, and agitation speed during fermentation.[17] Solution: Optimize reaction pH and temperature for your specific enzyme. Ensure adequate mixing to overcome mass transfer limitations, especially in two-phase systems. |
| Poor Substrate/Product Solubility | 2-phenylpropanal and its product are poorly soluble in water, which can limit the reaction rate.[18][19] Solution: Introduce a water-miscible organic co-solvent like DMSO or use a two-phase system with a suitable organic solvent (e.g., isopropyl ether) to improve solubility.[4][19] Note that organic solvents can also impact enzyme stability.[19] |
Problem 2: Poor Enantiomeric Excess (ee) of 2-Phenylpropanol
| Possible Cause | Suggested Solution |
| Low Enzyme Selectivity | The wild-type enzyme may not have sufficient enantioselectivity for 2-phenylpropanal.[4] Solution: Consider using an engineered enzyme. For example, the D51A mutant of Candida tenuis xylose reductase (CtXR) shows a stronger preference for the (S)-enantiomer compared to the wild type.[4] |
| Unfavorable Substrate-to-Biocatalyst Ratio | A high substrate concentration relative to the amount of catalyst can sometimes lead to reduced enantioselectivity.[3] Solution: Optimize the substrate-to-biocatalyst ratio. Systematically vary the amount of biocatalyst (cell loading) for a fixed substrate concentration to find the optimal balance between conversion and ee. A ratio of 3.4 g substrate per gram of cell dry weight was found to be a suitable compromise in one study.[3][8] |
| Slow Substrate Racemization | In a dynamic kinetic resolution (DKR), if the racemization of the unreacted aldehyde enantiomer is slower than the enzymatic reduction, the ee of the product will be limited.[6] Solution: Investigate methods to accelerate in situ racemization of 2-phenylpropanal, which can be pH or temperature-dependent. |
Data Presentation: Enzyme Kinetic Parameters
The selection of an appropriate enzyme variant is critical. The following table summarizes kinetic data for wild-type Candida tenuis xylose reductase (CtXR) and several of its mutants in the reduction of 2-phenylpropanal.
Table 1: Kinetic Parameters of CtXR Variants for Racemic 2-Phenylpropanal Reduction [4]
| Enzyme Variant | kcat (s⁻¹) | Km,rac (µM) | kcat/Km,rac (10³ s⁻¹ M⁻¹) |
| Wild-type | 0.022 | 170 | 0.13 |
| D51A | 4.8 | 170 | 28 |
| W24F | 0.011 | 90 | 0.12 |
| W24Y | 0.005 | 110 | 0.05 |
| N310A | 0.017 | 130 | 0.13 |
| N310D | No Activity | - | - |
Data highlights that the D51A mutant possesses a catalytic efficiency (kcat/Km) 215-fold higher than the wild-type enzyme, making it a superior candidate for this reduction.[4]
Experimental Protocols & Workflows
Protocol 1: Whole-Cell Biocatalytic Reduction of 2-Phenylpropanal
This protocol is based on an optimized procedure using an E. coli whole-cell biocatalyst co-expressing a reductase (e.g., CtXR D51A) and a formate dehydrogenase (FDH) for NADH regeneration.[3][4]
-
Biocatalyst Preparation:
-
Cultivate E. coli cells co-expressing the reductase and FDH under optimal conditions (e.g., controlled pH, aeration, and temperature).[17]
-
Harvest cells via centrifugation.
-
Prepare the biocatalyst by lyophilizing (freeze-drying) the cell paste for long-term storage and stability.
-
-
Reaction Setup:
-
In a reaction vessel, rehydrate the lyophilized cells in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0).
-
Add the cofactor NAD⁺ to a final concentration of 3-14 mM.[4]
-
Add the co-substrate for regeneration, sodium formate.
-
Initiate the reaction by adding racemic 2-phenylpropanal. A final concentration of 1 M can be targeted, but this may require a high cell loading.[3][8]
-
Crucial Step: Adjust the catalyst loading. A loading of 40 g (cell dry weight) per liter was used to achieve high product titers in one study.[3][8]
-
-
Reaction Conditions:
-
Maintain the reaction at a constant temperature (e.g., 25-30°C) with agitation.
-
Monitor the reaction progress over time.
-
-
Work-up and Analysis:
-
Stop the reaction by centrifuging to remove the cells.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic phase using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral column to determine conversion and enantiomeric excess.
-
Protocol 2: Monitoring Reaction via GC Analysis
-
Sample Preparation: Take an aliquot from the reaction, centrifuge, and extract the supernatant with ethyl acetate containing an internal standard.
-
GC Instrument: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column suitable for separating the enantiomers of 2-phenylpropanol.
-
GC Method:
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Program: Isothermal or a temperature gradient optimized to separate 2-phenylpropanal and the (R)- and (S)-2-phenylpropanol enantiomers.
-
-
Quantification: Calculate conversion based on the disappearance of the substrate peak relative to the internal standard. Calculate enantiomeric excess (ee) using the peak areas of the two product enantiomers: ee (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for whole-cell biocatalytic reduction of 2-phenylpropanal.
Cofactor Regeneration Cycle Diagram
Caption: Enzyme-coupled system for NADH cofactor regeneration.
Troubleshooting Logic Diagram: Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
References
- 1. researchgate.net [researchgate.net]
- 2. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production of Aldehydes by Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of Aldehydes by Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 12. Cofactor and Process Engineering for Nicotinamide Recycling and Retention in Intensified Biocatalysis [mdpi.com]
- 13. research.tudelft.nl [research.tudelft.nl]
- 14. researchgate.net [researchgate.net]
- 15. Regeneration of cofactors for use in biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of process parameters for the production of carbonyl reductase by Candida viswanathii in a laboratory-scale fermentor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chempap.org [chempap.org]
Overcoming enzyme deactivation in (s)-2-Phenylpropanal synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming enzyme deactivation during the synthesis of (s)-2-Phenylpropanal.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of this compound, with a focus on enzyme deactivation.
| Issue | Potential Cause | Recommended Solution |
| Low or No Enzyme Activity | Inactive enzyme due to improper storage or handling. | Verify the enzyme's expiration date and confirm it has been stored at the recommended temperature (typically -20°C). Avoid repeated freeze-thaw cycles.[1] Test enzyme activity with a standard substrate to confirm its viability. |
| Suboptimal reaction conditions. | Ensure the reaction buffer, pH, and temperature are optimal for the specific enzyme being used.[2] Verify that all necessary cofactors (e.g., NAD+/NADH) are present in the correct concentrations. | |
| Contaminated substrate or reagents. | Use high-purity substrates and reagents. Ensure glassware is thoroughly cleaned to remove any residual contaminants that could inhibit the enzyme.[3] | |
| Rapid Enzyme Deactivation | Aldehyde-induced inactivation. | Aldehydes can form adducts with enzyme amino acid residues, leading to deactivation.[4][5][6][7] Consider using a whole-cell biocatalyst system, which has been shown to significantly stabilize the enzyme.[4][6][7] Alternatively, implement in situ product removal to keep the aldehyde concentration low. |
| Presence of organic solvents. | Many enzymes exhibit decreased activity and stability in the presence of organic solvents.[2][8] If a co-solvent is necessary for substrate solubility, screen different solvents to find one with minimal destabilizing effects. Immobilization of the enzyme can also enhance its stability in organic media. | |
| Unfavorable pH. | Enzymes have an optimal pH range for activity and stability. Operating outside this range can lead to denaturation.[2] Monitor and control the pH of the reaction mixture. Note that the optimal pH for oxidation and reduction reactions of alcohol dehydrogenases can differ.[9] | |
| High temperature. | Elevated temperatures can cause enzyme denaturation and loss of activity. Determine the optimal temperature for your enzyme and maintain it throughout the reaction. | |
| Low Enantioselectivity | Suboptimal reaction conditions. | Temperature and the choice of co-solvent can influence the enantioselectivity of an enzyme. Optimize these parameters to favor the desired stereoisomer. |
| Incorrect enzyme selection. | Not all alcohol dehydrogenases will exhibit high enantioselectivity for the desired substrate. Screen a variety of enzymes to find one with the desired stereochemical preference. Enzyme engineering can also be employed to improve enantioselectivity.[4][6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of enzyme deactivation in this compound synthesis?
A1: The primary causes of enzyme deactivation include:
-
Substrate Inhibition/Inactivation: The aldehyde substrate, 2-phenylpropanal, can form adducts with the enzyme, leading to its inactivation.[4][5][6][7]
-
Product Inhibition: Accumulation of the this compound product can inhibit enzyme activity.
-
Environmental Factors: Suboptimal pH, temperature, and the presence of organic co-solvents can lead to enzyme denaturation and loss of activity.[2][8]
-
Oxidative Damage: Some enzymes are sensitive to oxidative stress, which can be generated as a byproduct of certain reactions.[10]
Q2: How can I minimize aldehyde-induced enzyme deactivation?
A2: Several strategies can be employed:
-
Whole-Cell Biocatalysis: Using whole-cell systems provides a protective environment for the enzyme, significantly enhancing its stability. Studies have shown a greater than 1000-fold stabilization of reductase activity in the presence of 2-phenylpropanal when using a whole-cell catalyst.[4][6][7]
-
In Situ Product Removal (ISPR): Continuously removing the aldehyde product from the reaction mixture can prevent its accumulation to inhibitory concentrations.
-
Enzyme Immobilization: Immobilizing the enzyme on a solid support can enhance its stability and resistance to deactivating conditions.
-
Protein Engineering: Modifying the enzyme's structure through site-directed mutagenesis can improve its stability and resistance to aldehyde-induced inactivation.[4][6][7]
Q3: What is a suitable starting point for developing an enzymatic synthesis of this compound?
A3: A common approach is the enantioselective oxidation of the corresponding racemic alcohol, 2-phenylpropan-1-ol, using an alcohol dehydrogenase (ADH). Alternatively, the deracemization of racemic 2-phenylpropanal can be achieved. It is crucial to select an ADH with the desired enantioselectivity (i.e., one that preferentially oxidizes the (R)-alcohol, leaving the (s)-alcohol, or one that acts on the racemic aldehyde).
Q4: How do I monitor enzyme activity and deactivation during the reaction?
A4: Enzyme activity can be monitored by taking samples from the reaction at regular intervals and measuring the rate of product formation or substrate consumption. A common method for ADHs is to monitor the change in absorbance at 340 nm, which corresponds to the production or consumption of the NADH cofactor.[11] A decrease in the reaction rate over time is indicative of enzyme deactivation.
Quantitative Data Summary
Table 1: Impact of Biocatalyst Formulation on Enzyme Stability in the Presence of 2-Phenylpropanal.
| Biocatalyst Formulation | Substrate Concentration | Time to Deactivation | Stability Improvement | Reference |
| Isolated Enzyme (Mutant Candida tenuis xylose reductase) | 0.5 mM | 2 hours | - | [4][6][7] |
| Whole-Cell Biocatalyst (expressing the same mutant enzyme) | > 0.5 mM | Significantly extended | > 1000-fold | [4][6][7] |
Experimental Protocols
Protocol 1: General Assay for Monitoring Alcohol Dehydrogenase (ADH) Activity
This protocol is for monitoring the oxidation of 2-phenylpropan-1-ol to 2-phenylpropanal by measuring the increase in absorbance due to the reduction of NAD+ to NADH.
Materials:
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
-
50 mM Sodium Phosphate Buffer, pH 8.8
-
Substrate solution: 2-phenylpropan-1-ol in a suitable co-solvent (e.g., DMSO, acetonitrile)
-
15 mM β-NAD+ solution
-
ADH enzyme solution
Procedure:
-
In a cuvette, combine the sodium phosphate buffer, substrate solution, and β-NAD+ solution.
-
Incubate the mixture in the spectrophotometer at the desired reaction temperature (e.g., 25°C or 30°C) to allow for temperature equilibration.
-
Initiate the reaction by adding a small volume of the ADH enzyme solution to the cuvette.
-
Immediately mix by inversion and begin monitoring the increase in absorbance at 340 nm over time.
-
The initial linear rate of the reaction (ΔA340/minute) is proportional to the enzyme activity.
Note: The concentrations of substrate and NAD+ may need to be optimized for the specific ADH being used. A blank reaction containing all components except the enzyme should be run to account for any non-enzymatic reduction of NAD+.[11]
Visualizations
Caption: Experimental workflow for assaying alcohol dehydrogenase activity.
Caption: Troubleshooting logic for enzyme deactivation.
References
- 1. bu.edu [bu.edu]
- 2. research.tudelft.nl [research.tudelft.nl]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Low Operational Stability of Enzymes in Dry Organic Solvents: Changes in the Active Site Might Affect Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Alcohol Dehydrogenases as Catalysts in Organic Synthesis [frontiersin.org]
- 10. Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
Technical Support Center: Purification of (s)-2-Phenylpropanal
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (s)-2-phenylpropanal from reaction mixtures.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Distillation | - Close boiling point of impurities, such as phenyl-2-propanone (P2P).[1][2] - Thermal degradation of the aldehyde at high temperatures. - Inefficient fractional distillation column. | - Fractional Distillation: Use a high-efficiency packed column (e.g., Vigreux, Raschig rings) and maintain a slow distillation rate to maximize separation. - Vacuum Distillation: Perform distillation under reduced pressure to lower the boiling point and minimize thermal decomposition. The boiling point of 2-phenylpropanal is 92-94°C at 12 mmHg.[1][2] - Chemical Conversion: If P2P is the main impurity, consider a mild oxidation of the mixture. The aldehyde will be oxidized to 2-phenylpropionic acid, which can then be easily separated by acid-base extraction. The ketone will remain unaffected.[1][2] |
| Product Degradation During Purification | - Aldehydes are prone to oxidation, especially in the presence of air and light.[3] - Aldol condensation can occur, especially under acidic or basic conditions. - High temperatures during distillation can cause decomposition. | - Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible. - Control pH: Maintain neutral pH during work-up and purification steps. - Use Moderate Temperatures: Opt for vacuum distillation to keep temperatures low. Avoid prolonged heating. - Add Inhibitors: Consider adding a small amount of a radical inhibitor like BHT during storage or distillation. |
| Poor Separation in Column Chromatography | - Inappropriate choice of stationary or mobile phase. - Co-elution of impurities with similar polarity. - Overloading the column. | - Optimize Chromatography Conditions: - Stationary Phase: Silica gel is commonly used. For chiral separations to determine enantiomeric excess, specialized chiral stationary phases (CSPs) are necessary.[4][5] - Mobile Phase: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase polarity. A typical starting point is a 95:5 or 90:10 mixture. - Sample Load: Do not exceed 1-5% of the column's weight capacity. - Alternative Techniques: Consider preparative HPLC for difficult separations. |
| Inaccurate Enantiomeric Excess (ee) Measurement | - Incomplete separation of enantiomers on the chiral column. - Racemization of the sample during work-up or analysis. - Use of an inappropriate analytical technique. | - Chiral HPLC/GC: Use a suitable chiral stationary phase (e.g., based on cyclodextrins or polysaccharides) for baseline separation of the enantiomers.[4][6] - Method Validation: Ensure the analytical method is validated for accuracy and precision. - Derivatization: Consider derivatizing the aldehyde with a chiral agent to form diastereomers, which can be separated on a standard achiral column.[5][7] - Avoid Harsh Conditions: Prevent racemization by avoiding high temperatures and strong acids or bases during sample preparation. |
| Formation of a Solid Precipitate During Work-up | - Formation of a bisulfite adduct if sodium bisulfite is used for purification.[8] | - This is an intentional purification step. The solid bisulfite adduct can be filtered, washed with a non-polar solvent to remove impurities, and then the pure aldehyde can be regenerated by treatment with a mild base (e.g., sodium bicarbonate solution).[8] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound reaction mixtures?
A1: Common impurities depend on the synthetic route. For instance:
-
From hydroformylation of styrene: Unreacted styrene, the linear aldehyde isomer (3-phenylpropanal), and byproducts from side reactions.[9][10]
-
From oxidation of 2-phenylpropanol: Unreacted alcohol and over-oxidation to 2-phenylpropanoic acid.[11]
-
Rearrangement reactions: Phenyl-2-propanone (P2P) is a common isomeric impurity that is difficult to separate by simple distillation due to its close boiling point.[1][2]
Q2: What is the best method to purify this compound on a large scale?
A2: For large-scale purification, fractional vacuum distillation is typically the most economical and efficient method. However, if close-boiling impurities like P2P are present, a multi-step process involving chemical treatment (e.g., bisulfite adduct formation or selective oxidation) followed by distillation may be necessary.[1][2][8]
Q3: How can I determine the enantiomeric excess (ee) of my purified this compound?
A3: The most common and accurate methods for determining the enantiomeric excess of chiral aldehydes are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This involves using a column with a chiral stationary phase that interacts differently with the (S) and (R) enantiomers, leading to their separation.[4]
-
Chiral Gas Chromatography (GC): Similar to chiral HPLC, this method uses a capillary column with a chiral stationary phase.[4]
-
NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the NMR signals for the two enantiomers will be shifted to different extents, allowing for their integration and the calculation of the ee.
Q4: What are the key physical properties of 2-phenylpropanal relevant to its purification?
A4: The key physical properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 134.18 g/mol [12] |
| Boiling Point | 203.5 °C at 760 mmHg[12] |
| 92-94 °C at 12 mmHg[1] | |
| Density | ~1.01 g/cm³[11] |
| Solubility | Soluble in most organic solvents (e.g., ethanol, ether).[13][14] Insoluble in glycerin and has limited solubility in water.[12][13] |
| Appearance | Clear, colorless liquid.[11][12] |
Q5: How should I store purified this compound?
A5: this compound should be stored in a cool, dark place under an inert atmosphere (e.g., in a refrigerator with a nitrogen blanket) to prevent oxidation and polymerization.[12] It is advisable to use a tightly sealed container.
Experimental Protocols
Protocol 1: Purification via Bisulfite Adduct Formation
This method is effective for separating 2-phenylpropanal from non-aldehyde impurities.
-
Adduct Formation: In a flask, vigorously stir the crude 2-phenylpropanal with an excess of a saturated aqueous solution of sodium bisulfite for several hours at room temperature.[8]
-
Isolation: A white solid precipitate of the bisulfite adduct will form. Filter the solid and wash it with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove soluble impurities.
-
Regeneration of Aldehyde: Suspend the washed solid adduct in water and add an excess of a mild base, such as a saturated sodium bicarbonate solution, with stirring. This will liberate the pure aldehyde.[8]
-
Extraction: Extract the liberated 2-phenylpropanal from the aqueous solution using an organic solvent like diethyl ether.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the purified 2-phenylpropanal.
Protocol 2: Chiral HPLC for Enantiomeric Excess Determination
-
Column Selection: Choose a suitable chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase Preparation: Prepare a mobile phase of hexane and isopropanol. A common starting ratio is 90:10 (v/v). The optimal ratio may require some method development.
-
Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Set the flow rate to a typical value, for example, 1 mL/min.
-
Set the UV detector to a wavelength where the compound absorbs, typically around 254 nm.
-
Inject the sample onto the column and record the chromatogram.
-
-
Data Analysis: Identify the peaks corresponding to the (R) and (S) enantiomers. Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizations
References
- 1. Sciencemadness Discussion Board - First attempt at the rearrangement of 2-phenylpropanal - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Sciencemadness Discussion Board - First attempt at the rearrangement of 2-phenylpropanal - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Buy 2-Phenylpropanal (EVT-522104) | 93-53-8 [evitachem.com]
- 10. 2-PHENYLPROPIONALDEHYDE | 93-53-8 [chemicalbook.com]
- 11. Page loading... [wap.guidechem.com]
- 12. echemi.com [echemi.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. Buy 2-Phenylpropanal | 93-53-8 [smolecule.com]
Removing unreacted starting materials from 2-phenylpropanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-phenylpropanal. Below you will find detailed information on removing unreacted starting materials and other impurities, presented in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude 2-phenylpropanal?
A1: Common impurities in 2-phenylpropanal depend on the synthetic route used for its preparation.
-
From Hydroformylation of Styrene: Unreacted styrene, the isomeric aldehyde 3-phenylpropanal, and ethylbenzene (often present in styrene) are common impurities. The ratio of 2-phenylpropanal to 3-phenylpropanal is influenced by the reaction conditions.
-
From Acetophenone and Ethyl Chloroacetate: Unreacted acetophenone and byproducts such as 2-phenyl-2-propanol can be present.[1] Degradation of 2-phenylpropanal can also lead to the formation of acetophenone.[2]
Q2: Which methods are recommended for the purification of 2-phenylpropanal?
A2: The most common and effective methods for purifying 2-phenylpropanal are:
-
Bisulfite Extraction: This is a highly effective method for selectively removing aldehydes from a mixture.
-
Fractional Distillation: This method is suitable for separating liquids with close boiling points, but can be challenging for 2-phenylpropanal and some of its isomers.
-
Column Chromatography: A standard purification technique, though aldehydes can sometimes be sensitive to the stationary phase.
Q3: Can I use simple distillation to purify 2-phenylpropanal?
A3: Simple distillation is generally not effective for purifying 2-phenylpropanal, especially when impurities have boiling points close to that of the product (203.5 °C at atmospheric pressure). For instance, separating 2-phenylpropanal from its isomer, 3-phenylpropanal, or from byproducts like phenyl-2-propanone would require the more efficient separation capability of fractional distillation.
Troubleshooting Guides
Bisulfite Extraction Troubleshooting
| Issue | Possible Cause | Solution |
| Milky emulsion forms during extraction. | Insufficient difference in polarity between the aqueous and organic layers. | Add brine (saturated NaCl solution) to the separatory funnel to increase the polarity of the aqueous phase and break the emulsion. |
| The bisulfite adduct does not precipitate. | The adduct may be soluble in the reaction mixture, which is common for lower molecular weight aldehydes.[3] | Instead of filtration, perform a biphasic workup. Extract the aldehyde into the aqueous bisulfite phase, separate the layers, and then liberate the aldehyde from the aqueous phase by adding a base and extracting with an organic solvent.[3] |
| Low recovery of 2-phenylpropanal after regeneration. | Incomplete regeneration of the aldehyde from the bisulfite adduct. The pH might not be sufficiently basic. | Ensure the pH of the aqueous layer is strongly basic (pH > 10) by adding a strong base like NaOH. Stir thoroughly to ensure complete hydrolysis of the adduct. |
| The purified product shows signs of decomposition. | Aldehydes can be sensitive to air oxidation, especially under basic conditions. | After regeneration, immediately extract the aldehyde into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., MgSO4), and remove the solvent under reduced pressure at a low temperature. Store the purified product under an inert atmosphere (e.g., nitrogen or argon). |
Fractional Distillation Troubleshooting
| Issue | Possible Cause | Solution |
| Poor separation of components (broad boiling point range). | Inefficient fractionating column or too rapid heating. | Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux or Raschig rings). Heat the distillation flask slowly and evenly to allow for proper vapor-liquid equilibrium to be established in the column.[4] |
| "Bumping" or violent boiling of the liquid. | Uneven heating. | Add boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling. |
| The temperature at the thermometer drops during distillation. | The distillation rate is too high, or the heating is inconsistent. | Reduce the heating rate to maintain a steady distillation rate of 1-2 drops per second. Ensure the heating mantle is in good contact with the flask. |
| Product decomposition in the distillation flask. | The distillation temperature is too high, or the compound is thermally unstable. | Perform the distillation under vacuum to lower the boiling point of 2-phenylpropanal. It is also advisable to keep the system under an inert atmosphere like nitrogen to prevent oxidation, especially since aldehydes are prone to it.[4] |
Column Chromatography Troubleshooting
| Issue | Possible Cause | Solution |
| Poor separation of 2-phenylpropanal from impurities. | Incorrect eluent system (polarity is too high or too low). | Optimize the eluent system using thin-layer chromatography (TLC) first. A common starting point for aldehydes is a mixture of hexane and diethyl ether or ethyl acetate. |
| Tailing of the 2-phenylpropanal peak. | Interaction of the aldehyde with acidic sites on the silica gel. | Add a small amount of a neutralizer like triethylamine (e.g., 0.1-1%) to the eluent to deactivate the acidic sites on the silica gel. |
| Decomposition of 2-phenylpropanal on the column. | Aldehydes can be sensitive to oxidation on silica gel. | Use a deactivated (neutral) silica gel or alumina. Work quickly and avoid prolonged exposure of the compound to the stationary phase. |
| Low recovery of the product. | The compound may be strongly adsorbed to the column, or the elution was incomplete. | After collecting the main fractions, flush the column with a more polar solvent to ensure all the product has been eluted. Check the collected fractions by TLC before combining them. |
Data Presentation: Comparison of Purification Methods
The following table summarizes the expected outcomes for the purification of 2-phenylpropanal using different methods. Please note that the efficiency of each method can vary depending on the specific impurities present and the experimental conditions.
| Purification Method | Purity Achieved (Typical) | Yield Loss (Typical) | Key Advantages | Key Disadvantages |
| Bisulfite Extraction | >98% | 30-50% | Highly selective for aldehydes; effective for removing non-aldehydic impurities. | Can have moderate yield loss; requires an additional step to regenerate the aldehyde. |
| Fractional Distillation | 95-98% (depending on impurity) | 20-40% | Good for separating compounds with different boiling points; can be scaled up. | Not effective for azeotropes or impurities with very close boiling points; risk of thermal decomposition. |
| Column Chromatography | >99% | 10-30% | Can provide very high purity; versatile for a wide range of impurities. | Can be time-consuming and require large volumes of solvent; risk of sample decomposition on the column. |
Note: The purity and yield loss values are estimates and can vary significantly based on the initial purity of the crude product and the optimization of the purification protocol.
Experimental Protocols
Protocol 1: Purification of 2-Phenylpropanal by Bisulfite Extraction
This protocol is adapted from a procedure for a similar aldehyde and is effective for selectively removing 2-phenylpropanal from a mixture of non-aldehydic impurities.
Materials:
-
Crude 2-phenylpropanal
-
Saturated sodium bisulfite (NaHSO₃) solution
-
Diethyl ether (or another suitable organic solvent)
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude 2-phenylpropanal in diethyl ether in a separatory funnel.
-
Add an equal volume of saturated sodium bisulfite solution.
-
Shake the funnel vigorously for 5-10 minutes. The bisulfite adduct of 2-phenylpropanal will precipitate as a white solid or remain in the aqueous layer.
-
Separate the two layers. If a solid has formed, it can be collected by filtration.
-
Wash the organic layer with water and then with brine. This layer contains the non-aldehydic impurities.
-
Combine the aqueous layer and the filtered solid (if any) in a clean flask.
-
Slowly add 1 M NaOH solution while stirring until the solution is strongly basic (pH > 10). This will regenerate the 2-phenylpropanal from the bisulfite adduct.
-
Transfer the basic aqueous solution to a separatory funnel and extract the purified 2-phenylpropanal with two portions of diethyl ether.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solution using a rotary evaporator to obtain the purified 2-phenylpropanal.
Protocol 2: Purification of 2-Phenylpropanal by Fractional Distillation
This is a general procedure that can be adapted for the purification of 2-phenylpropanal.
Materials:
-
Crude 2-phenylpropanal
-
Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)
-
Heating mantle
-
Boiling chips or magnetic stir bar
-
Thermometer
-
Vacuum source (optional)
Procedure:
-
Set up the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Place the crude 2-phenylpropanal and a few boiling chips or a stir bar into the distillation flask.
-
Begin heating the flask gently with the heating mantle.
-
Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation.[4]
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of 2-phenylpropanal (203.5 °C at 760 mmHg, or a lower temperature under vacuum).
-
Discard the initial and final fractions, which are likely to contain lower and higher boiling impurities, respectively.
-
Store the purified 2-phenylpropanal in a sealed container under an inert atmosphere.
Visualizations
Caption: Workflow for the purification of 2-phenylpropanal using bisulfite extraction.
Caption: Decision tree for troubleshooting the purification of 2-phenylpropanal.
References
Improving enantiomeric excess in the synthesis of (s)-2-Phenylpropanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the enantiomeric excess (e.e.) in the synthesis of (S)-2-Phenylpropanal.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via three primary methods: Asymmetric Hydroformylation of Styrene, Enzymatic Reduction of 2-Phenylpropanal, and Synthesis from Styrene Oxide.
Asymmetric Hydroformylation of Styrene
Issue: Low Enantiomeric Excess (% e.e.)
Low enantiomeric excess is a frequent challenge in the asymmetric hydroformylation of styrene. The following guide provides a systematic approach to troubleshoot and improve the enantioselectivity of this reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantiomeric excess in asymmetric hydroformylation.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Suboptimal Chiral Ligand | The choice of chiral ligand is paramount for achieving high enantioselectivity. Screen a variety of phosphorus-based ligands. For instance, (R,S)-BINAPHOS and (-)-DBP-DIOP have shown promise in rhodium and platinum-catalyzed systems, respectively. |
| Incorrect Reaction Temperature | Temperature significantly influences enantioselectivity. Generally, lower reaction temperatures favor higher e.e. values. Systematically vary the temperature to find the optimal balance between reaction rate and enantioselectivity. |
| Inappropriate CO/H₂ Pressure | The partial pressures of carbon monoxide and hydrogen can impact both regioselectivity and enantioselectivity. Lowering the total pressure can sometimes lead to a decrease in enantioselectivity. It is crucial to optimize the CO/H₂ ratio and total pressure for the specific catalyst system being used. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the catalyst's active species and, consequently, the enantioselectivity. Common solvents for hydroformylation include toluene and acetonitrile. A solvent screen may be necessary to identify the optimal medium for your catalytic system. |
| Impurities in Starting Materials | Impurities in the styrene, syngas (CO/H₂), or solvent can act as catalyst poisons, leading to reduced activity and enantioselectivity. Ensure all reagents and gases are of high purity. Styrene should be freshly distilled to remove any polymeric inhibitors. |
| Catalyst Concentration | High concentrations of the rhodium catalyst can sometimes lead to the formation of less active or less selective species, which can result in a loss of enantiomeric excess[1]. |
Quantitative Data Summary:
| Catalyst System | Ligand | Solvent | Temp (°C) | Pressure (bar) | Branched/Linear Ratio | % e.e. (S) | Reference |
| [Rh(acac)(CO)₂] | α⊂4·(BArF)₈ | Toluene/MeCN (4:1) | RT | 20 | 99:1 | 74 | [2] |
| [Rh(acac)(CO)₂] | γ (R = Et) | Toluene/MeCN (4:1) | RT | 20 | - | 79 | [2] |
| [(-)-DBP-DIOP-PtCl₂]-SnCl₂ | (-)-DBP-DIOP | Benzene | - | - | - | ~73 | [3] |
| Rh(I) complex | (S,S,S)-bis-diazaphos | - | - | >10 psia | High | - | |
| Rh(I) complex | (S,S,S)-bis-diazaphos | - | - | <10 psia | Low | Degraded |
Enzymatic Reduction of 2-Phenylpropanal
Issue: Low Enantiomeric Excess (% e.e.) and/or Low Conversion
Enzymatic reductions offer a green and highly selective route to (S)-2-Phenylpropanol, which can then be oxidized to this compound. However, achieving both high e.e. and high conversion can be challenging.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for enzymatic reduction of 2-phenylpropanal.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Low Enzyme Activity/Selectivity | The wild-type enzyme may not exhibit optimal performance. Screening engineered enzyme variants can significantly improve results. For example, the D51A mutant of Candida tenuis xylose reductase (CtXR) has shown a 270-fold higher activity and improved enantioselectivity for this compound[4]. |
| Enzyme Deactivation | Isolated enzymes can be unstable under reaction conditions and may be deactivated by the substrate[5][6]. Using a whole-cell biocatalyst can stabilize the enzyme, leading to improved performance and longevity[4][5][7]. |
| Suboptimal Substrate-to-Catalyst Ratio | The ratio of substrate to biocatalyst is a critical factor influencing both enantiopurity and final product concentration[4][5][7]. A high substrate concentration can lead to enzyme inhibition or deactivation. A systematic optimization of this ratio is necessary. |
| Inefficient Cofactor Regeneration | The reduction of the aldehyde requires a cofactor (e.g., NADH), which is consumed during the reaction. An efficient cofactor regeneration system, such as using formate dehydrogenase (FDH), is essential for achieving high conversions[4][5][7]. |
| Non-enzymatic Side Reactions | 2-Phenylpropanal can undergo degradation, for instance, by atmospheric oxygen to form acetophenone[4]. It is important to perform reactions under an inert atmosphere and use freshly prepared substrate solutions[4]. |
Quantitative Data Summary:
| Enzyme System | Substrate Concentration | Catalyst Loading | % e.e. (S) | Conversion (%) | Product Titer (g/L) | Reference |
| CtXR D51A (whole cell) | 1 M | 40 gCDW/L | 93.1 | ~84 | 115 | [4][5][7] |
| CtXR D51A (whole cell) | 1 M | 20 gCDW/L | 95.1 | 23 | - | [4] |
| CtXR D51A (isolated) | - | - | High | Low (deactivation) | - | [5][6] |
Synthesis from Styrene Oxide
Issue: Low Enantiomeric Excess (% e.e.) or Formation of Byproducts
The synthesis of this compound from styrene oxide involves an initial epoxidation of styrene followed by rearrangement. Maintaining the stereointegrity and avoiding side reactions are key challenges.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the synthesis of this compound from styrene oxide.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Low Enantioselectivity in Epoxidation | The enantiomeric excess of the final product is directly dependent on the enantiopurity of the starting styrene oxide. For high e.e. of (S)-styrene oxide, consider using a biocatalytic approach with a styrene monooxygenase, which can achieve >99% e.e.[8]. Alternatively, employ well-established asymmetric epoxidation methods. |
| Racemization During Rearrangement | The conditions for the rearrangement of styrene oxide to 2-phenylpropanal must be carefully controlled to prevent racemization. Acid-catalyzed rearrangement can sometimes lead to loss of stereochemical integrity. |
| Formation of Phenylacetaldehyde | A common side reaction during the oxidation of styrene is the formation of phenylacetaldehyde[9][10]. This can occur through oxidative cleavage of the double bond. Careful selection of the oxidant and reaction conditions is necessary to minimize this byproduct. |
| Deactivation of Heterogeneous Catalysts | When using heterogeneous catalysts like TS-1 for styrene oxidation, deactivation can occur due to the strong adsorption of styrene, phenylacetaldehyde, and benzaldehyde onto the active sites[9]. |
Quantitative Data Summary:
| Epoxidation Method | Product | % e.e. | Reference |
| Styrene Monooxygenase | (S)-Styrene Oxide | >99 | [8] |
| SfStyA-catalyzed epoxidation | (S)-Styrene Oxide | 95-99 | [11] |
| Enzymatic kinetic resolution (Aspergillus Usami) | (S)-Styrene Oxide | 98.3 | [12] |
Frequently Asked Questions (FAQs)
Q1: How can I accurately determine the enantiomeric excess of my 2-Phenylpropanal sample?
A1: The most common and reliable method for determining the enantiomeric excess of chiral aldehydes like 2-Phenylpropanal is through chiral High-Performance Liquid Chromatography (HPLC)[13][14]. This involves using a chiral stationary phase that can separate the two enantiomers, allowing for their quantification. UV or fluorescence detectors are typically used for detection[13]. It is crucial to have authentic samples of both enantiomers to determine the elution order and for accurate quantification.
Q2: My 2-Phenylpropanal sample is rearranging to Phenyl-2-propanone. How can I prevent this?
A2: The rearrangement of 2-phenylpropanal to the isomeric phenyl-2-propanone can be catalyzed by acid or heat. To minimize this side reaction, it is important to:
-
Avoid acidic conditions: Neutralize any acidic catalysts or reagents before workup and purification.
-
Use mild temperatures: Perform distillations under reduced pressure to keep the temperature low.
-
Promptly use or store the product: 2-Phenylpropanal can be sensitive to storage conditions. Store it in a cool, dark place under an inert atmosphere.
Q3: What is a "dynamic kinetic resolution" and how can it be applied to the synthesis of this compound derivatives?
A3: Dynamic kinetic resolution (DKR) is a powerful technique that combines the kinetic resolution of a racemate with in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. In the context of 2-phenylpropanal, DKR has been used in enzymatic synthesis to produce chiral amines with high enantiomeric excess[15]. A study also demonstrated an enzymatic dynamic kinetic resolution in a tandem reaction with hydroformylation to produce (S)-2-phenylpropanol with an enantiomeric ratio of 91:9[16].
Q4: Are there any air-sensitive considerations when working with 2-Phenylpropanal?
A4: Yes, 2-Phenylpropanal can be sensitive to air, particularly over time. It can undergo oxidation, potentially leading to the formation of 2-phenylpropanoic acid or other degradation products. It is recommended to handle and store 2-phenylpropanal under an inert atmosphere (e.g., nitrogen or argon) and to use freshly prepared or purified material for reactions to ensure the best results.
Experimental Protocols
Protocol 1: Asymmetric Hydroformylation of Styrene (General Procedure)
This protocol is a general guideline and requires optimization for specific catalyst systems.
-
Catalyst Preparation: In a glovebox, charge a Schlenk flask with the rhodium or platinum precursor and the chiral ligand in the appropriate solvent (e.g., toluene). Stir the mixture at room temperature to form the active catalyst.
-
Reaction Setup: Transfer the catalyst solution to a high-pressure autoclave. Add the desired amount of freshly distilled styrene.
-
Reaction: Seal the autoclave, purge with syngas (CO/H₂), and then pressurize to the desired pressure. Heat the reaction mixture to the optimized temperature and stir for the required reaction time.
-
Workup: After cooling the reactor to room temperature, carefully vent the excess gas. The reaction mixture can be analyzed directly by GC or HPLC to determine conversion and enantiomeric excess.
-
Purification: The product, 2-phenylpropanal, can be purified by vacuum distillation.
Protocol 2: Enzymatic Reduction of Racemic 2-Phenylpropanal using a Whole-Cell Biocatalyst (Based on[5])
-
Biocatalyst Preparation: Prepare whole cells of E. coli co-expressing the desired reductase (e.g., CtXR D51A) and a formate dehydrogenase for cofactor regeneration. The cells can be lyophilized for storage.
-
Reaction Mixture: In a reaction vessel, rehydrate the lyophilized cells in a suitable buffer (e.g., phosphate buffer, pH 7.5). Add the cofactor (e.g., NAD⁺) and formic acid (for regeneration).
-
Substrate Addition: Add the racemic 2-phenylpropanal to the reaction mixture. The substrate can be dissolved in a co-solvent like DMSO to aid solubility.
-
Reaction: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with shaking. Monitor the progress of the reaction by taking aliquots and analyzing them by chiral HPLC or GC.
-
Workup and Analysis: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate). The organic layer can be dried and concentrated. The enantiomeric excess of the resulting (S)-2-phenylpropanol is determined by chiral HPLC. The alcohol can then be oxidized to this compound in a subsequent step using standard oxidation protocols.
Protocol 3: Synthesis of (S)-Styrene Oxide via Biocatalytic Epoxidation (General Procedure based on[9])
-
Biocatalyst: Use a recombinant E. coli strain expressing a styrene monooxygenase (e.g., from Pseudomonas sp.).
-
Reaction Medium: Prepare a two-phase system consisting of an aqueous buffer and an organic solvent to supply the substrate and sequester the product.
-
Reaction: Add the styrene to the organic phase. The biocatalytic epoxidation will occur at the interface of the two phases. Maintain the reaction at a controlled temperature and pH.
-
Extraction and Purification: After the reaction, separate the organic phase. The (S)-styrene oxide can be purified from the organic phase by distillation under reduced pressure. The enantiomeric excess should be determined by chiral GC or HPLC. The resulting (S)-styrene oxide can then be subjected to a mild rearrangement to yield this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pure.uva.nl [pure.uva.nl]
- 3. Asymmetric hydroformylation of styrene by chiral platinum catalysts: a re-evaluation of the optical yields - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Towards a biocatalyst for (S)-styrene oxide production: characterization of the styrene degradation pathway of Pseudomonas sp. strain VLB120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 11. Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN105969837A - Method for preparing (S)-styrene oxide through enzyme method - Google Patents [patents.google.com]
- 13. uma.es [uma.es]
- 14. heraldopenaccess.us [heraldopenaccess.us]
- 15. Buy 2-Phenylpropanal (EVT-522104) | 93-53-8 [evitachem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Hydroformylation of Styrene to 2-Phenylpropanal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydroformylation of styrene to 2-phenylpropanal, a critical reaction for the synthesis of various pharmaceutical intermediates.
Troubleshooting Guides
This section addresses common issues encountered during the hydroformylation of styrene, providing potential causes and actionable solutions.
Issue 1: Low or No Conversion of Styrene
-
Question: My hydroformylation reaction shows very low or no conversion of styrene. What are the possible causes and how can I troubleshoot this?
-
Answer: Low or no conversion is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The rhodium catalyst may not have been activated properly or could have decomposed. Ensure that the active catalyst species, often a hydridorhodium carbonyl complex, is generated in situ under the correct conditions of temperature and pressure with the appropriate ligands.
-
Catalyst Poisoning: The catalyst may be poisoned by impurities in the feedstock or reaction medium. Common poisons include sulfur compounds, oxygen or peroxides, and dienes. Meticulous purification of styrene, solvents, and synthesis gas (syngas) is crucial.
-
Incorrect Reaction Conditions: Verify that the temperature, pressure (H₂/CO ratio and total pressure), and stirring rate are optimal for the specific catalyst system being used. The reaction is sensitive to these parameters, and deviations can significantly impact conversion. For instance, some rhodium-phosphine systems show optimal activity at specific temperatures and pressures.
-
Leak in the Reactor System: A leak in the high-pressure reactor will prevent the maintenance of the required syngas pressure, leading to low or no reaction. Always perform a leak test before starting the reaction.
-
Issue 2: Poor Selectivity for 2-Phenylpropanal (Branched Aldehyde)
-
Question: My reaction is producing a high proportion of the linear aldehyde (3-phenylpropanal) and/or other byproducts like ethylbenzene. How can I improve the selectivity for the desired branched product, 2-phenylpropanal?
-
Answer: The regioselectivity of styrene hydroformylation is a key challenge. The formation of the branched isomer is generally favored, but reaction conditions and catalyst choice play a significant role.
-
Ligand Choice: The structure of the phosphine or phosphite ligand is a primary determinant of regioselectivity. Bulky phosphine ligands tend to favor the formation of the branched aldehyde. For high selectivity to 2-phenylpropanal, consider using ligands known to promote branched products.
-
Syngas Composition and Pressure: The partial pressures of carbon monoxide and hydrogen can influence selectivity. Higher CO partial pressures can sometimes favor the formation of the branched isomer. However, this is highly dependent on the specific ligand system.
-
Temperature: Reaction temperature can affect the l/b (linear/branched) ratio. A systematic study of the temperature profile for your specific catalyst system is recommended to find the optimal point for branched selectivity.
-
Hydrogenation Side Reaction: The formation of ethylbenzene is due to a competing hydrogenation reaction. This can be minimized by optimizing the H₂/CO ratio and ensuring the catalyst system is selective for hydroformylation over hydrogenation. Some catalyst systems are inherently more prone to hydrogenation.
-
Issue 3: Catalyst Deactivation During the Reaction
-
Question: My reaction starts well, but the rate slows down significantly or stops completely over time. What could be causing this catalyst deactivation?
-
Answer: Catalyst deactivation can be caused by thermal degradation, poison accumulation, or changes in the catalyst structure.
-
Thermal Instability: The catalyst complex may not be stable at the reaction temperature over long periods, leading to the formation of inactive rhodium clusters. Running the reaction at the lowest effective temperature can mitigate this.
-
Slow Poisoning: Even trace amounts of poisons in the reactants or solvent can accumulate over time and deactivate the catalyst. Ensure the highest purity of all components.
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways under reaction conditions, especially in the presence of trace oxygen.[1] This leads to the formation of less selective or inactive rhodium species. The use of more robust ligands or the addition of a slight excess of the ligand can sometimes help.
-
Frequently Asked Questions (FAQs)
Catalyst and Reagents
-
Q1: What are the most common rhodium precursors for this reaction?
-
A1: Common precursors include Rh(acac)(CO)₂, [Rh(CO)₂Cl]₂, and HRh(CO)(PPh₃)₃ (Wilkinson's catalyst). The active catalyst is typically formed in situ by reacting the precursor with the desired phosphine or phosphite ligand under a syngas atmosphere.
-
-
Q2: How critical is the purity of styrene? What are the common impurities?
-
A2: Styrene purity is critical. Common impurities that act as catalyst poisons include sulfur compounds (like thiophene), peroxides (formed by air exposure), and polymerization inhibitors (which may contain functionalities that interfere with the catalyst). It is highly recommended to use freshly distilled, inhibitor-free styrene.
-
-
Q3: What is the role of the phosphine ligand?
-
A3: The phosphine ligand plays a crucial role in stabilizing the rhodium center, influencing its electronic and steric properties. This, in turn, dictates the catalyst's activity, selectivity (linear vs. branched aldehyde), and stability.
-
Reaction Conditions
-
Q4: What is a typical H₂/CO ratio for this reaction?
-
A4: A 1:1 ratio of H₂ to CO is most commonly used for hydroformylation. However, varying this ratio can be a tool to optimize selectivity and suppress side reactions for a specific catalyst system.
-
-
Q5: What are typical temperature and pressure ranges?
-
A5: Temperatures typically range from 40°C to 120°C, and total pressures from 10 to 100 bar. The optimal conditions are highly dependent on the catalyst and ligand used. For example, a rhodium/BDPP system has been studied in the pressure range of 8 to 30 bar.[2]
-
-
Q6: What solvents are suitable for this reaction?
-
A6: Toluene and other non-coordinating aromatic solvents are commonly used. The solvent should be inert under the reaction conditions and capable of dissolving all reactants and the catalyst complex. It must be rigorously dried and deoxygenated.
-
Analysis and Work-up
-
Q7: How can I monitor the progress of the reaction?
-
A7: The reaction can be monitored by taking samples at regular intervals (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of styrene and the formation of products.
-
-
Q8: How are the products (2-phenylpropanal and 3-phenylpropanal) typically identified and quantified?
-
A8: GC-MS is the ideal method for identifying the product isomers by their mass spectra. Quantification is achieved using GC with a Flame Ionization Detector (FID) and an internal standard method for accuracy.
-
Data Presentation: Impact of Catalyst Poisons
The following tables summarize the quantitative effects of common catalyst poisons on the hydroformylation of olefins. While specific data for styrene is often proprietary, the trends observed with other olefins are generally applicable.
Table 1: Effect of Sulfur Poisoning on Rhodium-Catalyzed Hydroformylation
| Poison | Substrate | Catalyst System | Poison Concentration (ppm) | Effect on Activity (Turnover Frequency, h⁻¹) | Reference |
| H₂S | Ethylene | Rh₁/POPs | 0 | 4317 | [3] |
| H₂S | Ethylene | Rh₁/POPs | 1000 | 318 | [3] |
Note: POPs = Porous Organic Polymers. The study demonstrated that the single-site rhodium catalyst could self-recover to a TOF of 4527 h⁻¹ after the removal of H₂S from the feed.[3]
Table 2: Effect of Peroxide on Rhodium-Catalyzed Hydroformylation of 1-Dodecene
| Poison | Substrate | Catalyst System | Poison Concentration (mol%) | Effect on Conversion after 90 min (%) | Effect on n-aldehyde Regioselectivity (%) | Reference |
| tert-Butyl hydroperoxide | 1-Dodecene | Rh/BiPhePhos | 0 | 99 | 99 | |
| tert-Butyl hydroperoxide | 1-Dodecene | Rh/BiPhePhos | High | 90 | < 94 |
Note: While this data is for 1-dodecene, it illustrates the detrimental effect of peroxides on both conversion and selectivity, a phenomenon also observed in styrene hydroformylation.
Experimental Protocols
1. Preparation of the Rhodium-Triphenylphosphine Catalyst (in situ)
This protocol describes the in situ preparation of the active catalyst from a common rhodium precursor.
-
Materials:
-
Rh(acac)(CO)₂ (Rhodium(I) acetylacetonatodicarbonyl)
-
Triphenylphosphine (PPh₃)
-
Anhydrous, deoxygenated toluene
-
High-pressure autoclave equipped with a magnetic stir bar, gas inlet, and sampling valve.
-
-
Procedure:
-
In a glovebox, add Rh(acac)(CO)₂ and the desired amount of PPh₃ (a PPh₃/Rh molar ratio of 10:1 to 100:1 is common) to the autoclave.
-
Seal the autoclave and remove it from the glovebox.
-
Evacuate the autoclave and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Add the desired volume of anhydrous, deoxygenated toluene via a cannula or syringe.
-
Pressurize the autoclave with syngas (1:1 H₂/CO) to the desired pre-reaction pressure.
-
Heat the autoclave to the desired reaction temperature (e.g., 80°C) while stirring.
-
Allow the catalyst to pre-form for a set period (e.g., 1 hour) under these conditions before introducing the styrene. The solution should turn a characteristic yellow color, indicating the formation of the active rhodium-phosphine complex.
-
2. Hydroformylation of Styrene
-
Materials:
-
Pre-formed catalyst solution from the protocol above.
-
Freshly distilled, inhibitor-free styrene.
-
Anhydrous, deoxygenated toluene (if needed for dilution).
-
Syngas (1:1 H₂/CO).
-
-
Procedure:
-
Once the catalyst is pre-formed, inject the desired amount of styrene into the autoclave using a high-pressure pump or by temporarily reducing the pressure and adding it via a syringe.
-
Immediately increase the pressure to the final desired reaction pressure with syngas.
-
Maintain the reaction at the desired temperature and stirring speed for the intended duration.
-
Monitor the reaction progress by taking samples periodically via the sampling valve, if available.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.
-
Open the autoclave and collect the reaction mixture for analysis.
-
3. GC-MS Analysis of Reaction Products
-
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer and a suitable capillary column (e.g., a DB-5 or equivalent).
-
-
Sample Preparation:
-
Take a small aliquot of the crude reaction mixture (e.g., 100 µL).
-
Dilute it with a suitable solvent (e.g., dichloromethane or toluene) in a GC vial.
-
Add a known amount of an internal standard (e.g., dodecane or another non-reactive hydrocarbon) for accurate quantification.
-
-
GC-MS Method:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium
-
MS Scan Range: 40-300 m/z
-
-
Data Analysis:
-
Identify the peaks for styrene, 2-phenylpropanal, 3-phenylpropanal, and any byproducts by comparing their retention times and mass spectra to those of authentic standards or library data.
-
Quantify the components by integrating the peak areas and using the response factor of the internal standard.
-
Visualizations
Caption: Catalytic cycle for the hydroformylation of styrene.
Caption: Mechanism of catalyst deactivation by sulfur compounds.
Caption: Troubleshooting workflow for low reaction conversion.
References
Scalability challenges in the production of (s)-2-Phenylpropanal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (s)-2-phenylpropanal. The content is structured to address common challenges encountered during laboratory-scale and pilot-plant production.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues that may arise during the synthesis of this compound, with a focus on asymmetric hydroformylation and biocatalytic methods.
Asymmetric Hydroformylation of Styrene
Question 1: My enantiomeric excess (ee) is lower than expected. What are the common causes and how can I improve it?
Answer: Low enantiomeric excess in asymmetric hydroformylation can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Catalyst and Ligand Integrity:
-
Chiral Ligand Purity: Verify the enantiomeric and chemical purity of your chiral phosphine or phosphite ligand. Impurities can significantly impact stereocontrol.
-
Ligand Degradation: Phosphite ligands are susceptible to hydrolysis and oxidation.[1][2] Ensure all solvents and gases (syngas) are rigorously deoxygenated and dried. Consider using additives like amines or epoxides to stabilize the ligand.[2]
-
Catalyst Precursor Quality: Use a high-purity rhodium precursor, such as [Rh(CO)2(acac)].
-
-
Reaction Conditions:
-
Temperature: Higher temperatures can sometimes decrease enantioselectivity by allowing the reaction to proceed through less selective pathways.[3] Experiment with slightly lower reaction temperatures.
-
Syngas Pressure: The partial pressures of CO and H₂ can influence the catalyst's active species and, consequently, the enantioselectivity. A lower syngas pressure may, in some systems, alter the regioselectivity and impact the yield of the desired branched product.[3]
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the catalyst's performance. Toluene is a common choice, but other non-coordinating solvents might be screened.
-
-
Substrate Quality:
-
Styrene Purity: Ensure the styrene is free from inhibitors (like 4-tert-butylcatechol, often added for storage) and other impurities that could poison the catalyst.
-
Question 2: The regioselectivity of the hydroformylation is poor, yielding a significant amount of the linear aldehyde (3-phenylpropanal). How can I improve the branched-to-linear (b/l) ratio?
Answer: Achieving high regioselectivity for the branched product is a common challenge.
Troubleshooting Steps:
-
Ligand Choice: The structure of the chiral ligand is the primary determinant of regioselectivity. Ligands with bulky substituents often favor the formation of the branched aldehyde from styrene.
-
Catalyst Concentration: In some cases, the concentration of the active catalyst can influence the b/l ratio.
-
Reaction Parameters:
-
Temperature and Pressure: As with enantioselectivity, temperature and pressure can affect the b/l ratio. Systematic optimization of these parameters is recommended.
-
CO Partial Pressure: A higher carbon monoxide partial pressure generally favors the formation of the linear isomer.
-
Question 3: The reaction is sluggish or stalls completely. What should I investigate?
Answer: Poor or no conversion can be due to catalyst deactivation or inhibition.
Troubleshooting Steps:
-
Catalyst Poisoning:
-
Incorrect Reagent Ratios:
-
Ligand-to-Metal Ratio: An optimal ligand-to-rhodium ratio is crucial. Too little ligand can lead to the formation of less active or inactive rhodium species, while an excess can sometimes inhibit the reaction.
-
-
Mass Transfer Limitations (at scale):
-
Ensure efficient stirring to overcome gas-liquid mass transfer limitations, especially in larger reactors.
-
Biocatalytic Production
Question 1: The conversion rate of my biocatalytic reduction/oxidation is low. How can I improve the enzyme's activity?
Answer: Low conversion in biocatalytic processes is often related to enzyme activity, stability, or cofactor limitations.
Troubleshooting Steps:
-
Enzyme-Related Issues:
-
Enzyme Stability: The reaction temperature and pH should be optimal for the specific enzyme (e.g., alcohol dehydrogenase). Deviations can lead to denaturation. Consider enzyme immobilization to improve stability.
-
Substrate/Product Inhibition: High concentrations of the substrate (2-phenylpropanal) or the product ((s)-2-phenylpropanol) can inhibit the enzyme. A fed-batch or continuous process might be necessary at larger scales.
-
-
Cofactor Regeneration:
-
Many oxidoreductases require nicotinamide cofactors (NADH or NADPH), which are expensive to use stoichiometrically.[5][6] An efficient cofactor regeneration system is essential.
-
Common Regeneration Systems:
-
Formate/Formate Dehydrogenase (FDH): Converts formate to CO₂, regenerating NADH.[5]
-
Glucose/Glucose Dehydrogenase (GDH): Oxidizes glucose to gluconolactone, regenerating the cofactor.[5]
-
Isopropanol/Alcohol Dehydrogenase: Uses a secondary alcohol dehydrogenase to oxidize a sacrificial alcohol like isopropanol.[5]
-
-
Ensure the pH and temperature are compatible with both the production and the regeneration enzyme.
-
-
Two-Phase Systems:
-
2-phenylpropanal and its corresponding alcohol have limited water solubility. Using a two-phase system (e.g., water-organic solvent) can improve substrate availability and reduce product inhibition.
-
Question 2: I am using a whole-cell biocatalyst, but the yield is low and I'm observing byproducts. What could be the cause?
Answer: Whole-cell systems offer the advantage of in-situ cofactor regeneration but can introduce complexity due to the cell's own metabolic pathways.
Troubleshooting Steps:
-
Competing Metabolic Pathways: The host organism may further metabolize the desired product or the substrate through other enzymatic reactions, leading to byproducts.
-
Cell Viability and Permeability:
-
The toxicity of the substrate or product can affect cell health.
-
Ensure efficient transport of the substrate and product across the cell membrane. Permeabilizing agents can sometimes be used, but they may also affect cell viability.
-
-
Optimization of Fermentation/Reaction Conditions:
-
Factors such as media composition, pH, temperature, and aeration need to be optimized for the specific microbial strain and reaction.
-
Quantitative Data on Production Methods
The following tables summarize quantitative data from various studies on the synthesis of 2-phenylpropanal and related chiral compounds, providing a basis for comparison of different catalytic systems.
Table 1: Asymmetric Hydroformylation of Styrene
| Catalyst System | Ligand | Temp. (°C) | Pressure (bar) | b/l Ratio | Yield (%) | ee (%) | Reference |
| [Rh(CO)2(acac)] | (R,R)-Ph-BPE | 60 | 10 | >99:1 | 84 (hydrazide) | 95 | [7] |
| Rhodium complex | Chiral Phosphine | 110 | - | - | - | - | [8] |
| Rhodium complex | BettiPhos | 70 | - | >1000:1 | - | up to 97 | [9] |
| Platinum-Tin | Chiral Phosphorus | - | - | - | - | 86 | [3] |
Note: The yield and ee in some cases refer to a derivative of 2-phenylpropanal, as the aldehyde is often converted in situ to a more stable product.
Table 2: Biocatalytic Synthesis of Chiral Phenylpropanol Derivatives
| Enzyme System | Substrate | Cofactor Regen. | Temp. (°C) | pH | Yield (%) | ee (%) | Reference |
| Pichia kudriayzeyii QC-1 | 4-hydroxy-2-butanone | Glucose | - | - | 83.35 | 99.5 | [10] |
| RhADH from Rhodococcus R6 | 2-hydroxyacetophenone | CpFDH | - | - | 85.1 | >99 | [11] |
| Yeast ADH | 1-phenyl-2-propanone | Formate/FDH | - | - | - | - | [12] |
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Asymmetric Hydroformylation of Styrene
This protocol is a general guideline and should be optimized for specific ligands and equipment.
Materials:
-
Rhodium precursor (e.g., [Rh(CO)2(acac)])
-
Chiral phosphine/phosphite ligand (e.g., (R,R)-Ph-BPE)
-
Styrene (inhibitor-free)
-
Anhydrous, deoxygenated toluene
-
Syngas (1:1 mixture of H₂ and CO)
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature control
Procedure:
-
Catalyst Preparation (in a glovebox or under inert atmosphere):
-
In a Schlenk flask, dissolve the rhodium precursor (e.g., 0.2 mol%) and the chiral ligand (e.g., 0.4 mol%) in a small amount of anhydrous, deoxygenated toluene.
-
Stir the solution at room temperature for 15-30 minutes to allow for complex formation.
-
-
Reactor Setup:
-
Add the desired amount of anhydrous, deoxygenated toluene to the autoclave.
-
Add the styrene substrate (e.g., 1 mmol).
-
Transfer the prepared catalyst solution to the autoclave via cannula under an inert atmosphere.
-
-
Reaction:
-
Seal the autoclave and purge several times with syngas.
-
Pressurize the reactor to the desired pressure (e.g., 10 bar) with the 1:1 H₂/CO mixture.
-
Heat the reactor to the target temperature (e.g., 60°C) with vigorous stirring.
-
Monitor the reaction progress by analyzing aliquots via GC or HPLC.
-
-
Workup:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.
-
The crude product can be purified by column chromatography on silica gel.
-
Protocol 2: Biocatalytic Reduction using a Whole-Cell System with Cofactor Regeneration
This protocol is a generalized procedure for a whole-cell biotransformation.
Materials:
-
Microbial cells expressing a suitable alcohol dehydrogenase
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
2-Phenylpropanal (substrate)
-
Glucose (for cofactor regeneration)
-
Organic solvent (e.g., hexanes, for extraction)
-
Bioreactor or shaker flask
Procedure:
-
Cell Preparation:
-
Grow the microbial cells to the desired cell density in a suitable growth medium.
-
Harvest the cells by centrifugation and wash with buffer to remove residual media components.
-
Resuspend the cell pellet in the reaction buffer to a specific concentration (e.g., determined by optical density or dry cell weight).
-
-
Bioreduction:
-
In the bioreactor or shaker flask, combine the cell suspension and glucose (as the co-substrate for cofactor regeneration).
-
Begin the reaction by adding the 2-phenylpropanal substrate. The substrate may be added in portions (fed-batch) to avoid toxicity to the cells.
-
Incubate at the optimal temperature for the microorganism (e.g., 30°C) with shaking to ensure adequate mixing and aeration.
-
Monitor the reaction progress by taking samples periodically and analyzing the supernatant for product formation and substrate consumption using GC or HPLC.
-
-
Product Isolation:
-
Once the reaction has reached completion, separate the cells from the reaction mixture by centrifugation or filtration.
-
Extract the aqueous supernatant with an organic solvent (e.g., ethyl acetate or hexanes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude (s)-2-phenylpropanol can be further purified by chromatography if necessary.
-
Visualizations
Experimental Workflow for Asymmetric Hydroformylation
Caption: Workflow for Asymmetric Hydroformylation.
Troubleshooting Logic for Low Enantioselectivity
Caption: Troubleshooting Low Enantioselectivity.
References
- 1. Continuous flow hydroformylation of alkenes in supercritical fluid-ionic liquid biphasic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Towards continuous Rh-hydroformylation of long chain alkenes: handling methodology for the long-term stability of Biphephos in a continuous reactor wi ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY01148A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 6. Cofactor regeneration for sustainable enzymatic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Optimizing mobile phase for chiral HPLC separation of 2-phenylpropanal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the mobile phase for the chiral High-Performance Liquid Chromatography (HPLC) separation of 2-phenylpropanal.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC mode for separating 2-phenylpropanal enantiomers?
A1: Normal-phase (NP) HPLC is frequently used for the chiral separation of compounds like 2-phenylpropanal.[1][2] This mode typically employs a non-polar mobile phase, such as hexane or heptane, with a small amount of a polar modifier, like isopropanol (IPA) or ethanol (EtOH).
Q2: Why is a mobile phase additive necessary for my separation?
A2: Mobile phase additives are often crucial for achieving good peak shape and resolution in chiral separations.[3] For a neutral analyte like 2-phenylpropanal, which has an aldehyde functional group, small amounts of an acidic additive like trifluoroacetic acid (TFA) or acetic acid can improve interactions with the chiral stationary phase (CSP) and reduce peak tailing. The typical concentration for these additives is around 0.1%.[3]
Q3: Can I use reversed-phase (RP) HPLC for this separation?
A3: While normal-phase is more common, reversed-phase HPLC can also be effective, particularly with cyclodextrin-based or certain polysaccharide-based chiral stationary phases.[4][5] An RP mobile phase would typically consist of a mixture of water with acetonitrile or methanol. Optimization would involve adjusting the organic modifier percentage and the pH of the aqueous component with buffers.[5]
Q4: What are chiral mobile phase additives (CMPAs) and should I use them?
A4: A chiral mobile phase additive is an enantiomerically pure compound added to the mobile phase to achieve separation on an achiral stationary phase.[6][7] The CMPA forms transient diastereomeric complexes with the analyte's enantiomers, which allows for their separation.[7][8] While this is a valid technique, the more common and often more robust approach is to use a chiral stationary phase (CSP) with an achiral mobile phase.[7]
Troubleshooting Guide
Issue 1: No separation or very poor resolution (Rs < 1.0) between the enantiomers.
This is a common starting point in method development. The key is to systematically adjust the mobile phase to influence the selectivity of the chiral stationary phase.
| Potential Cause | Suggested Solution | Explanation |
| Incorrect Mobile Phase Strength | In Normal Phase, decrease the percentage of the alcohol modifier (e.g., from 10% IPA to 5% IPA in heptane). | Reducing the polar modifier content increases the retention time and allows for more interaction between the analyte and the CSP, which can improve resolution. |
| Inappropriate Polar Modifier | Switch the alcohol modifier. If using isopropanol (IPA), try ethanol (EtOH) or vice-versa. | Different alcohols can alter the hydrogen bonding interactions between the analyte, the mobile phase, and the CSP, significantly impacting selectivity.[9] |
| Sub-optimal CSP Interaction | Add a small amount (0.1%) of an acidic additive like Trifluoroacetic Acid (TFA) or Acetic Acid to the mobile phase. | For aldehydes, an acidic additive can sharpen peaks and improve the specific interactions required for chiral recognition on the CSP.[3] |
| Unsuitable Stationary Phase | The selected Chiral Stationary Phase (CSP) may not be appropriate for this analyte. | Screen different types of CSPs (e.g., polysaccharide-based vs. cyclodextrin-based) as their separation mechanisms differ.[10] Polysaccharide-based columns are a popular choice for a wide range of chiral compounds. |
// Nodes start [label="Problem:\nPoor or No Separation\n(Rs < 1.0)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Tier 1 Decisions mp_strength [label="Is retention time\nvery short (k < 1)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; modifier_type [label="Have you tried\ndifferent polar modifiers?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; additive [label="Are you using an\nacidic additive?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Tier 2 Actions decrease_mod [label="Action:\nDecrease % Alcohol Modifier\n(e.g., IPA, EtOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; switch_mod [label="Action:\nSwitch Alcohol Type\n(e.g., IPA -> EtOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_acid [label="Action:\nAdd 0.1% TFA\nor Acetic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// End Node end_node [label="Re-evaluate Separation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> mp_strength; mp_strength -> decrease_mod [label="Yes"]; mp_strength -> modifier_type [label="No"];
modifier_type -> switch_mod [label="No"]; modifier_type -> additive [label="Yes"];
additive -> add_acid [label="No"];
decrease_mod -> end_node; switch_mod -> end_node; add_acid -> end_node; additive -> end_node [label="Yes"]; } Caption: Troubleshooting workflow for poor or no chiral separation.
Issue 2: Poor peak shape (tailing or fronting peaks).
Peak asymmetry can compromise resolution and quantification. This is often related to secondary interactions or issues with the mobile phase.
| Potential Cause | Suggested Solution | Explanation |
| Secondary Analyte-Silica Interactions | Add an acidic modifier (0.1% TFA) or a basic modifier (0.1% Diethylamine, DEA).[3] | Even for neutral compounds, additives can block active sites on the silica support, leading to more symmetrical peaks. Since 2-phenylpropanal is neutral, an acid is often a good first choice.[3] |
| Column Overload | Reduce the sample concentration or injection volume. | Injecting too much sample can saturate the stationary phase, leading to broad and asymmetric peaks. |
| Contaminated Column Frit or Head | If using an immobilized CSP, flush with a strong solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF).[11] | Contaminants from previous analyses can build up and affect peak shape. Always check column instructions for solvent compatibility.[11] |
| "Memory Effect" from Previous Additives | Dedicate a column to a specific method or flush thoroughly between methods with different additive types (acid vs. base). | Additives can adsorb to the stationary phase, affecting subsequent analyses.[12] This "memory effect" can persist for many column volumes.[12] |
// Node Definitions MobilePhase [label="{Mobile Phase Composition|Controls interactions and peak shape}", fillcolor="#F1F3F4", fontcolor="#202124"];
Components [label="{Heptane/Hexane| Primary Solvent}|{IPA/EtOH| Polar Modifier}|{TFA/DEA| Additive}", fillcolor="#FFFFFF", fontcolor="#202124"];
Effects [label="{Controls Retention Time (k')| Elution Strength}|{Impacts Selectivity (α)| Chiral Recognition}|{Improves Peak Shape (As)| Reduces Tailing}", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edge Definitions MobilePhase -> Components [label=" Composed of"]; Components:f0 -> Effects:f0 [color="#4285F4"]; Components:f1 -> Effects:f1 [color="#34A853"]; Components:f2 -> Effects:f2 [color="#EA4335"]; } Caption: Relationship between mobile phase components and their chromatographic effects.
Issue 3: Irreproducible retention times and/or resolution.
Lack of reproducibility can invalidate results and is often traced back to the mobile phase preparation or column equilibration.
| Potential Cause | Suggested Solution | Explanation |
| Insufficient Column Equilibration | Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection. | Chiral stationary phases, especially in normal-phase mode, can take a significant amount of time to fully equilibrate with the mobile phase.[12] |
| Mobile Phase Composition Drift | Prepare fresh mobile phase daily. Keep the solvent reservoir covered to prevent selective evaporation of volatile components. | In a hexane/IPA mixture, the more volatile hexane can evaporate faster, changing the mobile phase composition and affecting retention times. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. | Chiral separations can be sensitive to temperature changes, which affect both retention and selectivity.[10] |
| Sample Solvent Mismatch | Dissolve the sample in the mobile phase itself whenever possible. | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and shifting retention times. |
Experimental Protocol: Mobile Phase Screening
This protocol outlines a systematic approach to developing a mobile phase for the chiral separation of 2-phenylpropanal on a polysaccharide-based CSP (e.g., Chiralpak® series).
1. Materials and Equipment:
-
HPLC-grade Heptane (or Hexane)
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Ethanol (EtOH)
-
Trifluoroacetic Acid (TFA)
-
Chiral HPLC column (e.g., Amylose or Cellulose-based, 4.6 x 250 mm, 5 µm)
-
Standard HPLC system with UV detector (detection at ~254 nm)
-
Racemic 2-phenylpropanal standard (concentration ~1 mg/mL in mobile phase)
2. Initial Screening Protocol:
-
Column Installation: Install the chiral column and set the column oven temperature to 25 °C.
-
Initial Mobile Phase: Prepare a mobile phase of 90:10 (v/v) Heptane:IPA .
-
Equilibration: Equilibrate the column at a flow rate of 1.0 mL/min for at least 30 minutes.
-
First Injection: Inject 5-10 µL of the racemic 2-phenylpropanal standard and record the chromatogram.
-
Evaluation: Assess the chromatogram for retention, resolution, and peak shape.
3. Optimization Strategy:
Based on the initial results, proceed with the following adjustments. Ensure the column is re-equilibrated for at least 15-20 minutes after every change in mobile phase composition.
| Step | Parameter to Change | Example Mobile Phases to Test | Objective |
| 1. Adjust Modifier % | Isopropanol (IPA) concentration | 95:5 Heptane:IPA80:20 Heptane:IPA | To find the optimal balance between retention time and resolution. |
| 2. Change Modifier Type | Switch from IPA to Ethanol (EtOH) | 90:10 Heptane:EtOH85:15 Heptane:EtOH | To alter selectivity, as EtOH may provide different interactions. |
| 3. Introduce Additive | Add Trifluoroacetic Acid (TFA) | 90:10 Heptane:IPA + 0.1% TFA90:10 Heptane:EtOH + 0.1% TFA | To improve peak symmetry and potentially enhance resolution.[3] |
By following this systematic approach, researchers can efficiently identify a suitable mobile phase composition for the robust and reproducible chiral separation of 2-phenylpropanal.
References
- 1. Chromatographic separation of phenylpropanol enantiomers on a quinidine carbamate-type chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chiraltech.com [chiraltech.com]
- 4. Chiral Stationary Phases for HPLC | Analytics and Sample Preparation | Merck [merckmillipore.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Chiral mobile phase additives in HPLC enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chiraltech.com [chiraltech.com]
- 12. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
A Comparative Guide to Determining Enantiomeric Excess of (S)-2-Phenylpropanal
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and the development of chiral drugs. This guide provides a comprehensive comparison of chiral Gas Chromatography (GC) with alternative methods for determining the enantiomeric excess of (S)-2-phenylpropanal, a key chiral building block.
This publication will delve into the experimental protocols and performance data of Chiral Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the enantiomeric analysis of 2-phenylpropanal, also known as hydratropic aldehyde.
Chiral Gas Chromatography: A High-Resolution Approach
Chiral GC is a powerful technique for separating and quantifying enantiomers in the gas phase. The separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers, leading to different retention times. Cyclodextrin-based CSPs are particularly effective for the separation of a wide range of chiral compounds, including aromatic aldehydes like 2-phenylpropanal.
Experimental Protocol for Chiral GC Analysis of 2-Phenylpropanal
A robust method for the chiral GC analysis of 2-phenylpropanal utilizes a cyclodextrin-based capillary column. The following protocol provides a starting point for method development.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Chiral Capillary Column: Hydroxypropyl-β-cyclodextrin (e.g., HP-β-DEX) or a similar derivatized cyclodextrin column.
-
Carrier Gas: Hydrogen or Helium
GC Conditions:
-
Injection Port Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 1 minute
-
Ramp: 5 °C/min to 150 °C
-
Hold: 5 minutes at 150 °C
-
-
Carrier Gas Flow Rate: 1.5 mL/min (constant flow)
-
Injection Volume: 1 µL (split injection, ratio 50:1)
-
Sample Preparation: Dilute the sample in a suitable solvent such as dichloromethane or hexane.
Calculation of Enantiomeric Excess (% ee):
% ee = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100
Where Area₁ and Area₂ are the peak areas of the two enantiomers.
Logical Workflow for Chiral GC Analysis
Figure 1. Workflow for determining the enantiomeric excess of 2-phenylpropanal using chiral GC.
Comparison with Alternative Methods
While chiral GC is a highly effective method, other analytical techniques can also be employed for determining the enantiomeric excess of chiral aldehydes. The choice of method often depends on the specific requirements of the analysis, such as sample matrix, required sensitivity, and available instrumentation.
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers with a chiral stationary phase in the gas phase. | Differential interaction of enantiomers with a chiral stationary phase in the liquid phase. | Formation of diastereomeric complexes with a chiral solvating agent or derivatizing agent, leading to distinct NMR signals. |
| Sample Volatility | Required | Not required | Not required |
| Resolution | Excellent | Very Good to Excellent | Good, depends on the chiral auxiliary and magnetic field strength. |
| Sensitivity | High (FID) | High (UV, MS detectors) | Lower, requires higher sample concentration. |
| Speed | Fast | Moderate to Fast | Moderate, includes sample preparation and data acquisition. |
| Sample Preparation | Simple dilution | Mobile phase preparation, potential derivatization. | Addition of chiral solvating/derivatizing agent. |
| Instrumentation Cost | Moderate | High | Very High |
| Solvent Consumption | Low | High | Low |
Table 1. Comparison of analytical methods for determining the enantiomeric excess of 2-phenylpropanal.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used technique for the separation of enantiomers. For compounds like 2-phenylpropanal, which are structurally similar to phenylpropanols, polysaccharide-based chiral stationary phases (e.g., cellulose or amylose derivatives) are often effective.[1]
Typical Experimental Conditions for Chiral HPLC:
-
Column: Polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common choice. The ratio is optimized to achieve the best separation.[2]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.[2]
-
Detection: UV detector at a wavelength where the analyte absorbs (e.g., 254 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[3] These agents form diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum. The ratio of the integrals of these signals corresponds to the enantiomeric ratio.
Workflow for NMR-based ee Determination:
Figure 2. Workflow for determining enantiomeric excess using NMR spectroscopy with a chiral solvating agent.
Conclusion
For the determination of the enantiomeric excess of this compound, chiral GC offers a highly efficient and sensitive method with relatively low operational costs compared to HPLC and NMR. Its requirement for sample volatility is well-suited for this particular analyte. Chiral HPLC provides a robust alternative, especially when dealing with less volatile compounds or complex matrices. NMR spectroscopy, while having lower sensitivity, offers a valuable tool for direct observation of diastereomeric interactions and can be used without chromatographic separation. The selection of the most appropriate technique will ultimately depend on the specific analytical needs, available resources, and the desired level of accuracy and precision.
References
A Comparative Guide to the Validation of Analytical Methods for (s)-2-Phenylpropanal Analysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of chiral compounds is paramount. This guide provides a comparative overview of validated analytical methods for the analysis of (s)-2-Phenylpropanal, a key chiral intermediate in the synthesis of various pharmaceuticals. The comparison focuses on Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC), offering insights into their performance based on experimental data for structurally similar aromatic chiral compounds.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method hinges on a variety of factors, including sensitivity, linearity, and the specific requirements of the analysis. The following tables summarize the quantitative performance of chiral GC, HPLC, and SFC methods based on validated data for aromatic aldehydes and related chiral molecules, providing a benchmark for the analysis of this compound.
Table 1: Comparison of Method Validation Parameters
| Parameter | Chiral Gas Chromatography (GC-FID) | Chiral High-Performance Liquid Chromatography (HPLC-UV) | Chiral Supercritical Fluid Chromatography (SFC-MS/MS) |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 15 - 20 ng/mL[1] | 0.02 - 0.05 mg/L |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 45 - 60 ng/mL[1] | 0.05 - 0.11 mg/L |
| Linearity Range (r²) | 1 - 1000 µg/mL (≥0.999)[2] | 5 - 150 µg/mL (>0.999)[1] | 1.25 - 1250 ng/mL (≥0.998)[3] |
| Accuracy (% Recovery) | 95 - 105% | 100.5 - 102.3%[1] | 95.6 - 100.2% |
| Precision (%RSD) | < 2% | < 1.0%[1] | < 4.0% |
| Resolution (Rs) | > 1.5 | > 2.0[3] | > 2.5 |
Note: The data presented is compiled from validated methods for structurally similar chiral aromatic compounds and serves as an estimation for the analysis of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for each technique, based on established methods for analogous chiral compounds.
Chiral Gas Chromatography (GC-FID) Protocol
This method is suitable for the enantioselective analysis of volatile aromatic aldehydes.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: Chiral capillary column (e.g., β-cyclodextrin-based, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 180 °C at 5 °C/min, and hold for 5 minutes.
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Samples are dissolved in a suitable solvent (e.g., dichloromethane or hexane) to a final concentration within the linear range of the method.
Chiral High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is widely used for the enantiomeric separation of a broad range of chiral compounds.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based, such as Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) at a flow rate of 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are dissolved in the mobile phase to a concentration within the calibrated range.
Chiral Supercritical Fluid Chromatography (SFC-MS/MS) Protocol
SFC offers a "green" alternative with faster analysis times and is particularly advantageous for preparative separations.
-
Instrumentation: SFC system coupled with a tandem mass spectrometer (MS/MS).
-
Column: Chiral stationary phase column suitable for SFC (e.g., amylose or cellulose-based, 150 mm x 4.6 mm, 3 µm).
-
Mobile Phase: Supercritical CO₂ as the main solvent with a modifier such as methanol or ethanol (e.g., gradient of 5% to 40% modifier over 5 minutes) at a flow rate of 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) for specific transitions of the analyte.
-
Sample Preparation: Samples are dissolved in the modifier solvent.
Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of a chiral analytical method.
References
Comparison of different chiral catalysts for (s)-2-Phenylpropanal synthesis
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of (s)-2-phenylpropanal, a valuable chiral building block in the pharmaceutical and fragrance industries, has been approached through various catalytic strategies. This guide provides an objective comparison of different chiral catalyst types—biocatalysts, metal complexes, and organocatalysts—for the synthesis of this important aldehyde. The performance of these catalysts is evaluated based on key metrics such as enantiomeric excess (ee%), yield, and reaction conditions, supported by experimental data from the literature.
Performance Comparison of Chiral Catalysts
The synthesis of enantiomerically pure this compound can be achieved through direct asymmetric synthesis or via kinetic resolution of the racemic aldehyde. The following tables summarize the performance of different catalytic systems.
Biocatalytic Approaches: Reductive Kinetic Resolution
Biocatalysis offers a highly selective route to obtaining the corresponding alcohol, (S)-2-phenylpropanol, from racemic 2-phenylpropanal through reductive dynamic kinetic resolution. This method is noteworthy for its high enantioselectivity and potential for high product titers.
| Catalyst System | Substrate | Product | Yield (%) | ee% (s) | Key Reaction Conditions |
| Engineered Candida tenuis xylose reductase (CtXR D51A) | Racemic 2-phenylpropanal | (S)-2-phenylpropanol | >99 (conversion) | 93.1 | Whole-cell biocatalyst with NADH recycling (formate dehydrogenase), phosphate buffer.[1] |
| Recombinant horse-liver alcohol dehydrogenase (ADH) | Racemic 2-phenylpropanal | (S)-2-phenylpropanol | Not specified | 100 | Isolated enzyme with NADH cofactor regeneration.[2] |
| Saccharomyces cerevisiae | Racemic 2-phenylpropanal | (S)-2-phenylpropanol | Not specified | Low | Whole-cell biocatalyst.[3] |
Metal Catalysis: Asymmetric Hydroformylation
Rhodium-catalyzed asymmetric hydroformylation of styrene represents a direct, atom-economical approach to this compound. The choice of chiral ligand is crucial for achieving high regioselectivity (to the branched aldehyde) and enantioselectivity.
| Catalyst System | Substrate | Product | Yield (%) | ee% (s) | Key Reaction Conditions |
| Rhodium / Chiral Diphosphine Ligand | Styrene | 2-phenylpropanal | Not specified | up to 50 | Specific chiral diphosphine ligand not detailed in snippet.[4] |
| Rhodium / Bidentate Phosphine,P-Chiral Phosphorodiamidite Ligands (BettiPhos) | Vinyl Esters/Amides | Corresponding branched aldehydes | Not specified | up to 97 | High regioselectivity (b/l >1000). While not directly on styrene, this indicates high potential for similar substrates.[5] |
Organocatalysis: Asymmetric α-Functionalization
Organocatalysis provides a metal-free alternative for the synthesis of chiral aldehydes. However, the direct enantioselective synthesis of this compound has proven challenging, with studies often focusing on the functionalization of the racemic aldehyde, which has so far yielded moderate enantioselectivity.
| Catalyst System | Substrate | Product | Yield (%) | ee% | Key Reaction Conditions |
| Primary Aminocatalysts | 2-Phenylpropanal | α-chloro-2-phenylpropanal | Good | Moderate | Enantioselective α-chlorination.[6] |
Experimental Protocols
Biocatalytic Reductive Dynamic Kinetic Resolution of Racemic 2-Phenylpropanal
This protocol is based on the use of an engineered xylose reductase whole-cell biocatalyst.[1]
-
Catalyst Preparation: E. coli cells co-expressing the D51A mutant of Candida tenuis xylose reductase (CtXR D51A) and a yeast formate dehydrogenase are cultivated and lyophilized.
-
Reaction Setup: The lyophilized cells are rehydrated in a phosphate buffer.
-
Reaction Execution: Racemic 2-phenylpropanal (e.g., 1 M) is added to the whole-cell biocatalyst suspension. The substrate-to-catalyst ratio is a critical parameter to optimize for both enantiomeric excess and conversion. A typical ratio might be 3.4 g of substrate per gram of cell dry weight.
-
Monitoring and Work-up: The reaction progress is monitored by techniques such as gas chromatography (GC) to determine conversion and enantiomeric excess. Upon completion, the product, (S)-2-phenylpropanol, is extracted from the aqueous phase.
Rhodium-Catalyzed Asymmetric Hydroformylation of Styrene
The following is a general procedure for the rhodium-catalyzed hydroformylation of styrenes.[7]
-
Catalyst Pre-formation: In a glovebox, a rhodium precursor (e.g., [Rh(COD)Cl]₂) and a chiral phosphine-based ligand are dissolved in a degassed solvent (e.g., toluene).
-
Reaction Setup: The catalyst solution and the substrate (styrene) are charged into a high-pressure reactor.
-
Reaction Execution: The reactor is pressurized with syngas (a mixture of CO and H₂) to the desired pressure and heated to the reaction temperature. The reaction is stirred for the specified time.
-
Analysis and Purification: After cooling and depressurizing the reactor, the product mixture is analyzed by GC or HPLC to determine the yield, regioselectivity (branched vs. linear aldehyde), and enantiomeric excess. The product, this compound, is then purified by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the overall workflow for the synthesis of this compound via different catalytic routes and a representative catalytic cycle.
Caption: Overview of synthetic routes to this compound.
Caption: General mechanism of organocatalytic enamine activation.
Conclusion
The choice of catalytic system for the synthesis of this compound or its derivatives depends on the specific requirements of the process, including the desired final product (aldehyde vs. alcohol), scalability, and economic factors.
-
Biocatalysis , particularly reductive dynamic kinetic resolution, stands out for its exceptional enantioselectivity, often approaching 100% ee for the corresponding (S)-alcohol. The use of whole-cell systems with engineered enzymes demonstrates high product titers, making it a competitive option for industrial-scale production.[1]
-
Metal catalysis via asymmetric hydroformylation offers a direct and atom-efficient route to the chiral aldehyde from a readily available starting material. While high enantioselectivities have been achieved for related substrates, further optimization of chiral ligands specifically for the hydroformylation of styrene to this compound is an active area of research.
-
Organocatalysis presents a metal-free approach. However, for the direct asymmetric synthesis of α-branched aldehydes like 2-phenylpropanal, achieving high enantioselectivity remains a significant challenge. Current research shows more promise in the functionalization of the aldehyde rather than its direct enantioselective synthesis from prochiral precursors.[6]
For researchers and drug development professionals, the biocatalytic route offers the most mature and highly selective method for accessing the chiral scaffold of this compound, albeit in the form of the alcohol which can then be oxidized if the aldehyde is required. Asymmetric hydroformylation remains a promising and more direct route, contingent on the development of more effective catalyst systems.
References
- 1. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the Organocatalytic Chlorination of 2-Phenylpropanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Study of (s)-2-Phenylpropanal and Cinnamaldehyde Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of aldehydes is paramount for predictable and efficient synthesis. This guide provides a detailed comparative analysis of (s)-2-Phenylpropanal and cinnamaldehyde, focusing on their performance in key organic reactions and their biological activities. The information presented is supported by available experimental data to facilitate informed decisions in research and development.
Executive Summary
This compound and cinnamaldehyde, while both aromatic aldehydes, exhibit distinct reactivity profiles owing to their structural differences. Cinnamaldehyde's α,β-unsaturated system renders it susceptible to conjugate additions and imparts a broader range of biological activities. In contrast, this compound, a chiral aldehyde, offers opportunities for stereoselective transformations. This guide dissects their reactivity in oxidation, reduction, aldol condensation, and Michael addition reactions, alongside a comparison of their biological impact.
Structural and Electronic Properties
| Compound | Structure | Key Features |
| This compound | Chiral center at the α-carbon, saturated aldehyde. | |
| Cinnamaldehyde | α,β-unsaturated system, conjugated with a phenyl ring. |
The defining structural difference is the presence of a carbon-carbon double bond in conjugation with the carbonyl group in cinnamaldehyde. This conjugation delocalizes electron density, making the β-carbon electrophilic and susceptible to nucleophilic attack (Michael addition)[1][2]. In contrast, the reactivity of this compound is primarily centered on the carbonyl carbon.
Comparative Reactivity Analysis
Oxidation
Both aldehydes can be oxidized to their corresponding carboxylic acids. However, the reaction conditions and kinetics can differ.
Cinnamaldehyde: Oxidation can be complex, potentially yielding a variety of products including cinnamic acid, benzaldehyde, and benzoic acid, depending on the oxidizing agent and reaction conditions[3]. The oxidation with potassium permanganate (KMnO4) can lead to the cleavage of the double bond. The oxidation of cinnamaldehyde with oxygen is a second-order reaction with an activation energy of 18.57 kJ mol⁻¹ between 308–338 K[4].
Table 1: Comparison of Oxidation Reactions
| Feature | This compound | Cinnamaldehyde |
| Primary Product | 2-Phenylpropanoic acid | Cinnamic acid (or other products depending on conditions) |
| Reaction Complexity | Generally straightforward | Can be complex with potential for side reactions and double bond cleavage[3] |
| Kinetic Data | Not readily available for chemical oxidation | Second-order with respect to oxygen (Ea = 18.57 kJ mol⁻¹)[4] |
Reduction
The reduction of both aldehydes yields the corresponding alcohols. The presence of the double bond in cinnamaldehyde introduces the possibility of selective reduction.
Cinnamaldehyde: Reduction can selectively target the carbonyl group to yield cinnamyl alcohol, or the double bond to produce hydrocinnamaldehyde, or both to give 3-phenylpropanol. Sodium borohydride (NaBH₄), a common reducing agent, can be used for this purpose[6][7][8].
This compound: Reduction with hydride reagents like NaBH₄ or via enzymatic methods yields (s)-2-phenylpropanol[9][10][11][12][13]. Enzymatic reduction has been studied in detail, with a Candida tenuis xylose reductase mutant (CtXR D51A) showing high catalytic efficiency (43 x 10³ s⁻¹ M⁻¹) for this compound[13].
Table 2: Comparison of Reduction Reactions
| Feature | This compound | Cinnamaldehyde |
| Primary Product | (s)-2-Phenylpropanol | Cinnamyl alcohol, hydrocinnamaldehyde, or 3-phenylpropanol |
| Selectivity | Reduction of the carbonyl group | Selective reduction of carbonyl vs. double bond is possible |
| Kinetic Data | Enzymatic kinetics available (e.g., CtXR D51A kcat/Km = 43 x 10³ s⁻¹ M⁻¹)[13] | Chemical reduction kinetics not readily available in a comparative context |
Aldol Condensation
Aldol condensation is a fundamental carbon-carbon bond-forming reaction for aldehydes with α-hydrogens.
Cinnamaldehyde: Lacking α-hydrogens, cinnamaldehyde can only act as an electrophilic partner in crossed aldol condensations[5][14][15][16][17][18]. The reverse reaction, the retro-aldol condensation, has been studied kinetically.
Table 3: Comparison of Aldol Condensation Reactivity
| Feature | This compound | Cinnamaldehyde |
| Role in Reaction | Nucleophile (enolate) and Electrophile | Electrophile only (in crossed aldol reactions) |
| Self-Condensation | Possible | Not possible |
| Kinetic Data | Not readily available | Retro-aldol kinetics have been studied |
Michael Addition
The Michael addition is a 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Cinnamaldehyde: As a classic Michael acceptor, cinnamaldehyde readily undergoes this reaction with a variety of nucleophiles[1][2]. The electrophilicity of the β-carbon is enhanced by the conjugated system.
This compound: Lacking the α,β-unsaturated system, this compound does not undergo Michael addition. Nucleophilic attack occurs directly at the carbonyl carbon (1,2-addition).
Table 4: Comparison of Michael Addition Reactivity
| Feature | This compound | Cinnamaldehyde |
| Reactivity | Not a Michael acceptor | Readily undergoes Michael addition |
| Site of Nucleophilic Attack | Carbonyl carbon (1,2-addition) | β-carbon (1,4-addition)[1][2] |
Biological Activity
Both aldehydes exhibit biological activity, but their profiles and potencies differ.
Cinnamaldehyde: It is well-documented to possess a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties[19][20][21][22][23][24][25]. Its cytotoxicity against various cancer cell lines has been reported, with IC50 values varying depending on the cell line. For instance, against osteosarcoma cell lines 143B and MG63, IC50 values were 67.95 µM and 56.68 µM, respectively[24]. The antimicrobial activity is also significant, with MIC values against various bacteria and fungi reported in numerous studies.
This compound: Information on the biological activity of this compound is less extensive. It is known to be used in the fragrance industry and is a metabolite in some biological systems[26][27]. While some sources suggest potential antimicrobial properties, quantitative data such as IC50 or MIC values for direct comparison with cinnamaldehyde are scarce.
Table 5: Comparison of Biological Activity
| Feature | This compound | Cinnamaldehyde |
| Antimicrobial Activity | Suggested, but limited quantitative data available. | Well-documented against a broad spectrum of bacteria and fungi[19][20][21][23][25]. |
| Cytotoxicity | Limited data available. | Demonstrated against various cancer cell lines with reported IC50 values[24]. |
| Other Activities | Fragrance component, metabolite[26][27]. | Anti-inflammatory, antioxidant, and insecticidal properties reported. |
Experimental Protocols
Detailed experimental protocols for the key reactions are provided below. These are generalized procedures and may require optimization for specific substrates and scales.
Oxidation of Cinnamaldehyde with Potassium Permanganate
Materials: Cinnamaldehyde, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), ethanol, water, sodium bisulfite.
Procedure:
-
Dissolve cinnamaldehyde in ethanol in a flask.
-
In a separate beaker, prepare a solution of KMnO₄ and NaOH in water.
-
Cool the cinnamaldehyde solution in an ice bath.
-
Slowly add the KMnO₄ solution to the cinnamaldehyde solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring for 1-2 hours at room temperature.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture to remove the manganese dioxide.
-
Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid product.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
Reduction of this compound with Sodium Borohydride
Materials: this compound, sodium borohydride (NaBH₄), methanol, water, diethyl ether, hydrochloric acid.
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add NaBH₄ portion-wise to the solution with stirring[7][8][28][29].
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
Quench the reaction by slowly adding water.
-
Add dilute hydrochloric acid to neutralize the excess NaBH₄ and decompose the borate esters.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude alcohol.
-
Purify the product by distillation or column chromatography.
Crossed Aldol Condensation of Cinnamaldehyde with Acetone
Materials: Cinnamaldehyde, acetone, sodium hydroxide (NaOH), ethanol, water.
Procedure:
-
In a flask, dissolve cinnamaldehyde and acetone in ethanol.
-
In a separate beaker, prepare a solution of NaOH in water.
-
Slowly add the NaOH solution to the aldehyde/ketone mixture with stirring[5][14][15][16][17][18].
-
A precipitate should form. Continue stirring for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water and then with a small amount of cold ethanol.
-
Recrystallize the product from ethanol to obtain the purified α,β-unsaturated ketone.
Visualizing Reaction Pathways
Caption: Oxidation pathways of cinnamaldehyde and this compound.
Caption: Reduction pathways of cinnamaldehyde and this compound.
Caption: Comparative reactivity of cinnamaldehyde and this compound.
Conclusion
The reactivity of cinnamaldehyde is dominated by its conjugated system, making it a versatile substrate for both 1,2- and 1,4-additions and a compound with significant biological activity. In contrast, this compound's reactivity is primarily that of a typical chiral aldehyde, offering a platform for stereoselective synthesis. The choice between these two aldehydes will depend on the desired synthetic outcome and the specific reactivity required for the target transformation. Further quantitative kinetic studies on the chemical reactions of this compound would be invaluable for a more precise comparison and for optimizing its use in synthetic applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. brainly.com [brainly.com]
- 4. Characteristics and hazards of the cinnamaldehyde oxidation process - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. webassign.net [webassign.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buy 2-Phenylpropanal (EVT-522104) | 93-53-8 [evitachem.com]
- 10. researchgate.net [researchgate.net]
- 11. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. amherst.edu [amherst.edu]
- 15. magritek.com [magritek.com]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. trans-Cinnamaldehyde as a Novel Candidate to Overcome Bacterial Resistance: An Overview of In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. 2-Phenylpropanal | C9H10O | CID 7146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. This compound | C9H10O | CID 5478986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. studylib.net [studylib.net]
- 29. jurnal.ugm.ac.id [jurnal.ugm.ac.id]
(s)-2-Phenylpropanal: A Superior Chiral Aldehyde in Asymmetric Synthesis
In the landscape of chiral building blocks for pharmaceutical and fine chemical synthesis, (s)-2-phenylpropanal emerges as a molecule of significant interest. Its unique structural features, combining an aromatic ring with a chiral center alpha to the aldehyde functionality, confer distinct advantages in various asymmetric transformations. This guide provides a comparative overview of this compound, supported by available experimental data, to aid researchers, scientists, and drug development professionals in its effective application.
While direct comparative studies showcasing the performance of this compound against other chiral aldehydes under identical conditions are limited in the publicly available literature, this guide consolidates key experimental findings that highlight its utility and potential superiority in specific contexts.
Key Advantages of this compound
The primary advantages of utilizing this compound in asymmetric synthesis stem from its stereochemical and electronic properties:
-
Stereocontrol: The phenyl group in close proximity to the stereocenter provides a significant steric influence, enabling high levels of stereocontrol in nucleophilic additions to the carbonyl group and in reactions at the alpha-position.
-
Electronic Effects: The aromatic ring can participate in π-stacking interactions and electronically influence the reactivity of the aldehyde, which can be exploited in catalyst-substrate interactions to enhance enantioselectivity.
-
Versatility: It serves as a precursor to a range of valuable chiral molecules, including 2-arylpropionic acids (e.g., profens) and chiral amines, which are important pharmacophores.
Performance in Asymmetric Reactions: Experimental Data
The following sections present available quantitative data and experimental protocols for key asymmetric reactions involving this compound.
Enantioselective Enzymatic Reduction
Enzymatic reductions offer a green and highly selective method for the synthesis of chiral alcohols. This compound is a substrate for various oxidoreductases, leading to the production of the corresponding (S)-2-phenyl-1-propanol, a valuable chiral building block.
Table 1: Comparison of Biocatalysts for the Reduction of Racemic 2-Phenylpropanal
| Biocatalyst | Substrate Concentration (mM) | Conversion (%) | Enantiomeric Excess (ee) of (S)-2-phenyl-1-propanol (%) | Reaction Time (h) | Reference |
| Saccharomyces cerevisiae (whole cells) | 10 | >95 | 85 | 24 | [1] |
| Recombinant horse liver ADH (E. coli) | 10 | >99 | >99 | 8 | [1] |
| Candida tenuis xylose reductase (CtXR D51A mutant) | 1000 | >99 | 93.1 | 48 | [2] |
Experimental Protocol: Enzymatic Reduction using Recombinant Horse Liver ADH [1]
-
Reaction Setup: A two-phase system is employed due to the low aqueous solubility of the substrate and product. The reaction mixture consists of a buffer phase (e.g., Tris-HCl) and an organic phase (e.g., n-heptane).
-
Reagents:
-
Racemic 2-phenylpropanal
-
Recombinant horse liver alcohol dehydrogenase (ADH) expressed in E. coli
-
NADH (cofactor)
-
Ethanol (for cofactor regeneration)
-
-
Procedure:
-
The buffer phase containing the enzyme, NADH, and ethanol is prepared.
-
The organic phase containing the substrate, 2-phenylpropanal, is added.
-
The reaction is stirred at a controlled temperature (e.g., 30°C).
-
Samples are withdrawn at regular intervals and analyzed by chiral gas chromatography (GC) to determine conversion and enantiomeric excess.
-
Organocatalytic Asymmetric Chlorination
The direct asymmetric α-functionalization of aldehydes is a powerful tool in organic synthesis. However, achieving high enantioselectivity with α-branched aldehydes like 2-phenylpropanal can be challenging.
Table 2: Organocatalytic α-Chlorination of 2-Phenylpropanal
| Catalyst | Chlorinating Agent | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Primary aminocatalyst | N-Chlorosuccinimide (NCS) | Toluene | 85 | 40 | [3] |
Experimental Protocol: Organocatalytic α-Chlorination [3]
-
Reaction Setup: The reaction is carried out in an inert atmosphere (e.g., argon).
-
Reagents:
-
2-Phenylpropanal
-
Primary aminocatalyst (e.g., a derivative of a primary amine)
-
N-Chlorosuccinimide (NCS)
-
Anhydrous solvent (e.g., toluene)
-
-
Procedure:
-
To a solution of 2-phenylpropanal and the catalyst in the solvent, NCS is added portion-wise at a controlled temperature (e.g., 0°C).
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is purified by column chromatography.
-
The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
-
Comparison with Other Chiral Aldehydes
As previously noted, direct experimental comparisons are scarce. However, we can infer some potential advantages of this compound based on general principles of stereoselective synthesis.
-
vs. Aliphatic Chiral Aldehydes (e.g., 2-Methylbutanal): The phenyl group of this compound offers a larger and more rigid steric directing group compared to the alkyl groups in aliphatic chiral aldehydes. This can lead to higher diastereoselectivity and enantioselectivity in many reactions, as the catalyst or reagent can more effectively differentiate between the two faces of the enolate or enamine intermediate. Furthermore, the aromatic ring can engage in non-covalent interactions (e.g., π-π stacking) with chiral catalysts or reagents, providing an additional handle for stereocontrol that is absent in aliphatic aldehydes.
-
vs. Other Aromatic Chiral Aldehydes (e.g., 2-Phenylpropanal derivatives): The performance of this compound can be modulated by introducing substituents on the phenyl ring. Electron-donating or electron-withdrawing groups can alter the electronic properties of the aldehyde, influencing its reactivity and interaction with catalysts. This provides an opportunity for fine-tuning reaction outcomes.
-
vs. α,β-Unsaturated Chiral Aldehydes (e.g., Cinnamaldehyde derivatives): While both classes of aldehydes are valuable, they participate in different types of asymmetric reactions. This compound is primarily used for reactions at the carbonyl carbon and the α-carbon. In contrast, α,β-unsaturated chiral aldehydes are key substrates in conjugate addition reactions (e.g., Michael additions) and cycloadditions. The choice between these aldehydes is therefore dictated by the desired synthetic transformation.
Conclusion
This compound is a valuable and versatile chiral building block in asymmetric synthesis. Its distinct steric and electronic properties, conferred by the α-phenyl group, provide significant advantages in controlling stereoselectivity in a variety of chemical transformations. While the body of literature directly comparing its performance to other chiral aldehydes is not extensive, the available data on its application in enzymatic reductions and organocatalytic reactions underscores its potential for achieving high levels of stereocontrol. For researchers and professionals in drug development and fine chemical synthesis, this compound represents a powerful tool for the construction of complex chiral molecules. Further research involving direct comparative studies would be invaluable in fully elucidating its relative advantages and expanding its application in asymmetric synthesis.
References
- 1. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 2. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of biocatalytic methods for (s)-2-Phenylpropanal synthesis
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure synthesis of chiral aldehydes, such as (s)-2-phenylpropanal, is of significant interest in the pharmaceutical and fragrance industries due to the distinct biological activities of different enantiomers. Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. This guide provides a comparative overview of two potential biocatalytic strategies for the synthesis of this compound, focusing on their reproducibility, efficiency, and experimental protocols.
Method 1: Stereospecific Isomerization of (S)-Styrene Oxide using Styrene Oxide Isomerase (SOI)
This method relies on the enzyme Styrene Oxide Isomerase (SOI), which catalyzes the Meinwald rearrangement of an epoxide to an aldehyde. A key advantage of SOI is its stereospecificity, meaning the chirality of the starting epoxide is retained in the final aldehyde product. Therefore, to produce this compound, (S)-styrene oxide is required as the substrate.
Data Presentation
| Parameter | Styrene Oxide Isomerase (SOI) Method |
| Biocatalyst | Whole cells of E. coli expressing SOI |
| Substrate | (S)-Styrene Oxide |
| Product | This compound |
| Enantiomeric Excess (ee) | >99% (dependent on the purity of the starting material)[1][2] |
| Yield | High (up to 80% reported for phenylacetaldehyde synthesis)[3] |
| Reaction Conditions | Aqueous buffer (e.g., phosphate buffer, pH 7.0), often in a two-phase system with an organic solvent (e.g., n-hexadecane) to improve substrate availability and reduce product inhibition.[3][4] |
| Reproducibility | High, due to the stereospecific nature of the enzyme. The primary variable affecting reproducibility is the enantiomeric purity of the starting (S)-styrene oxide. |
Experimental Protocol
1. Biocatalyst Preparation:
-
The gene encoding for a styrene oxide isomerase (e.g., from Pseudomonas putida S12) is cloned into an appropriate expression vector (e.g., pET vector) and transformed into a suitable host strain (e.g., E. coli BL21(DE3)).
-
The recombinant E. coli cells are cultivated in a suitable medium (e.g., LB broth) with an inducer (e.g., IPTG) to trigger the expression of the SOI enzyme.
-
The cells are harvested by centrifugation and can be used as a whole-cell biocatalyst, either as a suspension in buffer or after lyophilization for long-term storage.
2. Biocatalytic Reaction:
-
A two-phase reaction system is prepared in a sealed reaction vessel. The aqueous phase consists of a phosphate buffer (e.g., 50 mM, pH 7.0) containing the whole-cell biocatalyst.
-
The organic phase, typically a biocompatible solvent like n-hexadecane, contains the substrate, (S)-styrene oxide. The use of a two-phase system helps to overcome the low aqueous solubility of the substrate and product, and can mitigate substrate and product inhibition.[3][4]
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation to ensure proper mixing of the two phases.
-
The progress of the reaction is monitored by periodically taking samples from the organic phase and analyzing them by gas chromatography (GC) to determine the conversion of (S)-styrene oxide and the formation of this compound.
3. Product Isolation and Analysis:
-
Upon completion of the reaction, the organic phase is separated from the aqueous phase.
-
The this compound can be purified from the organic solvent by methods such as distillation or chromatography.
-
The enantiomeric excess of the product is determined by chiral GC analysis.
Workflow Diagram
Caption: Workflow for the synthesis of this compound using Styrene Oxide Isomerase.
Method 2: Lipase-Mediated Kinetic Resolution of Racemic 2-Phenylpropanal (A Proposed Approach)
While not yet explicitly reported in the literature for 2-phenylpropanal, lipase-catalyzed kinetic resolution is a well-established and highly reproducible method for the separation of enantiomers of structurally similar compounds, such as 2-phenyl-1-propanol and 2-arylpropionic acids.[5][6] This section outlines a proposed methodology based on these established principles. The method involves the enantioselective reaction of one enantiomer of racemic 2-phenylpropanal, leaving the other, desired (s)-enantiomer, unreacted. A common reaction for this purpose is transesterification.
Data Presentation (Hypothetical)
| Parameter | Lipase-Mediated Kinetic Resolution |
| Biocatalyst | Immobilized Lipase (e.g., Candida antarctica Lipase B - CALB) |
| Substrate | Racemic 2-Phenylpropanal |
| Co-substrate/Acyl Donor | Vinyl acetate or other suitable acyl donor |
| Product | This compound (unreacted) and (R)-2-phenylpropyl acetate (product) |
| Enantiomeric Excess (ee) | Potentially high for both product and remaining substrate, dependent on the lipase's enantioselectivity. |
| Yield | Theoretical maximum of 50% for the desired (s)-enantiomer. |
| Reaction Conditions | Anhydrous organic solvent (e.g., hexane, toluene) to prevent hydrolysis. |
| Reproducibility | Expected to be high, as lipase-catalyzed resolutions are generally robust and reproducible processes. |
Experimental Protocol (Proposed)
1. Biocatalyst and Reaction Setup:
-
Immobilized lipase (e.g., Novozym 435, which is CALB immobilized on acrylic resin) is used to facilitate easy separation and reuse.
-
The reaction is set up in a sealed, moisture-free vessel containing an anhydrous organic solvent (e.g., hexane).
2. Biocatalytic Reaction:
-
Racemic 2-phenylpropanal and an acyl donor (e.g., vinyl acetate) are added to the reaction vessel containing the immobilized lipase.
-
The reaction mixture is incubated at a controlled temperature (e.g., 40-50°C) with gentle agitation.
-
The progress of the reaction is monitored by GC to determine the conversion of the starting material and the formation of the acetylated product. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the product.
3. Product Isolation and Analysis:
-
The immobilized lipase is removed by simple filtration.
-
The solvent and excess acyl donor are removed under reduced pressure.
-
The remaining this compound and the product, (R)-2-phenylpropyl acetate, are separated by column chromatography.
-
The enantiomeric excess of both the unreacted aldehyde and the ester product are determined by chiral GC analysis.
Logical Relationship Diagram
Caption: Proposed kinetic resolution of racemic 2-phenylpropanal using a lipase.
Comparison and Conclusion
| Feature | Styrene Oxide Isomerase (SOI) Method | Lipase-Mediated Kinetic Resolution (Proposed) |
| Theoretical Yield | 100% | 50% |
| Stereocontrol | Substrate-controlled (requires enantiopure starting material) | Catalyst-controlled (resolves a racemate) |
| Experimental Validation | Documented for phenylacetaldehyde synthesis from styrene oxide.[3] | Not directly reported for 2-phenylpropanal, but well-established for similar compounds.[5][6] |
| Key Advantage | High theoretical yield and direct synthesis to the desired enantiomer. | Utilizes a readily available racemic starting material. |
| Key Challenge | Availability and cost of enantiopure (S)-styrene oxide. | Separation of the unreacted aldehyde from the esterified product. |
For the direct and high-yield synthesis of this compound, the Styrene Oxide Isomerase (SOI) method is a highly promising and experimentally supported approach, provided that enantiomerically pure (S)-styrene oxide is accessible. The lipase-mediated kinetic resolution , while currently a proposed method for this specific substrate, represents a robust and highly reproducible technique that is widely used in industrial biocatalysis for the synthesis of chiral molecules. Further research would be needed to identify a suitable lipase and optimize the reaction conditions for the kinetic resolution of 2-phenylpropanal. Both methods highlight the potential of biocatalysis to provide sustainable and selective routes to valuable chiral building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Heterologous production of different styrene oxide isomerases for the highly efficient synthesis of phenylacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Inter-laboratory Comparison of (S)-2-Phenylpropanal Analysis: A-Comparative Guide
Introduction
Data Presentation
The following table summarizes hypothetical results from a simulated inter-laboratory comparison for the analysis of (S)-2-phenylpropanal in a fragrance oil matrix. This illustrates how data is typically presented to participating laboratories, allowing them to assess their performance against a consensus value.
Table 1: Illustrative Inter-laboratory Comparison Results for this compound Analysis
| Laboratory ID | Reported Value (% enantiomeric excess) | Assigned Value (% enantiomeric excess) | Standard Deviation for Proficiency Assessment (σ) | Z-Score | Performance Classification |
| Lab 01 | 98.2 | 97.5 | 0.8 | 0.88 | Satisfactory |
| Lab 02 | 96.5 | 97.5 | 0.8 | -1.25 | Satisfactory |
| Lab 03 | 99.1 | 97.5 | 0.8 | 2.00 | Satisfactory |
| Lab 04 | 95.2 | 97.5 | 0.8 | -2.88 | Questionable |
| Lab 05 | 97.8 | 97.5 | 0.8 | 0.38 | Satisfactory |
| Lab 06 | 98.5 | 97.5 | 0.8 | 1.25 | Satisfactory |
| Lab 07 | 94.1 | 97.5 | 0.8 | -4.25 | Unsatisfactory |
| Lab 08 | 97.3 | 97.5 | 0.8 | -0.25 | Satisfactory |
Note: The data presented in this table is for illustrative purposes only and does not represent the results of an actual inter-laboratory study.
Performance Evaluation
In proficiency testing, the Z-score is a common statistical tool used to evaluate a laboratory's performance. It is calculated as:
Z = (x - X) / σ
where:
-
x is the result reported by the laboratory
-
X is the assigned value (the consensus value from all participating laboratories)
-
σ is the standard deviation for proficiency assessment
Generally, Z-scores are interpreted as follows:
-
|Z| ≤ 2: Satisfactory performance
-
2 < |Z| < 3: Questionable performance
-
|Z| ≥ 3: Unsatisfactory performance
Experimental Protocols
The following is a representative experimental protocol for the determination of the enantiomeric excess of a chiral fragrance compound, such as this compound, using chiral gas chromatography (GC).
Methodology: Chiral Gas Chromatography (GC) for the Analysis of this compound
1. Sample Preparation
-
A sample of the fragrance oil containing this compound is accurately weighed.
-
The sample is diluted with a suitable organic solvent (e.g., hexane or dichloromethane) to a final concentration within the calibrated range of the instrument.
-
An internal standard (e.g., a non-interfering chiral or achiral compound) may be added to improve the accuracy and precision of the quantification.
2. Instrumentation
-
A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used.
-
The GC is fitted with a chiral capillary column. A common choice for the separation of chiral aldehydes is a cyclodextrin-based stationary phase (e.g., a derivative of β-cyclodextrin).
3. GC Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold at 220 °C for 5 minutes
-
-
Detector Temperature (FID): 280 °C
4. Data Analysis
-
The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Workflow of an Inter-laboratory Comparison
The following diagram illustrates the typical workflow of a proficiency testing scheme for the analysis of a chemical substance.
Participation in inter-laboratory comparisons is a cornerstone of a laboratory's quality assurance system. It provides an objective measure of analytical performance and helps identify potential areas for improvement. While specific public data for this compound is limited, the principles and methodologies outlined in this guide, based on proficiency tests for similar chiral fragrance compounds, provide a robust framework for researchers, scientists, and drug development professionals to understand and implement best practices for the analysis of this and other chiral molecules.
A Comparative Guide to Enzyme Sources for the Enantioselective Reduction of 2-Phenylpropanal
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biocatalysts for the Synthesis of Chiral 2-Phenyl-1-propanol.
The enantioselective reduction of 2-phenylpropanal to produce optically pure (S)- or (R)-2-phenyl-1-propanol is a critical step in the synthesis of various pharmaceuticals and fine chemicals. The choice of enzyme source for this biotransformation significantly impacts the reaction's efficiency, stereoselectivity, and overall yield. This guide provides a comparative analysis of different enzyme sources, supported by experimental data, to aid researchers in selecting the most suitable biocatalyst for their specific needs.
Performance Comparison of Enzyme Sources
The efficacy of various enzyme sources for the reduction of 2-phenylpropanal is summarized in the table below. The data highlights key performance indicators such as conversion rates, enantiomeric excess (e.e.), and product titers under different reaction conditions.
| Enzyme Source | Biocatalyst Form | Substrate Conc. | Temp. (°C) | pH | Reaction Time (h) | Biocatalyst Loading | Conversion (%) | e.e. (%) | Product Titer |
| Candida tenuis Xylose Reductase (CtXR D51A) | Whole-cell (E. coli) | 1 M | 30 | 7.0 | 24 | 40 g-CDW/L | >99 | 93.1 (S) | 115 g/L (843 mM)[1][2] |
| Alcohol Dehydrogenase (ADH) | Isolated Enzyme | Not specified | 20 | Not specified | 2 | 1.2 U | ~25 | >96 (S) | Not specified[3] |
| Saccharomyces cerevisiae | Whole-cell | Not specified | Not specified | Not specified | Not specified | Not specified | Low | Low | Not specified[2] |
| Horse Liver Alcohol Dehydrogenase (HLADH) | Isolated Enzyme | Not specified | Not specified | Not specified | Not specified | Not specified | High | High (S) | Not specified[2] |
Note: CDW = Cell Dry Weight. Data is compiled from different studies and direct comparison should be made with caution due to varying experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these biocatalytic reductions.
Protocol 1: Whole-Cell Bioreduction using Engineered E. coli expressing Candida tenuis Xylose Reductase (CtXR D51A)
This protocol is adapted from a study demonstrating high-titer production of (S)-2-phenylpropanol.[1][2]
1. Biocatalyst Preparation:
- Cultivate E. coli cells co-expressing the CtXR D51A mutant and a formate dehydrogenase (for NADH recycling) in a suitable growth medium (e.g., LB medium with appropriate antibiotics) at 37°C with shaking.
- Induce protein expression with IPTG when the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Continue cultivation at a lower temperature (e.g., 20-25°C) for 16-24 hours to allow for protein expression.
- Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
- Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).
- The cell paste can be used directly or lyophilized for long-term storage.
2. Enzymatic Reduction:
- In a reaction vessel, prepare a mixture of 50 mM potassium phosphate buffer (pH 7.0).
- Add the lyophilized whole-cell biocatalyst to the desired concentration (e.g., 40 g-CDW/L).[1]
- Add the cofactor NAD+ (e.g., 3-14 mM) and a regenerating substrate for the formate dehydrogenase (e.g., sodium formate).[1]
- Add racemic 2-phenylpropanal to the desired final concentration (e.g., 1 M).[1] Due to the substrate's hydrophobicity and potential for enzyme deactivation, a fed-batch strategy may be employed.[1]
- Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.
3. Product Analysis:
- At regular intervals, withdraw samples from the reaction mixture.
- Extract the product, (S)-2-phenyl-1-propanol, and any remaining substrate with an organic solvent (e.g., ethyl acetate).
- Analyze the organic extract using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral column to determine the conversion rate and the enantiomeric excess of the product.
Protocol 2: Bioreduction using an Isolated Alcohol Dehydrogenase (ADH)
This protocol provides a general framework for the stereoselective reduction of 2-phenylpropanal using a commercially available or purified ADH.[3]
1. Enzyme and Reagent Preparation:
- Prepare a buffer solution (e.g., 100 mM Tris-HCl or phosphate buffer) at the optimal pH for the selected ADH (typically between 6.0 and 8.0).
- Dissolve the ADH in the buffer to a specific activity concentration (e.g., 1-5 U/mL).
- Prepare a stock solution of the cofactor NADH or NADPH in the same buffer.
- Prepare a stock solution of 2-phenylpropanal in a water-miscible organic co-solvent (e.g., DMSO, isopropanol) to aid its solubility in the aqueous reaction medium. Isopropyl ether has also been shown to be a suitable solvent.[3]
2. Enzymatic Reduction:
- In a reaction vessel, combine the buffer, the ADH solution, and the cofactor solution.
- Initiate the reaction by adding the 2-phenylpropanal stock solution to the desired final concentration.
- If cofactor regeneration is required, include a suitable regeneration system. A common system is the use of a secondary alcohol (e.g., isopropanol) as a co-substrate, which is oxidized by the ADH to regenerate the NADH/NADPH. Alternatively, a second enzyme system, such as glucose dehydrogenase and glucose, can be employed.
- Incubate the reaction at the optimal temperature for the ADH (e.g., 25-37°C) with gentle mixing.
3. Product Analysis:
- Stop the reaction at different time points by adding a quenching agent (e.g., an organic solvent or by denaturing the enzyme with acid).
- Extract the product and remaining substrate with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
- Dry the organic phase (e.g., with anhydrous sodium sulfate) and analyze by chiral GC or HPLC to determine conversion and enantiomeric excess.
Visualizing the Experimental Workflow
The following diagram illustrates a logical workflow for the screening and comparison of different enzyme sources for 2-phenylpropanal reduction.
Caption: Experimental workflow for comparing enzyme efficacy.
Signaling Pathways and Logical Relationships
The enzymatic reduction of 2-phenylpropanal is a key step in a broader synthetic pathway. The following diagram illustrates the logical relationship in a whole-cell biocatalytic system designed for this transformation, including cofactor regeneration.
Caption: Biocatalytic reduction pathway with cofactor regeneration.
References
A Comparative Benchmarking of Novel Synthetic Routes for (S)-2-Phenylpropanal
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral molecules like (S)-2-phenylpropanal is a critical endeavor. This aldehyde is a valuable building block in the synthesis of various pharmaceuticals and fragrances. This guide provides a detailed comparison of emerging synthetic strategies for this compound, presenting key performance data and experimental protocols to inform methodology selection.
This report benchmarks two primary synthetic strategies—biocatalytic dynamic kinetic resolution and asymmetric hydroformylation—against a traditional organocatalytic approach. The quantitative performance of these methods is summarized to facilitate at-a-glance comparison of their efficacy in terms of yield, enantiomeric excess (e.e.), and reaction conditions.
Performance Comparison of Synthetic Routes
| Synthetic Route | Catalyst | Substrate | Yield (%) | Enantiomeric Excess (e.e.) (%) | Temperature (°C) | Reaction Time (h) |
| Biocatalytic Dynamic Kinetic Resolution | Whole-cell E. coli expressing mutant Candida tenuis xylose reductase (CtXR D51A) and Saccharomyces cerevisiae formate dehydrogenase | Racemic 2-phenylpropanal | ~84% (as (S)-2-phenylpropanol) | 93.1 | 30 | 24 |
| Biocatalytic Asymmetric Reduction | Recombinant Horse Liver Alcohol Dehydrogenase (HLADH) | Racemic 2-phenylpropanal | High (quantitative conversion implied) | >99 | Not Specified | Not Specified |
| Asymmetric Hydroformylation | [Rh(CO)2(acac)] / (S,S,S)-BettiPhos | Styrene | High (conversion >99%) | up to 97 | 80 | 20 |
| Organocatalytic α-Chlorination (for comparison) | Primary aminocatalysts | 2-Phenylpropanal | Good | Moderate | Not Specified | Not Specified |
Detailed Experimental Protocols
Biocatalytic Dynamic Kinetic Resolution via Whole-Cell Catalysis
This method utilizes a genetically engineered whole-cell catalyst to achieve a dynamic kinetic resolution of racemic 2-phenylpropanal, yielding the corresponding (S)-alcohol with high enantiomeric excess.[1][2][3]
Catalyst: Escherichia coli cells co-expressing a D51A mutant of Candida tenuis xylose reductase (CtXR D51A) for the stereoselective reduction and a formate dehydrogenase from Saccharomyces cerevisiae for NADH recycling.
Experimental Procedure:
-
Reaction Setup: A reaction mixture is prepared containing 1 M racemic 2-phenylpropanal.
-
Catalyst Loading: The whole-cell biocatalyst is added at a loading of 40 g (cell dry weight) per liter.
-
Reaction Conditions: The reaction is maintained at 30°C for 24 hours. A suitable buffer is used to maintain pH.
-
Outcome: The process yields approximately 843 mM (115 g/L) of (S)-2-phenylpropanol, which corresponds to an approximate yield of 84% from the racemic starting material, with an enantiomeric excess of 93.1%.[1][3]
Biocatalytic Asymmetric Reduction with Isolated Enzyme
This route employs a commercially available, isolated enzyme for the highly selective reduction of the racemic aldehyde to the (S)-alcohol.[4][5]
Catalyst: Recombinant Horse Liver Alcohol Dehydrogenase (HLADH).
Experimental Procedure:
-
Reaction Mixture: In a vessel, combine racemic 2-phenylpropanal (1 mmol, 134 mg), ethanol (0.3 mL) as a co-substrate for cofactor regeneration, and acetonitrile (4 mL) as a co-solvent in a phosphate buffer (20 mL).
-
Cofactor Addition: Add NADH (1 µmol, 7 mg).
-
Enzyme Addition: Homogenize the mixture with gentle stirring and add the HLADH enzyme (2 mg).
-
Monitoring and Work-up: Monitor the reaction progress by HPLC. Upon complete consumption of the aldehyde, filter off the enzyme, concentrate the acetonitrile, and extract the product with diethyl ether.
-
Outcome: This method achieves high conversion to (S)-2-phenylpropanol with an exceptional enantiomeric excess of over 99%.[4]
Asymmetric Hydroformylation of Styrene
This chemo-catalytic approach directly converts styrene to this compound in a single step with high regio- and enantioselectivity.
Catalyst: A rhodium precursor, such as [Rh(CO)2(acac)], in combination with a chiral phosphine ligand, for instance, a BettiPhos derivative.
Experimental Procedure:
-
Catalyst Preparation: In a suitable solvent under an inert atmosphere, the rhodium precursor and the chiral ligand are combined to form the active catalyst.
-
Reaction Setup: The reaction is carried out in a high-pressure reactor charged with styrene.
-
Reaction Conditions: The reactor is pressurized with a 1:1 mixture of carbon monoxide (CO) and hydrogen (H2) to a total pressure of 20 bar. The reaction is heated to 80°C and maintained for 20 hours.
-
Analysis: The conversion, regioselectivity (branched vs. linear aldehyde), and enantiomeric excess of the resulting 2-phenylpropanal are determined by gas chromatography (GC) and chiral HPLC.
-
Outcome: This method can achieve over 99% conversion of styrene, with high regioselectivity for the branched aldehyde and an enantiomeric excess of up to 97% for the (S)-enantiomer.
Visualization of Method Selection Workflow
The following diagram illustrates a logical workflow for selecting the most appropriate synthetic route based on key project requirements.
Caption: Decision tree for synthetic route selection.
Signaling Pathway and Logical Relationship Diagrams
The decision-making process for selecting an optimal synthetic route can be visualized as a pathway where key performance indicators guide the choice of methodology.
Caption: Evaluation flow for synthesis methods.
References
- 1. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 4. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 5. Highly efficient asymmetric reduction of arylpropionic aldehydes by Horse Liver Alcohol Dehydrogenase through dynamic kinetic resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal Procedures for (s)-2-Phenylpropanal: An Essential Guide for Laboratory Safety and Chemical Handling
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of (s)-2-Phenylpropanal, ensuring laboratory safety and environmental compliance.
Core Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All procedures should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
Quantitative Data for Disposal Considerations
The following table summarizes key quantitative data relevant to the handling and disposal of this compound and its potential treatment products.
| Property | This compound | 2-Phenylpropanoic Acid (Oxidation Product) | Sodium Bisulfite Adduct |
| Molecular Formula | C₉H₁₀O | C₉H₁₀O₂ | C₉H₁₁NaO₄S |
| Molecular Weight | 134.18 g/mol | 150.17 g/mol | 238.22 g/mol |
| Physical State | Liquid | Solid | Solid |
| Boiling Point | 202-205 °C[1] | 265.5 °C | Decomposes |
| Flash Point | 76 °C[1] | 110 °C | Not applicable |
| Solubility in Water | 3.4 g/L (20°C)[1] | Slightly soluble | Soluble |
| Primary Hazards | Combustible liquid, skin/eye irritant, potential sensitizer, harmful if swallowed.[1][2] | Causes skin/eye irritation. | May release SO₂ upon acidification. |
Disposal Plan: On-Site Chemical Treatment
For laboratories equipped to handle chemical reactions, on-site treatment to convert this compound into a less hazardous substance is a viable disposal option. Two primary methods are recommended: oxidation with potassium permanganate and formation of a sodium bisulfite adduct.
Experimental Protocol 1: Oxidation with Potassium Permanganate
This procedure oxidizes the aldehyde group of this compound to a carboxylic acid (2-phenylpropanoic acid), which is generally less volatile and can be disposed of as a hazardous solid waste.
Materials:
-
This compound waste
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄), dilute solution (e.g., 3 M)
-
Sodium bisulfite (NaHSO₃)
-
Ice bath
-
Stir plate and stir bar
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
Procedure:
-
Preparation: In a fume hood, place the beaker containing the this compound waste in an ice bath on a stir plate. Add a stir bar and begin gentle stirring.
-
Basification: Slowly add a solution of sodium hydroxide to the aldehyde waste to make it basic.
-
Oxidation: While stirring, slowly add a solution of potassium permanganate. The purple color of the permanganate will disappear as it reacts. Continue adding permanganate solution until a faint purple color persists, indicating the reaction is complete.
-
Quenching: After the reaction is complete, cautiously add solid sodium bisulfite in small portions to quench any excess potassium permanganate. The solution will turn from purple/brown to colorless.
-
Acidification: Slowly add dilute sulfuric acid to the solution until it is acidic. The product, 2-phenylpropanoic acid, may precipitate as a solid.
-
Disposal of 2-Phenylpropanoic Acid: The resulting 2-phenylpropanoic acid is considered hazardous waste.[3][4] Collect the solid by filtration (if it precipitates) or the entire solution and place it in a labeled hazardous waste container for disposal by a licensed professional waste disposal service.[5]
Experimental Protocol 2: Formation of Sodium Bisulfite Adduct
This method involves reacting this compound with sodium bisulfite to form a solid, non-volatile adduct that can be separated from a solution.
Materials:
-
This compound waste
-
Saturated sodium bisulfite (NaHSO₃) solution
-
Ethanol
-
Ice bath
-
Stir plate and stir bar
-
Beakers
-
Buchner funnel and filter paper
Procedure:
-
Preparation: In a fume hood, place the beaker containing the this compound waste in an ice bath on a stir plate.
-
Adduct Formation: Slowly add a saturated solution of sodium bisulfite to the stirring aldehyde waste. A white solid, the bisulfite adduct, should begin to form. Continue stirring for several hours to ensure complete reaction.
-
Isolation of Adduct: Isolate the solid bisulfite adduct by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid adduct with a small amount of cold ethanol to remove any unreacted aldehyde.
-
Disposal of the Adduct: The solid sodium bisulfite adduct should be collected in a labeled hazardous waste container for disposal through a certified waste management company. Do not attempt to regenerate the aldehyde by adding a base for disposal purposes.
Logistical and Disposal Plans
Waste Collection and Storage:
-
All waste generated from the disposal procedures, including the final treated product (2-phenylpropanoic acid or the bisulfite adduct), and any contaminated materials (e.g., filter paper, gloves), must be collected in clearly labeled, sealed, and compatible hazardous waste containers.
-
Store the waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Ensure all waste is properly manifested according to federal, state, and local regulations.
Spill Management:
-
In case of a spill, absorb the this compound with an inert material such as vermiculite, sand, or earth.
-
Place the absorbent material in a sealed container for disposal as hazardous waste.
-
Clean the spill area with soap and water, collecting the cleaning materials for hazardous waste disposal. Do not allow wash water to enter drains.[2]
Visualizing Disposal Workflows
To aid in understanding the decision-making process and experimental workflows, the following diagrams are provided.
Caption: Decision tree for the disposal of this compound.
Caption: Workflow for the oxidation of this compound.
Caption: Workflow for the formation of the sodium bisulfite adduct.
References
Essential Safety and Logistical Information for Handling (s)-2-Phenylpropanal
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for (s)-2-Phenylpropanal, including operational and disposal plans.
This compound , also known as 2-Phenylpropionaldehyde, is a liquid with a fresh, green, floral odor used in flavors and fragrances.[1][2] While it has applications in various industries, it is also a hazardous substance that requires careful handling to mitigate risks.[3]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant and can cause skin, eye, and respiratory irritation.[2][4] In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice.[2] It may also cause lung damage if swallowed.[3] Therefore, adherence to proper PPE protocols is crucial.
Recommended Personal Protective Equipment:
-
Eye Protection: Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 1989 standard are required.[5] A face shield may be necessary when there is a risk of splashing.[5]
-
Hand Protection: Chemical-resistant gloves are mandatory. Disposable nitrile gloves offer short-term protection against a broad range of chemicals.[5] For more specific applications, consulting the glove manufacturer's resistance guide is recommended.[5]
-
Respiratory Protection: Use a respirator with a type ABEK (EN14387) filter in well-ventilated areas, especially when dealing with vapors or aerosols.[1][3] If engineering controls are insufficient to maintain exposure below permissible limits, a respirator is required.[5]
-
Body Protection: Wear a lab coat, long pants, and closed-toe shoes to cover as much skin as possible.[5] For tasks with a higher risk of splashing, a chemical-resistant apron or suit should be worn.[6]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound to facilitate easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C9H10O | [7][8] |
| Molecular Weight | 134.17 g/mol | [8][9] |
| Appearance | Clear colorless to yellowish liquid | [2][10] |
| Boiling Point | 92-94 °C at 12 mmHg | [1][2] |
| Flash Point | 79 °C (174.2 °F) | [1] |
| Density | 1.002 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.517 | [1][2] |
| Oral LD50 (rat) | 2800 mg/kg | [11] |
| Dermal LD50 (rabbit) | > 5000 mg/kg | [11] |
Experimental Protocols: Handling and Disposal
Proper handling and disposal procedures are critical to ensure laboratory safety and environmental protection.
Safe Handling and Storage Protocol
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Ensure the container is properly labeled.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition.[3] The recommended storage temperature is 2-8°C.[1] Keep the container tightly closed.
-
Handling:
-
Always work in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Avoid all personal contact, including inhalation of vapors.[3]
-
Wear the appropriate PPE as detailed above.
-
Do not eat, drink, or smoke in the handling area.[3]
-
Use spark-proof tools and explosion-proof equipment if necessary.[12]
-
-
Spill Response:
-
In case of a spill, evacuate the area and remove all ignition sources.[12]
-
Ventilate the area.
-
Contain the spill using an inert absorbent material (e.g., sand, earth).
-
Collect the absorbed material into a suitable, labeled container for disposal.[3]
-
Wash the spill area thoroughly.[3]
-
Prevent runoff from entering drains.[3]
-
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste:
-
Collect unused this compound and any contaminated solutions in a clearly labeled, sealed, and appropriate waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Contaminated Materials:
-
All disposable PPE (gloves, etc.), absorbent materials from spills, and any other contaminated lab supplies must be collected in a designated, labeled hazardous waste container.[3]
-
-
Waste Pickup:
-
Arrange for a licensed hazardous waste disposal company to collect the waste. Provide them with a complete manifest of the waste contents.
-
Operational Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. 2-フェニルプロピオンアルデヒド ≥95%, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 2-Methyl-2-phenylpropanal | C10H12O | CID 283879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 7. cymitquimica.com [cymitquimica.com]
- 8. This compound | C9H10O | CID 5478986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Phenylpropanal | C9H10O | CID 7146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. 2-phenyl propionaldehyde, 93-53-8 [thegoodscentscompany.com]
- 12. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
